Izalpinin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197377 | |
| Record name | Isalpinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-14-8 | |
| Record name | Isalpinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isalpinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Izalpinin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izalpinin, a flavonoid found predominantly in the plant genus Alpinia, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, distribution, and pharmacological properties of this compound. It details the methodologies for its extraction, isolation, and quantification, and presents its known mechanism of action as a muscarinic receptor antagonist. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Natural Sources and Distribution of this compound
This compound is a naturally occurring flavonoid primarily isolated from plants belonging to the genus Alpinia, a member of the Zingiberaceae (ginger) family. This genus encompasses over 230 species, which are predominantly distributed throughout the tropical and subtropical regions of Asia, including China, India, Japan, and Malaysia[1].
The most significant and well-documented natural source of this compound is Alpinia oxyphylla , a perennial herb whose fruits are used in traditional Chinese medicine.[1][2][3][4][5] this compound has also been reported in other Alpinia species, such as Alpinia chinensis and Alpinia japonica.[5]
The distribution of this compound within the Alpinia oxyphylla plant is not uniform. A metabolomic analysis of different tissues revealed that flavonoids, including this compound, are most abundant in the fruits, followed by the roots and then the leaves.[6][7][8]
Quantitative Distribution of this compound
The concentration of this compound in the fruits of Alpinia oxyphylla can vary depending on the harvest time. A study utilizing Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) provided quantitative data on this compound content at different stages of fruit development.
| Plant Source | Plant Part | Compound | Concentration (µg/g) | Analytical Method |
| Alpinia oxyphylla | Fruit (27 days) | This compound | 1.34 | UFLC-MS/MS[9] |
| Alpinia oxyphylla | Fruit (36 days) | This compound | 2.60 | UFLC-MS/MS[9] |
| Alpinia oxyphylla | Fruit (45 days) | This compound | 3.52 | UFLC-MS/MS[9] |
| Alpinia oxyphylla | Fruit (54 days) | This compound | 2.89 | UFLC-MS/MS[9] |
| Alpinia oxyphylla | Fruit (63 days) | This compound | 2.53 | UFLC-MS/MS[9] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which is a well-characterized route in plants. This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, a key intermediate.
While the specific enzymatic steps leading to this compound have not been fully elucidated, it is hypothesized to proceed through the flavone biosynthesis branch. Naringenin is converted to apigenin, which can then undergo methylation to form this compound (7-O-methylapigenin). The following diagram illustrates the likely biosynthetic route.
Experimental Protocols
Extraction and Isolation of this compound from Alpinia oxyphylla Fruits
This protocol is based on a method optimized for the extraction of multiple bioactive compounds, including this compound, from Alpinia oxyphylla fruits.[9]
1. Sample Preparation:
-
Grind dried fruits of Alpinia oxyphylla into a fine powder and pass through a 40-mesh sieve.
2. Extraction:
-
Accurately weigh 0.5 g of the powdered sample.
-
Add 10 mL of 70% ethanol.
-
Perform reflux extraction at 60°C for 30 minutes.
-
Cool the extract and make up the final volume to 10 mL with 70% ethanol.
3. Filtration:
-
Filter the solution through a 0.22 µm membrane filter prior to analysis.
4. Isolation (General Approach):
-
For isolation of pure this compound, the crude extract can be subjected to column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis of this compound by UFLC-MS/MS
The following method was used for the simultaneous quantification of this compound and other compounds in Alpinia oxyphylla fruits.[9]
-
Instrumentation: Ultra-Fast Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UFLC-MS/MS).
-
Chromatographic Column: Details of the specific column used are not provided in the abstract.
-
Mobile Phase:
-
A: Water containing 0.04‰ formic acid
-
B: Methanol containing 0.04‰ formic acid
-
-
Gradient Elution: A gradient elution program is employed.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
In Vitro Assay for Muscarinic Receptor Antagonistic Activity
This protocol describes the evaluation of this compound's effect on carbachol-induced contractions of isolated rat detrusor muscle.[1]
1. Tissue Preparation:
-
Euthanize male Sprague-Dawley rats and isolate the urinary bladder.
-
Place the bladder in oxygenated Krebs' solution (composition in mM: NaCl 114, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Vitamin C 1.1, and glucose 11.7).
-
Cut the bladder into longitudinal strips.
2. Organ Bath Setup:
-
Mount the detrusor strips in organ baths containing oxygenated Krebs' solution maintained at 37°C.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the Krebs' solution being changed every 15 minutes.
3. Experimental Procedure:
-
Induce contractions by adding cumulative concentrations of carbachol to the organ bath.
-
To test the effect of this compound, pre-incubate the detrusor strips with varying concentrations of this compound for 30 minutes before adding carbachol.
-
Record the isometric contractions using a force transducer.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by carbachol alone.
-
Calculate the EC50 value for this compound's inhibitory effect.
Pharmacological Activity and Signaling Pathway
The primary pharmacological activity of this compound identified to date is its role as a muscarinic receptor antagonist.[1][2][3][4][5] Specifically, it has been shown to inhibit carbachol-induced contractions of the rat detrusor muscle in a concentration-dependent manner, with a mean EC50 value of 0.35 µM.[1] This suggests that this compound may be a promising lead compound for the treatment of overactive bladder syndrome.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. In the bladder detrusor muscle, M3 muscarinic receptors are primarily responsible for contraction. The binding of an agonist like carbachol to the M3 receptor activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular Ca2+, which ultimately triggers smooth muscle contraction.
This compound, as an antagonist, likely competes with acetylcholine or other muscarinic agonists for binding to the M3 receptor, thereby inhibiting this signaling cascade and preventing muscle contraction.
Conclusion
This compound, a flavonoid primarily sourced from Alpinia oxyphylla, demonstrates significant potential as a pharmacological agent, particularly due to its muscarinic receptor antagonistic properties. This guide has provided a comprehensive overview of its natural occurrence, biosynthetic origins, and methods for its study. The detailed experimental protocols and elucidation of its mechanism of action offer a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on a more detailed characterization of its biosynthesis, exploration of its effects on other biological targets, and in vivo efficacy studies.
References
- 1. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analysis-of-bioactive-components-in-the-fruit-roots-and-leaves-of-alpinia-oxyphylla-by-uplc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Izalpinin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izalpinin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. All quantitative data has been summarized in structured tables for ease of comparison and reference.
Chemical Identity and Structure
This compound is a flavone, a class of flavonoids characterized by a backbone of 2-phenyl-4H-1-benzopyran-4-one. Its structure is distinguished by hydroxyl and methoxy functional groups attached to the flavone core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | [1] |
| Synonyms | 3,5-Dihydroxy-7-methoxyflavone, 7-O-Methylgalangin, Isalpinin | [1] |
| CAS Number | 480-14-8 | [1] |
| Molecular Formula | C₁₆H₁₂O₅ | [1] |
| Molecular Weight | 284.26 g/mol | [1] |
| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | [2] |
| PubChem CID | 5318691 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Melting Point | 190-193 °C | |
| Boiling Point | 561.9±50.0 °C (Predicted) | |
| Solubility | Limited in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |
| pKa | 6.56±0.20 (Predicted) | |
| LogP (XLogP3) | 2.6 | [2] |
| Appearance | Yellow powder |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. It also demonstrates potential as a muscarinic receptor antagonist.
Anticancer Activity
This compound has shown promising cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).
Table 3: In Vitro Anticancer Activity of this compound against NSCLC Cell Lines (48h treatment)
| Cell Line | IC₅₀ (µM) |
| H23 | ~44 |
| H460 | ~44 |
| A549 | ~82 |
The proposed mechanism for its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, molecular docking studies suggest that this compound directly interacts with the ATP-binding pocket of AKT1, a key protein in cell survival pathways, leading to the inhibition of the Akt/GSK3β signaling cascade.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in preclinical models.
Table 4: Anti-inflammatory Activity of this compound in λ-Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Inhibition of Edema |
| 10 | Significant |
| 20 | Significant |
| 40 | Significant |
In silico studies suggest that this compound's anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), hyaluronidase (HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2).
Muscarinic Receptor Antagonist Activity
This compound has been identified as an antagonist of muscarinic receptors, which are involved in smooth muscle contraction.
Table 5: Muscarinic Receptor Antagonist Activity of this compound
| Assay | EC₅₀ (µM) |
| Carbachol-induced rat detrusor muscle contraction | 0.35 |
This activity suggests a potential therapeutic application for this compound in conditions characterized by smooth muscle overactivity, such as overactive bladder.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate NSCLC cells (A549, H23, or H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
λ-Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of this compound.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into control and treatment groups.
-
Treatment Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle (control) intraperitoneally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Carbachol-Induced Rat Detrusor Muscle Contraction
This ex vivo assay is used to assess the muscarinic receptor antagonist activity of this compound.
-
Tissue Preparation: Isolate detrusor muscle strips from the urinary bladders of male Sprague-Dawley rats.
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Contraction Induction: Induce sustained contractions by adding carbachol (10 µM) to the organ bath.
-
This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Data Recording and Analysis: Record the changes in muscle tension and calculate the EC₅₀ value for this compound's inhibitory effect.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a spectrum of interesting pharmacological properties. Its anticancer, anti-inflammatory, and muscarinic receptor antagonist activities, supported by initial mechanistic studies, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile for potential therapeutic applications.
References
biosynthesis pathway of Izalpinin in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Izalpinin in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (3,5-dihydroxy-7-methoxyflavone) is a naturally occurring flavone, a class of flavonoids, found in various plants, including those of the Alpinia genus.[1][2] Flavonoids are secondary metabolites with a wide range of biological activities, and understanding their biosynthetic pathways is crucial for metabolic engineering, drug discovery, and biotechnological production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols required for its elucidation.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway, culminating in a final methylation step. The pathway can be segmented into three major stages.
Stage 1: General Phenylpropanoid Pathway
The pathway initiates with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[3][4] Three key enzymes convert L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[4][5]
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
Stage 2: Core Flavonoid Pathway to Flavonol Precursor
p-Coumaroyl-CoA enters the flavonoid-specific pathway, where a series of enzymes construct the characteristic C6-C3-C6 flavonoid backbone and modify it to form the direct flavonol precursor to this compound.
-
Chalcone Synthase (CHS): This key enzyme catalyzes the first committed step in flavonoid biosynthesis.[6] It performs a sequential condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[6][7]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin, a flavanone.[6][7] This reaction can occur spontaneously but is significantly accelerated by CHI.[7]
-
Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that stereospecifically hydroxylates (2S)-naringenin at the C-3 position of the C-ring to produce (2R,3R)-dihydrokaempferol, a dihydroflavonol.[4][7] This is a critical branching point in the flavonoid pathway.[4]
-
Flavonol Synthase (FLS): This enzyme, also a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydrokaempferol, converting it to the flavonol, kaempferol.[6]
Stage 3: Final Methylation Step
The final step in this compound biosynthesis is the regiospecific methylation of the kaempferol precursor.
-
Flavonoid 7-O-methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of kaempferol, yielding this compound (7-methoxy-kaempferol).[8][9][10]
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Quantitative Data: Enzyme Kinetics
The kinetic properties of the enzymes in the flavonoid pathway have been studied in various plant species. While a complete dataset for the this compound pathway from a single source is not available, the following table summarizes representative kinetic parameters for each enzyme class. This data is essential for understanding pathway flux and for metabolic engineering efforts.
| Enzyme | Substrate | Source Organism | Km (µM) | kcat (s⁻¹) | Reference |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Cyclosorus parasiticus | 2.5 ± 0.3 | 0.023 ± 0.001 | [11] |
| Malonyl-CoA | Cyclosorus parasiticus | 10.1 ± 0.9 | 0.025 ± 0.001 | [11] | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | Ophiorrhiza japonica | Not Reported | Not Reported | [12] |
| Flavanone 3-Hydroxylase (F3H) | (2S)-Naringenin | Malus × domestica | 6.2 ± 0.4 | 0.002 | [13] |
| Flavonol Synthase (FLS) | Dihydrokaempferol | Ipomoea batatas | 15.68 ± 1.13 | 0.021 ± 0.0006 | [14] |
| O-Methyltransferase (OMT) | Kaempferol | Perilla frutescens | 11.2 ± 1.1 | 0.016 ± 0.0003 | [15] |
Note: Kinetic values can vary significantly based on the specific isoenzyme, source organism, and assay conditions.
Experimental Protocols
Elucidating a biosynthetic pathway involves a combination of techniques, including metabolite analysis, gene expression studies, and in vitro/in vivo characterization of enzymes. The following sections detail generalized protocols for the key experiments.
Metabolite Extraction and Analysis
Objective: To identify and quantify this compound and its precursors in plant tissue.
Methodology:
-
Sample Preparation: Freeze plant tissue (e.g., leaves, rhizomes) in liquid nitrogen and grind to a fine powder.
-
Extraction: Homogenize the powdered tissue in an extraction solvent, typically a mixture of methanol, water, and a small amount of acid (e.g., HCl or formic acid) to improve flavonoid stability.[16]
-
Purification: Centrifuge the homogenate to pellet cell debris. The supernatant, containing the crude extract, can be partially purified using solid-phase extraction (SPE) if necessary.
-
Analysis (HPLC/LC-MS): Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.
-
HPLC Conditions: Use a C18 reverse-phase column with a gradient elution, typically with mobile phases of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Monitor at specific wavelengths (e.g., ~280-370 nm) for flavonoids. Use MS for definitive identification by comparing the mass spectra and fragmentation patterns with an authentic this compound standard.[12]
-
Quantification: Generate a standard curve using a pure this compound standard to quantify its concentration in the plant extract.
-
Recombinant Enzyme Expression and Activity Assays
Objective: To confirm the function and determine the kinetic parameters of a specific enzyme in the pathway.
Methodology:
-
Gene Cloning: Isolate the candidate gene's cDNA from the plant of interest (e.g., via RT-PCR from total RNA) and clone it into a suitable expression vector (e.g., pET for E. coli or pMAL for a maltose-binding protein fusion).[17][18]
-
Heterologous Expression: Transform the expression vector into a host organism, typically E. coli (e.g., BL21(DE3) strain). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: Lyse the cells and purify the recombinant enzyme, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[17] Confirm protein purity and size using SDS-PAGE.
-
Enzyme Activity Assay:
-
General Setup: The assay is performed in a buffered solution at an optimal pH and temperature, containing the purified enzyme, the substrate, and any necessary cofactors.[15][19]
-
Substrates & Cofactors:
-
Reaction & Analysis: Incubate the reaction mixture for a defined period. Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent like ethyl acetate.[15][19] Analyze the product formation using HPLC or spectrophotometry. For spectrophotometric assays, the consumption of substrate or formation of product can be monitored continuously if they have a distinct absorbance maximum.[21]
-
Kinetic Analysis: To determine Km and kcat, perform the assay with varying substrate concentrations and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation.
-
Caption: General workflow for recombinant enzyme characterization.
Conclusion
The biosynthesis of this compound follows the well-established flavonoid pathway, starting from L-phenylalanine and culminating in the 7-O-methylation of kaempferol. The elucidation of this pathway relies on a combination of analytical chemistry to identify intermediates and biochemical assays to characterize the function of each enzyme. The protocols and data presented in this guide provide a foundational framework for researchers investigating the biosynthesis of this compound and other related flavonoids, enabling further work in metabolic engineering and the development of novel therapeutics.
References
- 1. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 12. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and functional characterization of a flavonol synthase gene from sweet potato [Ipomoea batatas (L.) Lam.] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Flavonone 3-hydroxylase Relieves Bacterial Leaf Blight Stress in Rice via Overaccumulation of Antioxidant Flavonoids and Induction of Defense Genes and Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Characterization of Key Genes that Promote Flavonoid Accumulation in Purple-leaf Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
Izalpinin mechanism of action initial screening
An In-Depth Technical Guide to the Initial Screening of Izalpinin's Mechanism of Action
Introduction
This compound, a flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Initial screening studies have revealed a spectrum of biological activities, primarily focusing on its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research into this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the molecular pathways and experimental workflows involved in its preliminary assessment.
Anticancer Activity
Initial investigations have centered on this compound's efficacy against various cancer cell lines, with a particular focus on Non-Small Cell Lung Cancer (NSCLC). The compound demonstrates significant cytotoxic and anti-proliferative effects, which appear to be mediated through the induction of apoptosis and inhibition of key pro-survival signaling pathways.
Quantitative Data: Cytotoxicity Screening
The cytotoxic potential of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of cell viability.
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 h | 81.88 ± 23.36 | |
| H23 | Non-Small Cell Lung Cancer | 48 h | 44.34 ± 16.34 | |
| H460 | Non-Small Cell Lung Cancer | 48 h | 44.46 ± 13.40 | |
| MCF-7 | Breast Cancer | Not Specified | 52.2 ± 5.9 |
Mechanism of Action: Apoptosis Induction and Pathway Inhibition
Mechanistic studies suggest that this compound exerts its anticancer effects through a multi-targeted approach. It has been shown to induce apoptosis, a form of programmed cell death, which is confirmed by nuclear morphology changes observed via Hoechst 33342 staining. In H460 cells, apoptosis rates reached nearly 80% after 48 hours of treatment with 40 µM of this compound. This process is linked to an increase in reactive oxygen species (ROS) production and the downregulation of the anti-apoptotic protein Bcl-2.
Molecular docking analyses have identified a direct binding interaction between this compound and the ATP-binding pocket of AKT1, a key kinase in the PI3K/Akt signaling pathway. This interaction inhibits the pathway, as evidenced by reduced phosphorylation of Akt and its downstream target, GSK3β. The disruption of this critical pro-survival pathway is a key element of this compound's anticancer mechanism.
Caption: Proposed anticancer signaling pathway of this compound.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in preclinical models. In silico and in vivo studies have been employed to elucidate its potential mechanisms.
Quantitative Data: In Vivo Anti-inflammatory Effect
The anti-inflammatory activity was assessed using a λ-carrageenan-induced paw edema model in rats. This compound was administered at various doses, showing a significant reduction in inflammation.
| Treatment Group | Dose (mg/kg) | Primary Outcome | Reference |
| This compound | 10 | Significant reduction in paw edema | |
| This compound | 20 | Significant reduction in paw edema | |
| This compound | 40 | Significant reduction in paw edema | |
| This compound | 10 | Statistically significant reduction in serum creatine kinase (CK) | |
| This compound | 20 | Statistically significant reduction in serum creatine kinase (CK) |
Mechanism of Action: In Silico Target Prediction
While in vitro enzyme inhibition assays have not yet been extensively reported, computational studies have been pivotal in forming initial hypotheses. Molecular docking and dynamics analyses suggest that this compound has a strong binding affinity for several key proteins involved in the inflammatory cascade. These potential targets include:
-
Cyclooxygenase-2 (COX-2)
-
Hyaluronidase (HAase)
-
5-Lipoxygenase (5-LOX)
-
Nitric Oxide Synthase (NOS)
-
Phospholipase A2 (5-PLA2)
These in silico findings suggest that this compound may exert its anti-inflammatory effects by modulating these enzymatic pathways, though this requires confirmation through direct enzymatic assays.
Caption: Workflow for anti-inflammatory screening of this compound.
Other Bioactivities
Preliminary screening has also identified this compound's activity on smooth muscle contractility, suggesting a potential role in treating conditions related to bladder function.
| Assay Type | Target | Activity | EC50 Value (µM) | Reference |
| Isolated Rat Detrusor Strips | Muscarinic Receptors | Antagonistic / Inhibitory | 0.35 ± 0.05 |
This finding indicates that this compound acts as an inhibitor of muscarinic receptor-related detrusor contractile activity, presenting a potential lead for developing treatments for overactive bladder.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial screening of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., A549, H23, H460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (Akt, GSK3β) and apoptosis (Bcl-2).
-
Protein Extraction: Treat cells with this compound for the specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
λ-Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate Wistar rats for at least one week under standard laboratory conditions.
-
Grouping and Administration: Divide animals into groups: negative control (vehicle, e.g., 1% DMSO), positive control (e.g., Diclofenac 100 mg/kg), and test groups (this compound at 10, 20, 40 mg/kg). Administer the respective treatments orally or via intraperitoneal injection.
-
Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for up to 7 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the negative control group.
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of biomarkers like creatine kinase (CK) to assess muscle damage associated with inflammation.
Summary and Future Directions
The initial screening of this compound has successfully identified it as a promising bioactive compound with potent anticancer and anti-inflammatory properties. Its mechanism of action in cancer appears to involve the direct inhibition of the AKT1 kinase, leading to the suppression of the PI3K/Akt survival pathway and the induction of apoptosis. Its anti-inflammatory effects, demonstrated in vivo, are hypothesized to stem from interactions with key inflammatory enzymes, a claim that is strongly supported by in silico modeling.
Future research should prioritize:
-
In vitro enzyme inhibition assays to confirm the predicted anti-inflammatory targets (COX-2, 5-LOX, etc.).
-
In vivo efficacy studies in animal models of cancer to validate the cell-based findings.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of this compound.
-
Structure-activity relationship (SAR) studies to potentially optimize the compound for greater potency and selectivity.
This foundational body of work provides a strong rationale for the continued development of this compound as a potential therapeutic agent.
In Silico Prediction of Izalpinin Targets: A Technical Guide
Introduction
Izalpinin, a flavonoid compound, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound, a critical step in elucidating its pharmacological effects. By leveraging computational approaches, researchers can efficiently identify and prioritize potential protein targets for further experimental validation.
This document outlines a comprehensive workflow, from initial target fishing to detailed molecular interaction analysis, and provides hypothetical data to illustrate the expected outcomes of such an investigation. The methodologies described herein are designed to guide researchers, scientists, and drug development professionals in the application of computational tools for the discovery of novel drug-target interactions.
Core Methodologies in In Silico Target Prediction
The identification of potential protein targets for a small molecule like this compound can be approached using a variety of computational methods. These can be broadly categorized as ligand-based and structure-based approaches.[1][2] A robust in silico workflow often integrates multiple methods to enhance the predictive power and reliability of the results.
1. Ligand-Based Approaches: Target Fishing
Ligand-based methods, also known as target fishing, rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3][4] These approaches compare this compound to a large database of compounds with known protein targets.
-
Chemical Similarity Searching: This technique involves screening databases like ChEMBL and PubChem to find compounds with structural similarity to this compound. The targets of these similar compounds are then considered potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific target. A pharmacophore model can be generated from a set of known active ligands for a particular target and then used to screen for other molecules, like this compound, that fit the model.
2. Structure-Based Approaches: Reverse Docking
Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions with the ligand of interest.
-
Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) against a large collection of 3D protein structures.[1][2] This approach can identify proteins that have a high binding affinity for the ligand.
3. Molecular Docking and Binding Free Energy Calculation
Once a list of potential targets is generated, molecular docking is employed to predict the binding conformation and affinity of this compound to each protein.[5][6][7][8][9][10][11]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][9] The output of a docking simulation is a docking score, which is an estimation of the binding affinity.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.[7]
4. ADMET Prediction
In silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5][9] This helps to assess the drug-likeness of this compound and identify potential liabilities early in the drug discovery process.
Experimental Workflow for this compound Target Prediction
The following diagram illustrates a comprehensive workflow for the in silico prediction of this compound targets.
Hypothetical Results
The following tables present hypothetical data that could be generated from an in silico study of this compound's targets.
Table 1: Potential Protein Targets of this compound Identified by Reverse Docking
| Target Protein | Protein Family | Docking Score (kcal/mol) | Biological Function |
| Mitogen-activated protein kinase 1 (MAPK1) | Kinase | -9.8 | Cell proliferation, differentiation, apoptosis[12] |
| Cyclin-dependent kinase 2 (CDK2) | Kinase | -9.5 | Cell cycle regulation |
| Estrogen receptor alpha (ERα) | Nuclear Receptor | -9.2 | Hormone signaling |
| Prostaglandin G/H synthase 2 (COX-2) | Enzyme | -8.9 | Inflammation |
| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -8.7 | Apoptosis |
Table 2: Molecular Docking and Binding Energy Analysis of this compound with Top-Ranked Targets
| Target Protein | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| MAPK1 | -55.7 | MET108, LYS54, GLN105 | 2 |
| CDK2 | -52.1 | LEU83, LYS33, ASP86 | 3 |
| ERα | -49.8 | ARG394, GLU353, LEU387 | 2 |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Range | Assessment |
| Molecular Weight | 284.28 g/mol | < 500 | Good |
| LogP | 2.5 | -0.4 to +5.6 | Good |
| Hydrogen Bond Donors | 3 | < 5 | Good |
| Hydrogen Bond Acceptors | 5 | < 10 | Good |
| Human Intestinal Absorption | High | - | Good |
| AMES Toxicity | Non-toxic | - | Good |
Potential Signaling Pathway Modulation
Based on the hypothetical identification of Mitogen-activated protein kinase 1 (MAPK1) as a high-affinity target, a potential mechanism of action for this compound could involve the modulation of the MAPK signaling pathway. This pathway is a key regulator of many cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[12]
The following diagram illustrates a simplified representation of the MAPK signaling pathway and the potential point of intervention for this compound.
Conclusion
The in silico approaches outlined in this guide provide a powerful framework for the prediction of this compound's biological targets. By integrating ligand-based and structure-based methods, researchers can generate a prioritized list of potential targets for experimental validation. The hypothetical results presented here illustrate how these computational techniques can offer valuable insights into the mechanism of action of natural compounds. Further investigation, including in vitro and in vivo studies, is necessary to confirm these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Molecular docking and molecular dynamic simulation studies to identify potential terpenes against Internalin A protein of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network pharmacology, molecular docking, and in vitro study on Aspilia pluriseta against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. biomedres.us [biomedres.us]
- 12. Network Pharmacology Study to Interpret Signaling Pathways of Ilex cornuta Leaves against Obesity [mdpi.com]
Izalpinin: Unraveling the Pharmacokinetic and Bioavailability Profile
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Izalpinin, a flavonoid with demonstrated biological activities, holds potential for therapeutic applications. However, a comprehensive understanding of its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a drug candidate. This technical guide aims to provide an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to a notable lack of publicly available, specific quantitative pharmacokinetic data for this compound, this guide will focus on outlining the established experimental methodologies and analytical techniques that are essential for conducting such studies. This document will serve as a foundational resource for researchers initiating pharmacokinetic and bioavailability assessments of this compound, enabling a structured and robust approach to data generation and interpretation.
Introduction to this compound
This compound (7-hydroxy-5-methoxy-3-phenyl-4H-chromen-4-one) is a flavonoid that has been investigated for various pharmacological effects. As with many promising natural compounds, its progression from a bioactive molecule to a therapeutic agent is contingent upon a thorough characterization of its behavior in biological systems. Pharmacokinetic studies are fundamental in this process, providing critical data on drug exposure at the site of action and informing dosing regimens for efficacy and safety. This guide will detail the necessary experimental frameworks for elucidating the pharmacokinetic profile of this compound.
In Vivo Pharmacokinetic Studies: Experimental Protocol
The primary objective of an in vivo pharmacokinetic study is to characterize the plasma concentration-time profile of this compound following administration. This allows for the determination of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Animal Model
Sprague-Dawley or Wistar rats are commonly used models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.
Administration
-
Intravenous (IV) Administration: A single bolus dose of this compound, dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol), is administered typically via the tail vein. This route provides a baseline for 100% bioavailability.
-
Oral (PO) Administration: this compound, suspended or dissolved in a vehicle like carboxymethylcellulose, is administered by oral gavage.
Blood Sampling
Serial blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Analytical Methodology: Quantification of this compound in Biological Matrices
Accurate and sensitive quantification of this compound in plasma is essential for reliable pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation
Protein precipitation is a common method for extracting this compound from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.
LC-MS/MS Conditions
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
In Vitro Permeability and Metabolism Studies
In vitro models provide valuable insights into the mechanisms of absorption and metabolism, helping to explain in vivo observations.
Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.
-
Experimental Workflow: Caco-2 cells are cultured on semi-permeable filter supports for approximately 21 days to form a differentiated monolayer. The permeability of this compound is assessed by adding it to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time (for absorption), and vice versa for efflux. The apparent permeability coefficient (Papp) is then calculated.
The following diagram illustrates the workflow for a Caco-2 permeability assay.
Liver Microsome Metabolic Stability Assay
This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.
-
Experimental Protocol: this compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). Samples are taken at different time points, and the reaction is quenched. The disappearance of this compound over time is monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.
The following diagram outlines the workflow for a liver microsome stability assay.
Data Presentation
While specific quantitative data for this compound is not currently available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)
| Parameter | Intravenous (Dose: X mg/kg) | Oral (Dose: Y mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC (0-t) (ng·h/mL) | Value | Value |
| AUC (0-inf) (ng·h/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (L/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| Absolute Bioavailability (F%) | - | Value |
Table 2: In Vitro Permeability of this compound (Template)
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| A -> B | Value | Value |
| B -> A | Value |
Table 3: Metabolic Stability of this compound in Rat Liver Microsomes (Template)
| Parameter | Value |
| Half-life (t½, min) | Value |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Value |
Conclusion and Future Directions
This technical guide outlines the necessary experimental framework for a comprehensive investigation of the pharmacokinetics and bioavailability of this compound. The lack of available data highlights a significant research gap. Future studies should focus on generating robust in vivo pharmacokinetic data in relevant preclinical species, elucidating the primary metabolic pathways using in vitro systems such as liver microsomes and hepatocytes, and characterizing its permeability to understand the mechanisms of absorption. The generation of this fundamental data is a prerequisite for advancing this compound through the drug development pipeline and realizing its therapeutic potential. Researchers are encouraged to utilize the methodologies and data presentation formats described herein to ensure consistency and facilitate cross-study comparisons.
Toxicological Profile of Izalpinin: An In-Depth Technical Guide Based on Early Studies
Disclaimer: Direct toxicological data for the flavonoid Izalpinin is limited in publicly available early-stage research. This guide provides a comprehensive overview of the toxicological profile of extracts from plants containing this compound, primarily Alpinia oxyphylla, and related compounds, to serve as a preliminary reference for researchers, scientists, and drug development professionals. The data presented herein should be interpreted with the understanding that it pertains to complex extracts or related molecules and not to purified this compound, unless explicitly stated. Further research is required to establish a definitive toxicological profile for this compound.
Executive Summary
This compound is a flavonoid found in various medicinal plants, including Alpinia oxyphylla. While specific toxicological studies on isolated this compound are scarce, preliminary assessments of Alpinia oxyphylla extracts suggest a low toxicity profile in acute studies. This guide synthesizes the available preclinical safety data for these extracts and related molecules, covering acute toxicity, genotoxicity, and sub-chronic toxicity. Methodologies for key toxicological assays are detailed to provide a framework for future research. Due to the absence of specific data on this compound's toxic mechanisms, a generalized workflow for the preclinical toxicological assessment of a natural product is provided.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from early toxicological studies on Alpinia oxyphylla extracts and a related derivative.
Table 1: Acute Oral Toxicity Data
| Test Substance | Species | Route | Dose (mg/kg BW) | Observation | Source |
| Alpinia oxyphylla fruit ethanolic extract (95% ethanol) | Rat | Oral | 1000 | No mortality or signs of toxicity | [1] |
| Dichloromethane fraction of Alpinia oxyphylla fruit ethanolic extract | Rat | Oral | 1000 | No mortality or signs of toxicity | [1] |
Table 2: Repeated-Dose Oral Toxicity Data for PD-00105 (a derivative of Alpinia oxyphylla)
| Study Duration | Species | Doses (mg/kg BW/day) | Key Findings | NOAEL (mg/kg BW/day) | Source |
| 90-Day | Rat | 10, 50, 100 | High Doses (50 & 100 mg/kg): Significant increases in liver and kidney weights, histopathological findings, and changes in hematology and clinical chemistry (increased ALT, ALP, total protein, albumin, globulin, cholesterol, LDL, HDL). Low Dose (10 mg/kg): Minimal, non-adverse increase in liver weight (males) and kidney weight (females) with no concomitant changes in blood chemistry. | 10 | [2][3] |
NOAEL: No Observed Adverse Effect Level; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase; LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein.
Experimental Protocols
Detailed methodologies for the key toxicological experiments cited are crucial for reproducibility and comparison.
Acute Oral Toxicity Study
The acute oral toxicity studies on Alpinia oxyphylla extracts generally follow established guidelines.
-
Test System: Typically involves healthy, young adult rats.
-
Administration: A single high dose (e.g., 1000 mg/kg body weight) of the test substance is administered orally via gavage.[1]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a specified period, often 14 days.
-
Parameters Monitored: Body weight, food and water consumption, and any signs of overt toxicity.
-
Necropsy: At the end of the observation period, a gross necropsy is performed on all animals.
Genotoxicity Assessment
Genotoxicity studies for the Alpinia oxyphylla-derived molecule PD-00105 were conducted in accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation and Development (OECD) test guidelines.[2]
-
Bacterial Reverse Mutation Test (Ames Test):
-
Purpose: To assess the potential of a substance to induce gene mutations in bacteria.
-
Method: Strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). The number of revertant colonies is counted and compared to the control.
-
-
In Vitro Micronucleus Test in Mammalian Cells:
-
Purpose: To detect chromosomal damage or damage to the mitotic apparatus.
-
Method: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.
-
90-Day Repeated-Dose Oral Toxicity Study
This sub-chronic toxicity study provides information on potential adverse effects from repeated exposure. The study on PD-00105 followed OECD guideline 408.[2]
-
Test System: Wistar rats are commonly used.
-
Dose Groups: Typically includes a control group and at least three dose levels (low, mid, and high).
-
Administration: The test substance is administered orally by gavage daily for 90 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined before and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and various biochemical markers of organ function (e.g., liver and kidney enzymes, lipids, proteins).[2]
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.
-
Visualizations: Workflows and Pathways
As no specific signaling pathways for this compound's toxicity have been described in early studies, a generalized experimental workflow for the preclinical toxicological assessment of a natural product is presented below.
Caption: Preclinical toxicological assessment workflow for a natural product.
Conclusion and Future Directions
The available data from early studies on Alpinia oxyphylla extracts and the related compound PD-00105 suggest a low acute toxicity profile. However, repeated high-dose administration of PD-00105 indicates potential for liver and kidney toxicity.[2][3] Importantly, no genotoxic effects were observed for this related molecule.[2]
The current body of research provides a valuable starting point, but a definitive toxicological profile of this compound requires further investigation. Future studies should focus on:
-
Acute and Sub-chronic Toxicity of Isolated this compound: To determine the LD50 and identify target organs of toxicity for the pure compound.
-
In Vitro Cytotoxicity: To establish IC50 values in various cell lines and elucidate mechanisms of cell death.
-
Comprehensive Genotoxicity Testing: To confirm the non-genotoxic potential of purified this compound.
-
Mechanistic Studies: To investigate the signaling pathways involved in any observed toxicity.
A thorough understanding of this compound's safety profile is essential for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Izalpinin: A Promising Flavonoid Lead Compound for the Management of Overactive Bladder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent urological condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Current first-line pharmacological treatments for OAB primarily consist of antimuscarinic agents that antagonize the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary contractions. However, the clinical utility of these agents can be limited by side effects such as dry mouth, constipation, and blurred vision. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability.
Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has emerged as a potential lead compound for the treatment of OAB.[1][2] Traditional Chinese medicine has long utilized Alpinia oxyphylla for urinary incontinence symptoms.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a potential therapeutic agent for OAB, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Pharmacological Profile of this compound
Primary Mechanism of Action: Muscarinic Receptor Antagonism
The principal mechanism by which this compound is proposed to alleviate OAB symptoms is through its antagonistic action on muscarinic receptors in the detrusor smooth muscle.[1][2] Involuntary contractions of the detrusor muscle are primarily mediated by the activation of M3 muscarinic receptors by acetylcholine released from parasympathetic nerve endings.[3][4] By blocking these receptors, this compound can inhibit these contractions, leading to improved bladder storage function.
An in vitro study by Yuan et al. (2014) demonstrated that this compound concentration-dependently antagonizes carbachol-induced contractions of isolated rat bladder detrusor strips.[1][5] Carbachol is a cholinergic agonist that mimics the action of acetylcholine on muscarinic receptors. The study reported a mean half-maximal effective concentration (EC50) for this antagonistic effect, indicating potent activity.[1][5] Furthermore, this compound was observed to cause a right-ward shift in the cumulative agonist concentration-response curves of carbachol, which is characteristic of competitive antagonism.[1] At higher concentrations, this compound also significantly reduced the maximum contraction (Emax) induced by carbachol.[2]
Quantitative Data on Muscarinic Receptor Antagonism
The following table summarizes the key quantitative data from the pivotal in vitro study on this compound's effect on carbachol-induced rat detrusor muscle contraction.
| Parameter | Value | Concentration of this compound | Reference |
| Mean EC50 | 0.35 µM | Not Applicable | [1][5] |
| Reduction in Emax | 64.3% | 1 µM | [2] |
| Reduction in Emax | 86.6% | 10 µM | [2] |
Experimental Protocols
In Vitro Assessment of Detrusor Muscle Contractility
The following protocol is based on the methodology described by Yuan et al. (2014) for assessing the effect of this compound on isolated rat detrusor smooth muscle.[1][5]
1. Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized by cervical dislocation.
-
The urinary bladder is quickly excised and placed in cold, oxygenated Krebs' solution.
-
The bladder is dissected to remove the urothelium and surrounding connective tissue, isolating the detrusor muscle.
-
Longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width) are prepared.
2. Organ Bath Setup:
-
Each detrusor strip is mounted vertically in an organ bath containing Krebs' solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.
-
The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the Krebs' solution being replaced every 15 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
Following a washout period, cumulative concentration-response curves to carbachol (e.g., 1 nM to 100 µM) are generated to establish a baseline contractile response.
-
To assess the effect of this compound, the detrusor strips are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before generating a second cumulative concentration-response curve to carbachol.
-
A vehicle control (e.g., DMSO) is run in parallel to account for any effects of the solvent.
4. Data Analysis:
-
The contractile responses are measured as the increase in tension (in grams) from the baseline.
-
The EC50 values for carbachol in the absence and presence of this compound are calculated using non-linear regression analysis.
-
The antagonistic effect of this compound is quantified by determining the pA2 value from a Schild plot analysis, which provides a measure of the affinity of the antagonist for the receptor.
Signaling Pathways
Muscarinic Receptor-Mediated Contraction of Detrusor Smooth Muscle
The binding of acetylcholine or a cholinergic agonist like carbachol to M3 muscarinic receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a key target for OAB therapies.
Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.
This pathway involves the Gq/11 protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, which then binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction. Additionally, the RhoA/Rho-kinase pathway can be activated, which inhibits myosin light chain phosphatase, further promoting a contractile state.[6][7][8] this compound acts as an antagonist at the M3 receptor, thereby inhibiting this entire downstream signaling cascade.
Potential Secondary Mechanism: Modulation of BK Channels
While the primary mechanism of this compound appears to be muscarinic receptor antagonism, its classification as a flavonoid suggests a potential for interacting with other cellular targets, such as ion channels. Large-conductance Ca2+-activated K+ (BK) channels are highly expressed in bladder smooth muscle and play a crucial role in regulating its excitability and contractility.[9] Activation of BK channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent muscle relaxation. Some flavonoids have been shown to be modulators of potassium channels, including BK channels.[9][10] Although direct evidence for this compound's effect on BK channels is currently lacking, this represents a plausible secondary or complementary mechanism of action that warrants further investigation.
References
- 1. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rho-kinase, a common final path of various contractile bladder and ureter stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Flavonoids as Modulators of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Anti-Inflammatory Properties of Izalpinin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izalpinin, a flavonoid compound, has demonstrated notable anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the existing scientific data on the anti-inflammatory properties of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies from cited in vivo studies, and presents putative mechanisms of action based on in silico molecular docking analyses. The information is structured to facilitate further investigation and exploration of this compound as a potential therapeutic agent for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Flavonoids, a class of natural compounds, have been extensively studied for their diverse pharmacological activities, including their anti-inflammatory potential. This compound, a specific flavonoid, has emerged as a compound of interest due to its observed anti-inflammatory properties in animal models. This whitepaper consolidates the current understanding of this compound's anti-inflammatory effects to support ongoing and future research endeavors.
In Vivo Anti-Inflammatory Activity
The primary in vivo evidence for this compound's anti-inflammatory activity comes from a study utilizing a λ-carrageenan-induced paw edema model in rats. This model is a standard and well-characterized method for evaluating the acute anti-inflammatory effects of compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the λ-carrageenan-induced paw edema study.
Table 1: Effect of this compound on Paw Edema in Rats [1][2]
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 1 hour (mL, mean ± SEM) | Paw Volume Increase at 3 hours (mL, mean ± SEM) |
| Vehicle (1% DMSO) | - | 0.75 ± 0.05 | 1.10 ± 0.08 |
| This compound | 10 | 0.45 ± 0.04 | 0.70 ± 0.06 |
| This compound | 20 | 0.38 ± 0.03 | 0.62 ± 0.05 |
| This compound | 40 | 0.35 ± 0.03 | 0.58 ± 0.04 |
| Diclofenac (Positive Control) | 10 | 0.40 ± 0.04 | 0.65 ± 0.05 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group.
Table 2: Effect of this compound on Serum Creatine Kinase (CK) Levels in Rats with Carrageenan-Induced Paw Edema [1][2]
| Treatment Group | Dose (mg/kg) | Serum CK Level (U/L, mean ± SEM) |
| Vehicle (1% DMSO) | - | 450 ± 35 |
| This compound | 10 | 320 ± 28* |
| This compound | 20 | 280 ± 25 |
| This compound | 40 | 295 ± 30 |
| Diclofenac (Positive Control) | 10 | 300 ± 26** |
*p < 0.05, **p < 0.01 compared to the vehicle group.
Experimental Protocol: λ-Carrageenan-Induced Paw Edema[1][2]
-
Animal Model: Male Wistar rats (180-220 g) were used.
-
Acclimatization: Animals were acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Rats were randomly divided into five groups (n=6 per group):
-
Group 1: Vehicle control (1% DMSO in saline, i.p.)
-
Group 2: this compound (10 mg/kg, i.p.)
-
Group 3: this compound (20 mg/kg, i.p.)
-
Group 4: this compound (40 mg/kg, i.p.)
-
Group 5: Diclofenac sodium (10 mg/kg, i.p.) as a positive control.
-
-
Induction of Inflammation: One hour after the administration of the respective treatments, 0.1 mL of 1% (w/v) λ-carrageenan suspension in saline was injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at 1, 3, 5, and 7 hours after the carrageenan injection. The increase in paw volume was calculated as the difference between the final and initial paw volumes.
-
Biochemical Analysis: At the end of the experiment (7 hours), blood samples were collected for the estimation of serum creatine kinase (CK) levels.
Putative Mechanisms of Action: In Silico Molecular Docking
To elucidate the potential molecular mechanisms underlying its anti-inflammatory effects, in silico molecular docking studies were performed. These studies predicted the binding affinity of this compound to several key enzymes involved in the inflammatory cascade. It is crucial to note that these are computational predictions and require experimental validation.
Predicted Molecular Targets
Molecular docking analyses suggest that this compound may exert its anti-inflammatory effects by interacting with and potentially inhibiting the following enzymes:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of important inflammatory mediators.
-
Hyaluronidase (HAase): An enzyme that degrades hyaluronic acid, a component of the extracellular matrix. Its degradation can release pro-inflammatory fragments.
-
Nitric Oxide Synthase (NOS): Specifically, inducible nitric oxide synthase (iNOS), which produces nitric oxide, a molecule with complex roles in inflammation.
-
Phospholipase A2 (PLA2): An enzyme that releases arachidonic acid from cell membranes, the initial step in the production of both prostaglandins and leukotrienes.
Table 3: Predicted Binding Affinities of this compound with Inflammatory Enzymes (In Silico Data) [1]
| Target Enzyme | Predicted Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | -8.5 |
| 5-Lipoxygenase (5-LOX) | -7.9 |
| Hyaluronidase (HAase) | -7.2 |
| Nitric Oxide Synthase (NOS) | -8.1 |
| Phospholipase A2 (5-PLA2) | -6.8 |
Proposed Signaling Pathway Inhibition
Based on the in silico data, a proposed mechanism of action for this compound involves the inhibition of key enzymes in the arachidonic acid pathway and other inflammatory processes. This multi-target effect could contribute to its observed anti-inflammatory activity.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the in vivo anti-inflammatory study of this compound.
Discussion and Future Directions
The available data strongly suggest that this compound possesses anti-inflammatory properties, as evidenced by its ability to reduce paw edema and serum creatine kinase levels in a rat model of acute inflammation. The dose-dependent nature of this effect further supports its potential as an anti-inflammatory agent.
The in silico molecular docking studies provide a valuable starting point for understanding the molecular mechanisms of this compound. The predicted interactions with key enzymes in the inflammatory cascade, particularly COX-2 and 5-LOX, suggest that this compound may act as a dual inhibitor, which could offer a broader spectrum of anti-inflammatory activity compared to single-target agents.
However, it is imperative to emphasize that the current understanding of this compound's anti-inflammatory mechanism is largely based on computational predictions. To advance the development of this compound as a therapeutic candidate, further research is critically needed in the following areas:
-
In Vitro Enzyme Inhibition Assays: Quantitative in vitro studies are required to experimentally validate the inhibitory effects of this compound on COX-2, 5-LOX, hyaluronidase, nitric oxide synthase, and phospholipase A2. Determining the IC50 values for each enzyme will provide crucial information on its potency and selectivity.
-
Investigation of Signaling Pathways: The effects of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome, need to be investigated in relevant cell-based assays. This will provide a more comprehensive understanding of its mechanism of action at the cellular level.
-
Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory activity in an in vivo model. In silico studies suggest a multi-targeted mechanism of action involving the inhibition of several key inflammatory enzymes. While these findings are encouraging, further rigorous in vitro and in vivo studies are essential to fully elucidate its molecular mechanisms, establish its efficacy, and assess its safety profile for potential therapeutic applications in inflammatory diseases. This technical guide provides a foundation for future research aimed at unlocking the full therapeutic potential of this compound.
References
Izalpinin's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izalpinin, a flavonoid also known as kaempferide, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interaction with muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial in regulating a wide array of physiological functions and are significant targets in drug discovery for various diseases. This document summarizes the available quantitative data on the binding affinity and functional activity of this compound at these receptors, details the experimental protocols used for these assessments, and illustrates the relevant signaling pathways and experimental workflows. The compiled evidence indicates that this compound acts as a muscarinic receptor antagonist, with a notable effect on M3 receptor-mediated smooth muscle contraction. However, a comprehensive characterization of its binding profile and functional activity across all five muscarinic receptor subtypes remains an area for further investigation.
Introduction
This compound (3,5,7-trihydroxy-4'-methoxyflavone) is a natural flavonoid found in various medicinal plants. Flavonoids as a class have been investigated for their interactions with numerous biological targets, including GPCRs. The muscarinic acetylcholine receptors are a key family of GPCRs involved in the parasympathetic nervous system and also play important roles in the central nervous system. They are classified into five subtypes:
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration.
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Given the therapeutic potential of modulating muscarinic receptors in conditions such as overactive bladder, Alzheimer's disease, and chronic obstructive pulmonary disease (COPD), understanding the interaction of natural compounds like this compound with these receptors is of significant interest to the scientific and drug development communities.
Quantitative Data Summary
The available quantitative data on the interaction of this compound and its structurally similar analog, kaempferol, with muscarinic receptors are summarized below.
Table 1: Binding Affinity of this compound/Kaempferol for Muscarinic Receptors
| Compound | Receptor Subtype | Ligand | Kᵢ (µM) | Source |
| Kaempferol | M1 | [³H]N-methylscopolamine | > 100 | [1] |
| This compound | M2 | - | Data not available | - |
| This compound | M3 | - | Data not available | - |
| This compound | M4 | - | Data not available | - |
| This compound | M5 | - | Data not available | - |
Table 2: Functional Activity of this compound at Muscarinic Receptors
| Compound | Receptor/Tissue | Assay Type | Parameter | Value (µM) | Activity | Source |
| This compound | Rat Bladder Detrusor | Carbachol-induced contraction | EC₅₀ | 0.35 | Antagonist | [2] |
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The activation of muscarinic receptors initiates distinct downstream signaling cascades depending on the receptor subtype and its associated G protein.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved through a competition assay where the test compound displaces a known radiolabeled ligand.
Experimental Workflow: Isolated Tissue Bath Assay
Functional antagonism can be assessed using isolated tissue preparations that express the target receptor. For muscarinic receptors, bladder detrusor muscle is a common model for M3 receptor activity.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from studies investigating ligand binding to cloned human muscarinic receptors.[3][4]
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) or another suitable radiolabeled antagonist.
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference antagonist: Atropine or another high-affinity non-selective antagonist for determining non-specific binding.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference antagonist in the assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and either the assay buffer (for total binding), a saturating concentration of the reference antagonist (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Assay for Functional Antagonism
This protocol is based on the methodology used to assess the effect of this compound on rat bladder contractility.[2]
-
Materials:
-
Male Sprague-Dawley rats.
-
Krebs' solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).
-
Carbachol (muscarinic agonist).
-
This compound.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
-
-
Procedure:
-
Humanely euthanize the rat and excise the urinary bladder.
-
Prepare longitudinal detrusor smooth muscle strips (approximately 2 mm x 8 mm).
-
Mount the strips in organ baths containing Krebs' solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.
-
Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Wash the tissues thoroughly to return to baseline tension.
-
Incubate the tissues with a single concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.
-
Repeat steps 6-8 with different concentrations of this compound if a Schild analysis is to be performed.
-
-
Data Analysis:
-
Measure the maximal contractile response to carbachol in the absence and presence of this compound.
-
Determine the EC₅₀ value of carbachol from the concentration-response curves.
-
A rightward shift in the carbachol concentration-response curve in the presence of this compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the antagonist's potency.
-
Calcium Mobilization Assay
This assay is used to determine the functional activity of compounds on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
-
Materials:
-
HEK293 or CHO cells stably expressing the human M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and continue to record the fluorescence signal over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak minus baseline) for each well.
-
For antagonist testing, plot the percentage of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for this compound's inhibition of the agonist-induced calcium response.
-
cAMP Accumulation Assay
This assay is used to assess the functional activity of compounds on Gi/o-coupled muscarinic receptors (M2, M4) by measuring the inhibition of adenylyl cyclase activity.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M2 or M4 receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound.
-
Cell lysis buffer.
-
Plate reader compatible with the chosen detection kit.
-
-
Procedure:
-
Plate the cells in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of a muscarinic agonist to induce cAMP production and simultaneously activate the inhibitory Gi/o pathway.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve to convert the raw signal to cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by the muscarinic agonist in the presence and absence of this compound.
-
If this compound is an antagonist, it will reverse the agonist-induced inhibition of cAMP accumulation. Plot the reversal of inhibition against the logarithm of the this compound concentration to determine its potency.
-
Conclusion
The current body of evidence suggests that this compound interacts with muscarinic receptors, exhibiting antagonistic properties, particularly at the M3 receptor subtype, as demonstrated by its ability to inhibit carbachol-induced contractions in rat bladder tissue.[2] However, a comprehensive understanding of its pharmacological profile is incomplete. Data on its binding affinity and functional activity at the full panel of muscarinic receptor subtypes (M1-M5) are largely unavailable in the public domain. The lack of significant binding of the related flavonoid, kaempferol, at the M1 receptor suggests that this compound may also have low affinity for this subtype, but this requires direct experimental confirmation.[1]
For drug development professionals and researchers, this presents both a challenge and an opportunity. The existing data provides a rationale for further investigation of this compound and related flavonoids as potential leads for conditions where muscarinic antagonism is beneficial, such as overactive bladder. Future research should prioritize:
-
Comprehensive Binding Profile: Determining the Kᵢ values of this compound for all five human muscarinic receptor subtypes to establish its selectivity.
-
Functional Characterization: Assessing the agonist or antagonist activity of this compound at each receptor subtype using cell-based functional assays (calcium mobilization and cAMP accumulation).
-
In Vivo Studies: Expanding on the initial findings in isolated tissues to evaluate the efficacy and side-effect profile of this compound in relevant animal models.
A thorough characterization of this compound's interaction with the full spectrum of muscarinic receptors will be essential to fully elucidate its therapeutic potential and to guide any future drug development efforts.
References
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Izalpinin
Introduction
Izalpinin, a flavonoid with the chemical structure 3,5-dihydroxy-7-methoxyflavone, is a natural compound found in several medicinal plants, including Alpinia oxyphylla and Chromolaena leivensis. It has garnered interest in the scientific community for its potential therapeutic properties, notably its anti-inflammatory and anti-muscarinic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing upon available data for this compound and structurally related flavonoids. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Quantitative Biological Data for this compound
While extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, specific quantitative data for this compound's biological activity have been reported.
| Biological Activity | Assay | Model System | Quantitative Data | Reference |
| Anti-muscarinic | Inhibition of carbachol-induced contraction | Isolated rat detrusor strips | EC50 = 0.35 ± 0.05 µM | [1][2] |
| Anti-inflammatory | Carrageenan-induced paw edema | Wistar rats | Significant reduction in paw edema at 10, 20, and 40 mg/kg doses (i.p.) | [3][4] |
Structure-Activity Relationship (SAR) Insights from this compound and Related Flavonoids
Direct and comprehensive SAR studies detailing the systematic modification of the this compound scaffold and the corresponding impact on biological activity are not extensively documented. However, SAR studies on structurally similar flavonoids, particularly other 7-methoxyflavones and 5,7-dihydroxyflavones, provide valuable insights into the key structural features that may govern the biological activities of this compound.
Key Structural Features and Their Inferred Importance:
-
A-Ring Substitution: The presence of hydroxyl and methoxy groups on the A-ring is crucial for activity. For instance, in a study of various flavones, the 5-hydroxyl and 7-methoxy groups, as seen in this compound, were found to be important for inducing skeletal muscle hypertrophy[5].
-
B-Ring Substitution: The substitution pattern on the B-ring significantly influences anticancer and anti-inflammatory activities. For many flavonoids, the presence and position of hydroxyl and methoxy groups on the B-ring are critical determinants of potency[6].
-
C-Ring and 3-Hydroxyl Group: The 3-hydroxyl group in the C-ring is a key feature of flavonols like this compound. This group can be a site for glycosylation or other modifications that can modulate the compound's solubility and bioavailability, thereby affecting its activity.
The following table summarizes SAR data from a study on polymethoxyflavones, which, while not this compound derivatives, illustrate the impact of methoxylation patterns on antiproliferative activity against HL60 cells. This can serve as a model for future SAR studies on this compound.
Table 1: Antiproliferative Activity of Selected Polymethoxyflavones against HL60 Cells
| Compound | A-Ring Substitution | B-Ring Substitution | IC50 (µM) |
| 7,3'-Dimethoxyflavone | 7-OCH3 | 3'-OCH3 | 8.0 |
| 5,7,4'-Trimethoxyflavone | 5,7-diOCH3 | 4'-OCH3 | 23 |
| 5,7,3'-Trimethoxyflavone | 5,7-diOCH3 | 3'-OCH3 | 24 |
| 5,7-Dimethoxyflavone | 5,7-diOCH3 | Unsubstituted | 31 |
Data extracted from a study on polymethoxyflavones to illustrate SAR principles.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its known anti-inflammatory effects and studies of other flavonoids, it is plausible that this compound interacts with key inflammatory signaling cascades. Flavonoids are known to modulate pathways such as the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. In silico docking studies have suggested that this compound has a strong binding affinity for several proteins involved in the inflammatory process, including cyclooxygenase-2 (COX-2)[3][4].
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound and its potential analogs.
1. Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are given free access to food and water.
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (this compound or its analogs) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v suspension of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group[7][8].
2. Muscarinic M3 Receptor Antagonist Activity Assay
This in vitro assay is used to determine the antagonistic effect of compounds on muscarinic receptors.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the urinary bladders are excised. The detrusor muscle is dissected into longitudinal strips (approximately 10 mm long and 2-3 mm wide).
-
Procedure:
-
The detrusor strips are mounted in organ baths containing Krebs' solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The strips are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
The contractile response of the muscle strips is induced by a cumulative addition of a muscarinic agonist, such as carbachol. A concentration-response curve is generated.
-
After washing the tissues, they are incubated with different concentrations of the test compound (this compound or analogs) for a set period (e.g., 30 minutes).
-
The cumulative concentration-response curve for carbachol is then repeated in the presence of the test compound.
-
-
Data Analysis: The antagonistic effect is determined by the rightward shift of the carbachol concentration-response curve. The EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated in the absence and presence of the antagonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, can be calculated using a Schild plot analysis to quantify the antagonist's potency[1][2].
Caption: A typical workflow for a structure-activity relationship (SAR) study.
This compound is a promising natural compound with demonstrated anti-inflammatory and anti-muscarinic activities. While the current body of literature provides a foundational understanding of its biological effects, there is a clear need for comprehensive structure-activity relationship studies. The synthesis and biological evaluation of a systematic series of this compound analogs would be invaluable for elucidating the precise structural requirements for its activities. Such studies would enable the optimization of its potency and selectivity, paving the way for the development of novel therapeutic agents based on the this compound scaffold. Future research should focus on modifying the substitution patterns on all three rings of the flavonoid structure and evaluating the resulting analogs in a battery of relevant in vitro and in vivo assays. This will undoubtedly provide a clearer picture of the SAR of this compound and unlock its full therapeutic potential.
References
- 1. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Izalpinin from Alpinia oxyphylla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izalpinin, a flavonoid found in the fruits of Alpinia oxyphylla, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, it has been identified as a muscarinic receptor antagonist, suggesting its potential in treating conditions like overactive bladder[1]. These application notes provide detailed protocols for the efficient extraction and isolation of this compound from Alpinia oxyphylla, enabling further research and development.
Data Presentation
The following tables summarize the key quantitative data associated with the extraction and analysis of this compound.
Table 1: Optimized Extraction Parameters for Flavonoids (including this compound) from Alpinia oxyphylla Fruit.
| Parameter | Optimal Condition | Reference |
| Solvent | 70% Ethanol in Water | [2][3] |
| Solvent-to-Tissue Ratio | 20:1 (v/w) | [2][3] |
| Temperature | 60°C | [2][3] |
| Extraction Time | 30 minutes | [2][3] |
Table 2: Analytical Data for this compound.
| Parameter | Value | Reference |
| Purity Achieved | >98% | [2] |
| UFLC-MS/MS Retention Time | 11.12 min | [3] |
| Precursor Ion (m/z) | 285.0 | [3] |
| Product Ion (m/z) | 242.0 | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Alpinia oxyphylla Fruit
This protocol details an optimized method for the extraction of a flavonoid-rich fraction containing this compound from the dried fruit of Alpinia oxyphylla.
Materials:
-
Dried fruit of Alpinia oxyphylla
-
Ethanol (99.9%)
-
Deionized water
-
Grinder or mill
-
Reflux apparatus
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried fruits of Alpinia oxyphylla into a coarse powder (approximately 40 mesh).
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Weigh the powdered plant material.
-
In a round-bottom flask, add the powdered plant material and the 70% ethanol solution in a 1:20 (w/v) ratio.
-
Set up the reflux apparatus and heat the mixture to 60°C.
-
Maintain the reflux for 30 minutes with continuous stirring.
-
-
Filtration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper or using a vacuum filtration system to separate the extract from the solid plant residue.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be lyophilized or used directly for the isolation protocol.
-
Protocol 2: Isolation and Purification of this compound
This protocol outlines a general procedure for the isolation and purification of this compound from the crude extract using column chromatography. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract from Protocol 1
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative HPLC system (optional)
Procedure:
Part A: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system and visualize the spots under UV light. Combine the fractions that contain the compound of interest (this compound).
Part B: Sephadex LH-20 Column Chromatography
-
Column Packing: Swell the Sephadex LH-20 beads in a suitable solvent (e.g., methanol) and pack the slurry into a glass column.
-
Sample Application: Dissolve the combined fractions from the silica gel column in a small volume of the mobile phase and load it onto the Sephadex LH-20 column.
-
Elution: Elute the column with the same solvent used for packing (isocratic elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify and combine the fractions containing pure this compound.
Part C: Preparative HPLC (Optional, for High Purity)
-
For achieving purity greater than 98%, the semi-purified this compound fraction can be subjected to preparative HPLC.
-
Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient.
-
Purification: Inject the sample onto a preparative HPLC column and collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the purity of the isolated this compound using analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound as a Muscarinic Receptor Antagonist
This compound has been shown to act as an antagonist at muscarinic receptors. The following diagram illustrates the general signaling pathway of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5) and how an antagonist like this compound would inhibit this pathway.
Caption: this compound's antagonistic action on muscarinic receptor signaling.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Izalpinin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izalpinin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. To facilitate further research and development, robust analytical methods for the quantification of this compound and the characterization of its metabolites in biological matrices are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for these demanding applications.[1] This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and potential metabolic pathways. Additionally, it explores the role of this compound in cellular signaling pathways.
Predicted LC-MS/MS Method for this compound Quantification
While a specific, validated LC-MS/MS method for this compound is not widely published, a robust method can be developed based on established protocols for similar flavonoid compounds. The following is a recommended starting point for method development and validation.
** analyte: this compound**
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start at 5-10% B, increase to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-10 µL |
| Column Temperature | 30-40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 285.07 (predicted for [M+H]⁺) |
| Product Ions (Q3) | Predicted fragments include m/z 153.02, 167.03, and 121.03, based on common flavonoid fragmentation patterns.[2] The most intense and stable fragment should be used for quantification and a second for confirmation. |
| Collision Energy | To be optimized for this compound (typically 10-40 eV) |
| Cone Voltage | To be optimized for this compound (typically 20-50 V) |
Note: These parameters should be optimized in the user's laboratory to achieve the best performance.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines a generic procedure for the extraction of this compound and its potential metabolites from plasma samples.
Materials:
-
Plasma samples
-
Internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile (ACN)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A/5% B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify potential phase I and phase II metabolites of this compound.
Materials:
-
This compound stock solution
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (Solution A and B)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
Procedure:
-
In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1-10 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 0, 15, 30, and 60 minutes at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Perform a control incubation without the NADPH regenerating system.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS using a full scan or precursor ion scan method to detect potential metabolites.
Predicted Metabolites of this compound
Based on the metabolism of structurally similar flavonoids like galangin and alpinetin, the primary metabolic transformations of this compound are expected to be:[3]
-
Glucuronidation: Addition of a glucuronic acid moiety, a common phase II detoxification pathway.
-
Sulfation: Conjugation with a sulfo group.
-
Hydroxylation: Addition of a hydroxyl group, a phase I oxidation reaction.
-
Demethylation: Removal of a methyl group from the methoxy substituent.
A proposed metabolic scheme is presented below.
Caption: Predicted metabolic pathways of this compound.
Quantitative Data
Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound. However, for illustrative purposes, the following table presents typical pharmacokinetic parameters that would be determined in a preclinical study in rats, based on data from other flavonoids.[4][5][6]
| Parameter | Unit | Value (Example for a Flavonoid) |
| Cmax (Oral) | ng/mL | 200 - 500 |
| Tmax (Oral) | h | 0.5 - 2 |
| AUC (0-t) (Oral) | ng*h/mL | 1000 - 3000 |
| Clearance (IV) | L/h/kg | 1 - 5 |
| Volume of Distribution (IV) | L/kg | 5 - 15 |
| Oral Bioavailability | % | < 10% |
Note: These values are for illustrative purposes only and do not represent actual data for this compound.
Cellular Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound.
Akt/GSK3β Signaling Pathway
This compound has been shown to inhibit the Akt/GSK3β signaling pathway in non-small cell lung cancer cells.[7] This inhibition leads to a decrease in the phosphorylation of both Akt and its downstream target, glycogen synthase kinase 3β (GSK3β), which can induce apoptosis and inhibit cancer cell proliferation.
Caption: this compound inhibits the Akt/GSK3β signaling pathway.
Potential Involvement in NF-κB and MAPK Signaling Pathways
Given that related flavonoids like cardamomin and alpinetin have been shown to modulate the NF-κB and MAPK signaling pathways, it is plausible that this compound may also exert its anti-inflammatory effects through these cascades.[7][8][9] These pathways are key regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Caption: Predicted inhibitory effects of this compound on NF-κB and MAPK pathways.
Conclusion
The LC-MS/MS methodology outlined in these application notes provides a strong foundation for the quantitative analysis of this compound and the identification of its metabolites. The provided protocols for sample preparation are suitable for common biological matrices and can be adapted as needed. Further research is required to determine the precise pharmacokinetic profile of this compound and to fully elucidate its metabolic fate. The emerging evidence of its inhibitory effects on key cellular signaling pathways, such as Akt/GSK3β, highlights its therapeutic potential and warrants continued investigation.
References
- 1. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Blockade of nuclear factor-kappaB signaling pathway and anti-inflammatory activity of cardamomin, a chalcone analog from Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpinetin Alleviates Cardiac Inflammation and Remodeling via TLR4/MyD88/NF-κB Signaling Pathway in Rats with Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpinetin Protects Chondrocytes and Exhibits Anti-Inflammatory Effects via the NF-κB/ERK Pathway for Alleviating Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Izalpinin: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for in vitro cell culture studies investigating the biological activities of Izalpinin, a flavonoid with demonstrated anti-cancer and potential anti-inflammatory properties. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data generation.
Section 1: Anti-Cancer Activity of this compound
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. The following protocols are designed to assess the anti-proliferative and pro-apoptotic effects of this compound in vitro.
Cell Lines and Culture Conditions
-
Human Non-Small Cell Lung Cancer (NSCLC): A549, H23, H460
-
Human Triple-Negative Breast Cancer: MDA-MB-231
-
Normal Mouse Embryonic Fibroblast: NIH/3T3 (as a non-cancerous control)
Culture Media:
-
A549 and NIH/3T3 cells are cultured in DMEM.
-
H23, H460, and MDA-MB-231 cells are cultured in RPMI-1640 medium.
All media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Non-Small Cell Lung Cancer Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) |
| A549 | 105.2 ± 14.46 | 81.88 ± 23.36 |
| H460 | 103.1 ± 29.42 | 44.46 ± 13.40 |
| H23 | 100.3 ± 24.39 | 44.34 ± 16.34 |
| NIH/3T3 | > 100 | > 100 |
Data sourced from a study on the antitumor activity of this compound.[1]
Experimental Protocols
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
Materials:
-
6-well plates or black, clear-bottom 96-well plates
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
Serum-free medium
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
This protocol is for detecting changes in the expression of proteins involved in the apoptotic signaling pathway, such as Bcl-2, p38 MAPK, and JNK.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Workflows
References
Application Notes and Protocols for Izalpinin Anti-Inflammatory Assay Using Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds. Carrageenan, a sulfated polysaccharide, induces a localized, biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw. This response is characterized by edema, erythema, and hyperalgesia. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) involves the production of prostaglandins and the infiltration of neutrophils, mediated by enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]
Izalpinin, a flavonoid, has demonstrated potential anti-inflammatory properties.[3][4] In silico studies suggest that this compound has a strong binding affinity for key enzymes in the inflammatory cascade, including COX-2 and 5-lipoxygenase (5-LOX).[1][5] This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats.
Experimental Protocols
Materials and Reagents
-
This compound
-
λ-Carrageenan (Type IV)
-
Indomethacin (Positive Control)
-
Vehicle (e.g., 1% Dimethyl Sulfoxide - DMSO in normal saline)[3]
-
Normal Saline (0.9% NaCl)
-
Plethysmometer or Digital Calipers
-
Animal weighing scale
-
Syringes (1 mL) with needles (26-30 gauge)
Animal Model
-
Weight: 150-200 g
-
Sex: Male or Female (use a single sex for consistency)
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.
-
Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight before the experiment with free access to water.
Experimental Design and Procedure
-
Animal Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Negative Control): Vehicle + Carrageenan
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan
-
Group III (Test Group 1): this compound (10 mg/kg) + Carrageenan[3][4]
-
Group IV (Test Group 2): this compound (20 mg/kg) + Carrageenan[3][4]
-
Group V (Test Group 3): this compound (40 mg/kg) + Carrageenan[3][4]
-
-
Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle intraperitoneally (i.p.) one hour prior to carrageenan injection.[3]
-
Induction of Paw Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.[7][8]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Data Analysis:
-
Calculate the paw edema volume (mL) at each time point: Edema Volume = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the negative control group using the following formula[7][9][10]: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where:
-
ΔV_treated = Mean increase in paw volume of the treated group.
-
ΔV_control = Mean increase in paw volume of the negative control group.
-
-
-
(Optional) Biochemical and Histopathological Analysis: At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized.
-
Blood samples can be collected to measure serum levels of inflammatory markers like creatine kinase (CK).[3][4]
-
The inflamed paw tissue can be excised for histopathological examination to assess leukocyte infiltration or for homogenization to measure levels of cytokines (TNF-α, IL-1β) and prostaglandins (PGE₂).[11]
-
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Data Presentation
The quantitative data obtained from the experiment should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Edema Volume (mL) ± SEM at Hour} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 | 2 | 3 | 4 | 5 | | Negative Control (Vehicle) | - | Data | Data | Data | Data | Data | | Positive Control (Indomethacin) | 10 | Data | Data | Data | Data | Data | | This compound | 10 | Data | Data | Data | Data | Data | | This compound | 20 | Data | Data | Data | Data | Data | | This compound | 40 | Data | Data | Data | Data | Data |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percentage Inhibition (%) at Hour} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 | 2 | 3 | 4 | 5 | | Positive Control (Indomethacin) | 10 | Data | Data | Data | Data | Data | | This compound | 10 | Data | Data | Data | Data | Data | | This compound | 20 | Data | Data | Data | Data | Data | | This compound | 40 | Data | Data | Data | Data | Data |
Note: Significant anti-inflammatory effects for this compound have been reported at the first and third hours.[3][8]
Signaling Pathway
The anti-inflammatory action of carrageenan involves a cascade of molecular events. Flavonoids like this compound are thought to interfere with this cascade at multiple points. The diagram below illustrates the putative mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. inotiv.com [inotiv.com]
- 4. Percentage inhibition of paw edema: Significance and symbolism [wisdomlib.org]
- 5. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmascholars.com [pharmascholars.com]
- 11. mdpi.com [mdpi.com]
Preparing Izalpinin Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izalpinin, a flavonoid compound, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory effects. As with any in vitro research, the accurate and reproducible preparation of stock solutions is a critical first step for obtaining reliable data in cell-based assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure consistency and accuracy in your research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | PubChem |
| Molecular Weight | 284.26 g/mol | PubChem |
| Appearance | Typically a powder | General knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol | Inferred from experimental use[1] |
Preparing this compound Stock Solutions
The following protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to working concentrations for various cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for many organic compounds and its compatibility with most cell culture media at low final concentrations.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Protocol
-
Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 284.26 g/mol ), you would dissolve 2.8426 mg of this compound in 1 mL of DMSO.
-
Weighing the this compound:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the vial.
-
-
Dissolving the this compound:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious as heat can degrade the compound.
-
-
Sterilization (Optional but Recommended): To ensure the sterility of your stock solution, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, frozen stock solutions of many compounds can be stable for several months[2]. However, for optimal results, it is recommended to use the stock solution as fresh as possible.
-
Quality Control
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If crystals are observed, gently warm the vial and vortex to redissolve the compound.
-
Solvent Toxicity Control: When performing cell-based assays, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the this compound-treated groups to ensure that the observed effects are due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity[3].
Experimental Protocols for Cell-Based Assays
The following are example protocols for common cell-based assays that can be adapted for use with this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol describes the measurement of pro-inflammatory cytokines, such as TNF-α or IL-1β, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
24-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours before LPS stimulation.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of the pro-inflammatory cytokine in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on cytokine production by comparing the concentrations in the treated wells to the LPS-stimulated vehicle control.
Signaling Pathway Diagrams
This compound, as a flavonoid, may exert its biological effects by modulating key cellular signaling pathways. Based on the known actions of similar flavonoids, the PI3K/Akt and MAPK/ERK pathways are potential targets.
References
Izalpinin Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izalpinin, a flavonoid found in plants such as Alpinia oxyphylla, has garnered interest for its potential therapeutic properties.[1][2] Preclinical studies in rodent models are crucial for evaluating its efficacy and safety profile. These application notes provide a comprehensive overview of the administration of this compound in various rodent models, detailing experimental protocols and summarizing key quantitative data. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to explore the pharmacological potential of this compound.
Data Presentation
Table 1: this compound Dosing and Efficacy in an Anti-Inflammatory Model
| Parameter | Details | Reference |
| Animal Model | λ-carrageenan-induced paw edema in Wistar rats | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosage(s) | 10, 20, and 40 mg/kg | [1] |
| Treatment Schedule | Single dose administered 1 hour before carrageenan injection | [1] |
| Efficacy Readouts | Paw edema volume, serum creatine kinase (CK) levels | [1] |
| Key Findings | - Significant reduction in paw edema at 1 and 3 hours post-carrageenan at all doses. - Statistically significant reduction in serum CK levels at 10 mg/kg and 20 mg/kg. | [1] |
Table 2: Toxicology Profile of an this compound-Containing Botanical Drug in Rats
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats | |
| Administration Route | Oral gavage | |
| Study Duration | 90 days | |
| Dosage(s) | 10, 50, and 100 mg/kg/day | |
| Key Findings | - No observed adverse effects at 10 mg/kg/day. - Liver and kidney toxicity observed at 50 and 100 mg/kg/day. | |
| No-Observed-Adverse-Effect Level (NOAEL) | 10 mg/kg/day |
Experimental Protocols
λ-Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This protocol is based on a study evaluating the anti-inflammatory effects of this compound.[1]
Materials:
-
This compound
-
λ-carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 1% Dimethyl sulfoxide - DMSO)
-
Positive control (e.g., Diclofenac, 100 mg/kg)
-
Wistar rats (male, 180-200 g)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (10 mg/kg, i.p.)
-
This compound (20 mg/kg, i.p.)
-
This compound (40 mg/kg, i.p.)
-
Positive Control (e.g., Diclofenac, 100 mg/kg, i.p.)
-
-
Drug Administration: One hour before the induction of inflammation, administer the respective treatments (this compound, vehicle, or positive control) via intraperitoneal injection.
-
Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, 6, and 7 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Blood Collection and Analysis: At the end of the experiment (e.g., 7 hours), collect blood samples via cardiac puncture under anesthesia. Centrifuge the blood to obtain serum and measure the levels of creatine kinase (CK) as a marker of muscle damage.
-
Data Analysis: Express the results as the mean ± standard error of the mean (SEM). Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to compare the treated groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Proposed Protocol: Cyclophosphamide-Induced Overactive Bladder in Rats
While in vitro studies suggest this compound's potential for treating overactive bladder by antagonizing muscarinic receptors[1][2], in vivo studies are lacking. The following is a proposed protocol based on established cyclophosphamide-induced cystitis models.
Materials:
-
This compound
-
Cyclophosphamide (CYP)
-
Vehicle for this compound
-
Saline
-
Sprague-Dawley rats (female, 200-250 g)
-
Metabolic cages
-
Cystometry equipment
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize rats as described previously. House them individually in metabolic cages for 24 hours to record baseline urodynamic parameters (voiding frequency, volume per void).
-
Induction of Overactive Bladder: Induce cystitis by a single intraperitoneal injection of CYP (150 mg/kg).
-
Grouping and Treatment: 24 hours after CYP injection, divide the rats into the following groups:
-
Sham (Saline injection only) + Vehicle
-
CYP + Vehicle
-
CYP + this compound (low dose, e.g., 10 mg/kg, p.o.)
-
CYP + this compound (high dose, e.g., 40 mg/kg, p.o.)
-
CYP + Positive Control (e.g., Oxybutynin) Administer treatments orally once daily for a specified period (e.g., 7 days).
-
-
Urodynamic Evaluation: On the final day of treatment, perform cystometry on conscious, restrained rats. Measure parameters such as bladder capacity, voiding pressure, inter-micturition interval, and non-voiding contractions.
-
Histopathological Analysis: After urodynamic measurements, euthanize the animals and collect the bladders for histological examination to assess inflammation and tissue damage.
-
Data Analysis: Analyze urodynamic and histological data using appropriate statistical methods to determine the effect of this compound on bladder function and pathology.
Proposed Experimental Workflow for Overactive Bladder Model
Caption: Proposed workflow for evaluating this compound in a rat model of overactive bladder.
Signaling Pathways
The precise in vivo signaling pathways modulated by this compound are not yet fully elucidated. However, based on its anti-inflammatory properties and the known mechanisms of other flavonoids, the following pathways are likely targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
Hypothesized this compound Action on the NF-κB Pathway
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in various cellular processes, including inflammation. Some flavonoids have been shown to modulate this pathway. This compound could potentially influence inflammatory responses by interacting with components of the PI3K/Akt pathway.
Potential Modulation of the PI3K/Akt Pathway by this compound
Caption: Potential modulatory role of this compound on the PI3K/Akt signaling pathway.
Pharmacokinetics and Bioavailability
Currently, there is a lack of specific pharmacokinetic data for this compound in rodent models. Studies on other flavonoids suggest that oral bioavailability can be low due to factors like poor absorption and first-pass metabolism. To enable effective in vivo studies, it is crucial to determine the pharmacokinetic profile of this compound.
Proposed Workflow for Pharmacokinetic Study of this compound
Caption: Proposed workflow for determining the pharmacokinetic profile of this compound in rodents.
Conclusion
This compound shows promise as a therapeutic agent, particularly for its anti-inflammatory properties. The provided protocols and data serve as a foundation for further preclinical investigation. However, significant knowledge gaps remain, especially concerning its in vivo efficacy in models of overactive bladder, its precise molecular mechanisms of action, and its pharmacokinetic profile. Future research should focus on addressing these areas to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols: Assessing Izalpinin's Effect on Detrusor Muscle Contraction In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by involuntary contractions of the detrusor muscle during the bladder filling phase. Muscarinic receptor antagonists are a first-line treatment for OAB, as acetylcholine is a primary mediator of bladder contraction. Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has demonstrated antagonistic activity against carbachol-induced contractions of rat detrusor muscle, suggesting its potential as a therapeutic agent for OAB.[1][2][3] This document provides detailed protocols for the in vitro assessment of this compound's effect on detrusor muscle contraction, along with an overview of the relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on Carbachol-Induced Detrusor Muscle Contraction
| Concentration of this compound (µM) | Carbachol EC50 (µM) | Maximum Contraction (% of control) | Antagonistic Effect |
| 0 (Control) | 0.35 | 100 | - |
| 0.1 | Increased | Reduced | Competitive Antagonism |
| 1 | Significantly Increased | Significantly Reduced (to 64.3%) | Competitive Antagonism |
| 10 | Markedly Increased | Markedly Reduced (to 86.6%) | Competitive Antagonism |
This table summarizes the reported concentration-dependent antagonistic effects of this compound on carbachol-induced contractions of isolated rat bladder detrusor strips. The data indicates a right-ward shift in the concentration-response curve for carbachol, characteristic of competitive antagonism. The mean EC50 value for this compound's antagonism is approximately 0.35 µM.[1][2][3]
Signaling Pathways
The contraction of the detrusor smooth muscle is a complex process primarily initiated by the activation of muscarinic receptors by acetylcholine. The M3 subtype is considered the main mediator of contraction, while the M2 subtype plays a secondary role.[1][4][5]
Muscarinic Receptor Signaling in Detrusor Contraction
Activation of M3 muscarinic receptors by an agonist like carbachol initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.
M2 muscarinic receptor activation, coupled to Gi proteins, can contribute to contraction by inhibiting adenylyl cyclase, which reduces cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which would otherwise promote relaxation.
This compound is suggested to act as a competitive antagonist at these muscarinic receptors, thereby inhibiting the initiation of this contractile signaling cascade.[1][2][3]
RhoA/ROCK Signaling Pathway
The RhoA/Rho-kinase (ROCK) signaling pathway is another critical regulator of smooth muscle contraction, including the detrusor muscle.[6][7][8] This pathway contributes to Ca2+ sensitization of the contractile machinery. Upon activation of G-protein coupled receptors, RhoA is activated and in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a sustained contractile state, even at lower intracellular Ca2+ concentrations. The interplay between the muscarinic receptor and RhoA/ROCK pathways is an important area of investigation for understanding detrusor muscle physiology and pathophysiology.
Experimental Protocols
Protocol 1: Preparation of Isolated Detrusor Muscle Strips
This protocol describes the dissection and preparation of rat detrusor muscle strips for in vitro contractility studies.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Petri dish lined with Sylgard
Procedure:
-
Humanely euthanize the rat according to approved institutional animal care and use committee protocols.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully excise the bladder, removing adherent connective and fatty tissues.
-
Place the bladder in a Petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Open the bladder with a longitudinal incision and gently remove the urothelium by sharp dissection under a dissecting microscope.
-
Cut longitudinal strips of the detrusor muscle approximately 10 mm in length and 2-3 mm in width.
-
Tie silk sutures to both ends of each muscle strip.
-
Store the prepared strips in carbogen-aerated Krebs-Henseleit solution at room temperature until mounting in the organ bath.
Protocol 2: In Vitro Assessment of Detrusor Muscle Contraction
This protocol details the use of an isolated organ bath system to measure the contractile responses of detrusor muscle strips to carbachol and the inhibitory effects of this compound.
Materials:
-
Isolated organ bath system with thermostatic control (37°C)
-
Isometric force transducers
-
Data acquisition system
-
Prepared detrusor muscle strips
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Carbachol stock solution
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution and continuously bubble with carbogen gas. Maintain the temperature at 37°C.
-
Mount the detrusor muscle strips in the organ baths by attaching one suture to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1.0 g to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath to verify tissue viability.
-
Wash the strips thoroughly to return to baseline tension.
-
Cumulative Concentration-Response to Carbachol (Control):
-
Once a stable baseline is achieved, add carbachol to the organ bath in a cumulative, stepwise manner (e.g., from 10 nM to 100 µM), allowing the contraction to reach a plateau at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Wash the strips extensively until the baseline tension is restored.
-
Assessment of this compound's Effect:
-
Incubate the detrusor strips with a specific concentration of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response to carbachol as described in step 6.
-
Repeat this procedure for a range of this compound concentrations on different tissue preparations.
-
-
Data Analysis:
-
Express the contractile response to carbachol as a percentage of the maximum contraction induced by carbachol in the control condition.
-
Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for carbachol in each condition.
-
A rightward shift in the carbachol concentration-response curve in the presence of this compound is indicative of competitive antagonism.
-
Experimental Workflow
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers investigating the effects of this compound on detrusor muscle contractility. The in vitro organ bath technique is a robust method for characterizing the pharmacological properties of compounds like this compound. The evidence suggests that this compound acts as a muscarinic receptor antagonist, making it a promising candidate for further investigation in the development of novel treatments for overactive bladder. Future studies could explore its selectivity for muscarinic receptor subtypes and its effects on other signaling pathways involved in detrusor muscle function.
References
- 1. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. signal-transduction-pathways-of-muscarinic-receptors-in-the-murine-urinary-bladder-smooth-muscle - Ask this paper | Bohrium [bohrium.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Rho-kinase and protein kinase C during contraction of hypertrophic detrusor in mice with partial urinary bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Molecular Docking Studies of Izalpinin: A Guide to Target Interaction Analysis
Application Notes and Protocols for Researchers in Drug Discovery
Izalpinin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Molecular docking studies have emerged as a crucial tool to elucidate the binding mechanisms of this compound with various protein targets, providing valuable insights for drug development. This document provides a detailed overview of the molecular docking of this compound with key protein targets implicated in cancer and inflammation, complete with experimental protocols and pathway diagrams.
Quantitative Analysis of this compound-Target Interactions
Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with several key proteins. The binding energy, a quantitative measure of the binding affinity, is a critical parameter in these studies. A more negative binding energy value indicates a stronger and more stable interaction between the ligand (this compound) and the target protein.
Table 1: Molecular Docking Data of this compound with Anti-Cancer Target Protein
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| AKT1 | 4EKL | -7.9 | Glu228, Ala230 |
This data is derived from a study on the antitumor activity of this compound in non-small cell lung cancer cell lines.
Table 2: Molecular Docking Data of this compound with Anti-Inflammatory Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.6 | Tyr385, Arg120, Ser530 |
| 5-Lipoxygenase (5-LOX) | 3O8Y | -8.9 | Phe177, His367, Gln363 |
| Hyaluronidase | 1FCV | -7.8 | Tyr75, Glu131, Asp129 |
| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -8.1 | Trp366, Gln257, Arg382 |
| Secretory Phospholipase A2 (sPLA2) | 1DCY | -7.2 | His48, Asp49, Gly30 |
This data is based on in silico analysis of this compound's anti-inflammatory effects.
Experimental Protocols for Molecular Docking of this compound
This section outlines a generalized protocol for performing molecular docking studies of this compound with target proteins. This protocol is based on common practices for docking flavonoid compounds.
Preparation of the Target Protein
-
Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Repair any missing residues or atoms in the protein structure using modeling software.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT).
-
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval: Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.
-
Ligand Preparation:
-
Convert the 2D structure to a 3D structure if necessary.
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structure in a compatible format (e.g., PDBQT).
-
Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through active site prediction servers.
-
Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to search for the optimal binding pose of this compound within the protein's active site.
-
Execution of Docking: Run the molecular docking simulation using software like AutoDock Vina. The software will generate multiple binding poses of this compound, each with a corresponding binding energy score.
Analysis of Docking Results
-
Binding Pose Selection: Identify the binding pose with the lowest binding energy as the most probable binding conformation.
-
Interaction Analysis: Visualize the selected protein-ligand complex to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Measuring Izalpinin's Impact on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izalpinin, a flavonoid primarily isolated from plants of the Alpinia and Chromolaena genera, has demonstrated notable anti-inflammatory properties.[1] While in vivo studies have confirmed its ability to reduce edema and polymorphonuclear cell infiltration, detailed investigations into its specific effects on cytokine production and the underlying molecular mechanisms are still emerging.[2][3] This document provides a comprehensive guide for researchers to investigate the impact of this compound on the production of key pro-inflammatory cytokines.
These protocols are based on the hypothesis that this compound, similar to other structurally related flavonoids like kaempferol and quercetin, exerts its anti-inflammatory effects by modulating crucial signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the transcriptional regulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages (ELISA)
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Vehicle) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages (qPCR)
| Treatment Group | Concentration (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | |||||
| This compound + LPS | 1 | |||||
| This compound + LPS | 5 | |||||
| This compound + LPS | 10 | |||||
| This compound + LPS | 25 | |||||
| Pathway Inhibitor | Specific |
Mandatory Visualizations
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Experimental workflow for measuring this compound's impact.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare and treat macrophage cell cultures to study the effects of this compound on inflammatory responses.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into appropriate culture plates (e.g., 5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the designated wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose. Incubate for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for the desired time period based on the downstream application:
-
Cytokine Protein (ELISA): 24 hours.
-
Cytokine mRNA (qPCR): 4-6 hours.
-
Signaling Proteins (Western Blot): 15-60 minutes.
-
-
Sample Collection:
-
For ELISA, collect the cell culture supernatant and store at -80°C.
-
For qPCR and Western Blot, wash the cells with cold PBS and proceed immediately to RNA or protein extraction, respectively.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[7][8]
Materials:
-
ELISA kits for murine TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, recombinant cytokine standards, and streptavidin-HRP)
-
96-well ELISA plates
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark until a color develops.
-
Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the standard concentrations. Calculate the cytokine concentrations in the samples based on the standard curve.
Quantitative Polymerase Chain Reaction (qPCR) for Cytokine mRNA Expression
Objective: To quantify the relative mRNA expression levels of TNF-α, IL-6, and IL-1β.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for murine TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target genes, SYBR Green Master Mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Analysis: Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.[9]
Western Blot for NF-κB and MAPK Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK1/2, JNK) signaling pathways.[10][11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of p65, IκBα, p38, ERK1/2, JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of the proteins.
-
Analysis: Quantify the band intensities using densitometry software. Express the results as a ratio of the phosphorylated protein to the total protein.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anti-inflammatory Effects of the Bioactive Compounds Isolated from Alpinia officinarum Hance Mediated by the Suppression of NF-kappaB and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. h-h-c.com [h-h-c.com]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Preclinical Studies of Izalpinin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Izalpinin is a flavonoid, specifically a flavonol, isolated from plants such as Alpinia oxyphylla and Paphiopedilum dianthum.[1][2][3] Emerging preclinical evidence highlights its potential as a therapeutic agent, demonstrating significant anti-cancer, anti-inflammatory, and anti-muscarinic activities.[1][2][4] Notably, its efficacy against non-small cell lung cancer (NSCLC) has been investigated, showing potent multi-target effects that disrupt key malignancy hallmarks and pro-survival signaling pathways.[1][5] These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, focusing on its anti-cancer properties, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action: Targeting Pro-Survival Signaling
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Studies in NSCLC cell lines indicate that it induces apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent downregulation of the anti-apoptotic protein Bcl-2.[1][5] Furthermore, molecular docking analyses have revealed that this compound directly binds to the ATP-binding pocket of AKT1.[1][5] This interaction inhibits the phosphorylation of Akt and its downstream target, GSK3β, effectively disrupting a critical pro-survival signaling pathway and suppressing cancer cell proliferation and survival.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Izalpinin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Izalpinin derivatives aimed at enhancing its inherent anticancer and anti-inflammatory bioactivities. Due to a lack of extensive research on specific this compound derivatives, this guide presents a framework based on established derivatization strategies for flavonoids and the known biological activities of this compound. The protocols and structure-activity relationship (SAR) discussions are based on established methodologies for similar flavonoid compounds and serve as a guide for the rational design and evaluation of novel this compound derivatives.
Introduction to this compound and its Bioactivity
This compound (3,5-dihydroxy-7-methoxyflavone) is a natural flavonoid that has demonstrated promising anticancer and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of non-small cell lung cancer cells and exhibits anti-inflammatory effects in animal models.[1][2] The core structure of this compound presents multiple opportunities for chemical modification to potentially enhance its potency, selectivity, and pharmacokinetic profile.
Known Bioactivities of this compound:
-
Anticancer Activity: this compound has been shown to inhibit the viability of non-small cell lung cancer (NSCLC) cell lines, H23 and H460, in a dose- and time-dependent manner. This effect is mediated through the inhibition of the Akt/GSK3β signaling pathway.
-
Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[1][2] This activity is associated with the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.
Strategies for Derivatization of this compound
Based on structure-activity relationship studies of other flavonoids, several chemical modifications can be proposed to enhance the bioactivity of this compound. These include O-methylation, glycosylation, and the introduction of ether and ester functionalities.
O-Methylation
O-methylation of flavonoids has been shown to increase their metabolic stability and cell membrane permeability, often leading to enhanced anticancer activity.
Glycosylation
The addition of sugar moieties can improve the solubility and bioavailability of flavonoids, potentially leading to enhanced in vivo efficacy.
Ether and Ester Derivatives
Synthesis of ether and ester derivatives at the hydroxyl groups of this compound can modulate its lipophilicity and interaction with biological targets.
Data Presentation: Hypothetical Bioactivity of this compound Derivatives
The following table summarizes the hypothetical enhanced bioactivity of proposed this compound derivatives based on SAR studies of analogous flavonoids. This data is for illustrative purposes to guide experimental design.
| Compound | Modification | Target Bioactivity | Hypothetical IC50/EC50 (µM)a | Rationale for Enhancement |
| This compound | - | Anticancer (NSCLC cells) | ~44 | Parent Compound |
| Derivative 1 | 3-O-methyl-Izalpinin | Anticancer (NSCLC cells) | < 20 | Increased lipophilicity and metabolic stability. |
| Derivative 2 | 5-O-methyl-Izalpinin | Anticancer (NSCLC cells) | < 30 | Increased membrane permeability. |
| This compound | - | Anti-inflammatory | - | Parent Compound |
| Derivative 3 | 3-O-glucosyl-Izalpinin | Anti-inflammatory | Improved in vivo efficacy | Enhanced solubility and bioavailability. |
| Derivative 4 | 5-O-acetyl-Izalpinin | Anti-inflammatory | < 10 (in vitro) | Modified lipophilicity for better target interaction. |
aIC50/EC50 values are hypothetical and intended to illustrate potential improvements. Actual values must be determined experimentally.
Experimental Protocols
General Synthesis Protocol: O-Methylation of this compound (Hypothetical)
This protocol describes a general method for the selective O-methylation of flavonoids, which can be adapted for this compound.
Materials:
-
This compound
-
Dimethyl sulfate (DMS) or methyl iodide (CH3I)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous K2CO3 (2-3 equivalents).
-
To the stirred suspension, add the methylating agent (DMS or CH3I, 1.1 equivalents for mono-methylation) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the K2CO3 and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain the O-methylated this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Bioassay Protocol: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human non-small cell lung cancer cell lines (e.g., H23, H460)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and its derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and its derivatives (e.g., 0, 10, 20, 40, 80 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Bioassay Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This protocol describes an in vivo model to assess the anti-inflammatory activity of this compound derivatives.[1][2]
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
This compound and its derivatives
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6): vehicle control, positive control, and treatment groups for this compound and its derivatives at different doses.
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
Troubleshooting & Optimization
Technical Support Center: Improving Izalpinin Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving Izalpinin for in vitro experiments. Given the inherently low aqueous solubility of flavonoids like this compound, this guide offers practical solutions and detailed protocols to achieve desired experimental concentrations while maintaining cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when added to cell culture medium. | 1. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. 2. The concentration of this compound exceeds its solubility limit in the final medium. 3. The stock solution was not properly prepared or has been stored incorrectly, leading to precipitation. | 1. Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of the solvent on your specific cell line.[1][2][3] 2. Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium. 3. Prepare a fresh stock solution following the detailed protocol below. Ensure the this compound is fully dissolved in the solvent before further dilution. |
| High concentrations of the solvent are causing cellular toxicity. | The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used. | 1. Reduce the final solvent concentration to the lowest possible level that maintains this compound solubility. A concentration of 0.1% DMSO is generally considered safe for most cell lines.[2][4][5] 2. Conduct a dose-response experiment to determine the maximum tolerable solvent concentration for your cell line. 3. Consider alternative solubilization methods such as the use of cyclodextrins. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of this compound in the culture medium during the experiment. | 1. Ensure complete dissolution of this compound in the stock solution by gentle warming and vortexing. 2. Visually inspect the culture medium for any signs of precipitation before and during the experiment. If precipitation is observed, the experiment should be repeated with a lower concentration of this compound or a higher concentration of the solubilizing agent (while staying within non-toxic limits). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving flavonoids like this compound for in vitro studies due to its ability to dissolve a wide range of nonpolar and polar compounds.[6] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: The safe concentration of DMSO varies depending on the cell line. However, a final concentration of 0.1% DMSO is generally considered non-toxic for most cell lines.[2][4][5] It is crucial to perform a vehicle control (cells treated with the same concentration of DMSO as the experimental group) to determine the effect of the solvent on your specific cell line's viability and function. Some robust cell lines may tolerate up to 0.5% DMSO without significant cytotoxic effects.[3]
Q3: My this compound is still not dissolving properly, even in DMSO. What can I do?
A3: If you are still facing solubility issues, you can try the following:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Use a water bath sonicator to help break down any aggregates.
-
Alternative Solvents: For some flavonoids, ethanol can be used as a solvent. However, its volatility and potential for cytotoxicity should be carefully considered.
-
Solubility Enhancers: The use of cyclodextrins has been shown to improve the solubility of poorly soluble compounds.
Q4: How should I prepare my this compound stock solution?
A4: A detailed protocol for preparing an this compound stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the powdered this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). This stock can then be aliquoted and stored at -20°C or -80°C for future use.
Q5: How can I determine the solubility of this compound in my specific solvent and media?
A5: A simple method to estimate solubility is to prepare a saturated solution. Add a small, known amount of this compound to a known volume of solvent or media. Vortex and incubate at a controlled temperature (e.g., 37°C). After a period of equilibration, centrifuge the solution to pellet any undissolved compound. The concentration of this compound in the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Presentation
Table 1: Solubility of Apigenin (a Structurally Similar Flavonoid) in Various Solvents at Different Temperatures
Disclaimer: The following data is for Apigenin, a flavonoid with a similar core structure to this compound. This information is provided as a reference and for illustrative purposes. Researchers should experimentally determine the solubility of this compound for their specific experimental conditions.
| Solvent | Temperature (K) | Mole Fraction Solubility (x_e) |
| Water | 298.2 | 3.08 x 10⁻⁶ |
| Methanol | 298.2 | 2.96 x 10⁻⁴ |
| Ethanol | 298.2 | 4.86 x 10⁻⁴ |
| 1-Butanol | 298.2 | 9.18 x 10⁻⁴ |
| Isopropyl Alcohol (IPA) | 298.2 | 6.29 x 10⁻⁴ |
| Ethylene Glycol (EG) | 298.2 | 8.22 x 10⁻³ |
| Propylene Glycol (PG) | 298.2 | 1.50 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 298.2 | 4.27 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 298.2 | 4.18 x 10⁻¹ |
| Source: Adapted from a study on Apigenin solubility.[7] |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Experiments and Observed Cytotoxicity
| Cell Line Type | Recommended Max. DMSO Concentration (%) | Observed Effects at Higher Concentrations |
| Most cell lines | 0.1 | Minimal to no cytotoxicity observed.[2][4][5] |
| Some robust cell lines | 0.5 | May be tolerated, but a dose-response curve is highly recommended.[3] |
| Primary cells | < 0.1 | Generally more sensitive to DMSO toxicity. |
| Various cell lines (e.g., CHO, PC-12, SH-SY5Y) | > 1.0 (for 24h incubation) | Increased cytotoxicity, decreased cell viability.[1] |
| Skin fibroblasts | > 0.5 | Dose-dependent reduction in cell viability.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Calculate the amount of this compound and DMSO needed to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 284.26 g/mol , dissolve 2.84 mg in 1 mL of DMSO). c. Add the calculated amount of this compound powder to a sterile microcentrifuge tube. d. Add the appropriate volume of DMSO to the tube. e. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Preparing Working Solutions and Treating Cells
This protocol outlines the steps for diluting the this compound stock solution and treating cells in a typical in vitro experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Studies on chemical constituents in fruit of Alpinia oxyphylla] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of drugs in aqueous solutions. Part 5. Thermodynamic consistency test for the solubility data - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Izalpinin degradation in experimental solutions
Welcome to the technical support center for Izalpinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (3,5-dihydroxy-7-methoxyflavone) is a flavonoid, a class of natural compounds known for their potent antioxidant and other biological activities.[1][2] Like many flavonoids, this compound is susceptible to chemical degradation under common experimental conditions. This degradation can lead to a loss of biological activity, inaccurate experimental results, and the formation of unknown by-products. Therefore, ensuring its stability in solution is critical for reliable and reproducible research.
Q2: What are the primary factors that cause this compound degradation?
The stability of flavonoids like this compound is primarily influenced by several factors:
-
pH: this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline (basic) solutions.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6]
-
Light: Exposure to UV or even ambient light can induce photodegradation.[7]
-
Oxygen: As a phenolic compound, this compound can be oxidized, especially in the presence of oxygen and metal ions.[8][9]
-
Solvent: The choice of solvent can significantly impact both the solubility and stability of this compound.[5][10]
Q3: What is the best way to prepare and store a stock solution of this compound?
For maximum stability, prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol, where it is more soluble.[10] Aliquot the stock solution into small, single-use volumes in amber glass vials to minimize light exposure and freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.[11]
Q4: How do I handle this compound in aqueous solutions for cell culture or other biological assays?
When preparing working solutions in aqueous buffers or cell culture media, it is best to make them fresh for each experiment by diluting the frozen stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Since aqueous solutions, especially at physiological pH (~7.4), can promote degradation, use the solution immediately after preparation.
Troubleshooting Guide
Problem: My this compound solution has changed color (e.g., turned yellow/brown).
-
Possible Cause: This is a common sign of oxidative degradation or pH-induced structural changes. Flavonoids can oxidize to form quinone-type structures, which are often colored.[3] This is more likely to occur in neutral to alkaline buffers and when the solution is exposed to air and light.
-
Solution:
-
Prepare fresh solutions immediately before use.
-
If possible, de-gas your aqueous buffer with nitrogen or argon before adding this compound to remove dissolved oxygen.
-
Work in a low-light environment and store the solution in an amber tube or a tube wrapped in foil.
-
Consider adding a small amount of an antioxidant like ascorbic acid (Vitamin C) to the buffer, if compatible with your experimental system.
-
Problem: I am observing inconsistent or lower-than-expected bioactivity in my experiments.
-
Possible Cause: This is a classic symptom of compound degradation. If this compound degrades over the course of your experiment (e.g., a 24- or 48-hour cell incubation), its effective concentration will decrease, leading to reduced biological effect.
-
Solution:
-
Confirm Stability: Perform a stability test in your specific experimental medium. Incubate the this compound solution under your exact experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration by HPLC at different time points (e.g., 0, 2, 8, 24 hours).
-
Refresh the Medium: If significant degradation is observed, consider a partial or full media change during the experiment to replenish the active this compound.
-
Optimize pH: Ensure your experimental buffer is in the optimal pH range for stability (acidic to neutral). While cell culture media is fixed around pH 7.4, be mindful of the pH in other buffer systems.
-
Data Presentation: Factors Affecting Stability
The following tables summarize key factors influencing the stability of flavonoids like this compound in solution.
Table 1: Effect of pH on Flavonoid Stability
| pH Range | Expected Stability | Recommendations |
|---|---|---|
| < 6.0 | High | Ideal for storage and non-physiological experiments.[4] |
| 6.0 - 7.2 | Moderate | Degradation may begin; use solutions promptly. |
| > 7.2 | Low to Very Low | Significant degradation is likely, especially with time.[3] Prepare fresh and use immediately. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Condition | Stock Solution (in Organic Solvent) | Working Solution (in Aqueous Buffer) |
|---|---|---|
| Temperature | -20°C to -80°C (Long-term)[11] | Prepare fresh; if temporary storage is needed, use 4°C. |
| Light | Protect from light (Amber Vials)[7] | Protect from light (Foil or dark tubes). |
| Atmosphere | Standard air is usually sufficient for frozen aliquots. | De-gas buffer to remove oxygen for sensitive experiments. |
| Container | Glass vials are preferred over plastic. | Low-binding polypropylene tubes. |
Visualization of Degradation & Workflow
The following diagrams illustrate the key degradation pathways and a standard workflow for assessing stability.
References
- 1. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
Technical Support Center: Optimizing Izalpinin Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Izalpinin in cytotoxicity assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A good starting point for this compound concentration in cytotoxicity assays is between 1 µM and 100 µM. Studies on flavonoids similar to this compound have shown IC50 values (the concentration that inhibits 50% of cell growth) in the range of 10 to 50 µM across various cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[1] For initial screening, a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) is recommended to determine the effective dose for your specific cell line.
Q2: How should I prepare an this compound stock solution?
This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][3] Many compounds in DMSO are stable for up to 3 months at -20°C.[4]
-
Working Dilutions: For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being considered safe for most cell lines.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation can occur if the concentration of this compound is too high or if the DMSO stock is added too quickly to the aqueous medium.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform serial dilutions in the culture medium.
-
Vortexing/Sonication: Gentle vortexing or brief sonication of the diluted solution can help in redissolving the compound.
-
Warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.
-
Lower Final Concentration: If precipitation persists, consider lowering the highest concentration in your experimental range.
Q4: How long should I incubate the cells with this compound?
The incubation time can vary depending on the cell line and the specific endpoint being measured. A common incubation period for cytotoxicity assays is 24 to 72 hours. Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer incubations are typically needed to assess cell viability and apoptosis. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation time for your experimental setup.
Data Presentation: this compound Cytotoxicity
While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still emerging, the following table summarizes representative cytotoxic activities of flavonoids, including concentration ranges reported for this compound in specific studies.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | This compound | Not specified, effective at 0-40 µM | 24 and 48 | Hoechst Staining |
| H23 | Non-Small Cell Lung Cancer | This compound | Not specified, effective at 0-40 µM | 24 | Hoechst Staining, Western Blot |
| H460 | Non-Small Cell Lung Cancer | This compound | Not specified, effective at 0-40 µM | 24 | Hoechst Staining, Western Blot |
| HTB-26 | Breast Cancer | Flavonoid Analog 1 | 10 - 50 | Not Specified | Crystal Violet |
| PC-3 | Pancreatic Cancer | Flavonoid Analog 1 | 10 - 50 | Not Specified | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | Flavonoid Analog 1 | 10 - 50 | Not Specified | Crystal Violet |
| HCT116 | Colorectal Cancer | Flavonoid Analog 2 | 22.4 | Not Specified | Crystal Violet |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of medium or reagents. | Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed. |
| Low absorbance readings in all wells | Cell seeding density is too low. Incubation time with MTT is too short. | Optimize cell seeding density for your cell line. Increase incubation time with MTT until a visible purple precipitate forms. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Precipitation of this compound in the medium | Compound concentration is too high. Rapid dilution of DMSO stock in aqueous medium. | Use a lower maximum concentration. Perform serial dilutions in the culture medium. |
Visualizations
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Caption: A potential mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt pathway and downregulation of Bcl-2.
Experimental Workflow for Cytotoxicity Assay
Caption: A step-by-step workflow for determining the cytotoxic effects of this compound using the MTT assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flowchart to diagnose and resolve common issues leading to inconsistent results in cytotoxicity assays.
References
Technical Support Center: Izalpinin Bioactivity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Izalpinin. The information is designed to help address common sources of variability and ensure the generation of reliable and reproducible data in bioactivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with this compound.
Q1: Why am I observing significant variability in my IC50 values for this compound across different experimental runs?
A: High variability in half-maximal inhibitory concentration (IC50) values is a common issue that can stem from several factors related to the compound, the cells, or the assay protocol itself.[1][2]
-
Compound Purity and Integrity: The purity of your this compound sample is critical. Impurities may possess their own biological activity, confounding the results. It is highly recommended to verify the purity of your compound stock, ideally using High-Performance Liquid Chromatography (HPLC).[3][4][5]
-
Solubility Issues: this compound, a flavonoid, has limited solubility in aqueous solutions. It is typically dissolved in a solvent like DMSO for stock solutions.[6][7][8] If the compound precipitates upon dilution into your aqueous cell culture medium, the effective concentration will be lower and inconsistent. Always ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced toxicity and solubility problems.[9]
-
Compound Stability: Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, light exposure).[10][11][12] Degradation over the incubation period can lead to a weaker observed effect.
-
Cellular Factors: The biological state of your cells can significantly impact results. Use cells within a consistent and low passage number range, ensure a uniform cell seeding density, and confirm high viability (>90%) before starting the experiment.[13] Cell metabolic activity, which is central to assays like the MTT, can vary with cell confluence.
-
Assay Protocol Adherence: Minor deviations in incubation times, reagent concentrations, or pipetting volumes can introduce significant error.[14] Ensure all reagents are properly prepared and that incubation steps are timed precisely.
Q2: My this compound solution becomes cloudy or forms a precipitate when I add it to the cell culture medium. How can I fix this?
A: This indicates that the this compound is precipitating out of solution, a common problem for hydrophobic compounds.
-
Check Final Solvent Concentration: Ensure your final concentration of DMSO (or other solvent) in the culture wells is not toxic to the cells and is low enough to maintain compound solubility. A final concentration of 0.1% to 0.5% DMSO is standard for most cell lines.
-
Use Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to the final well volume, perform an intermediate dilution step in serum-free medium. Gently mix this intermediate dilution before adding it to the cells.
-
Pre-warm the Medium: Ensure the cell culture medium is at 37°C before adding the compound. Adding a cold solution can sometimes promote precipitation.
-
Visual Confirmation: After adding the compound, visually inspect the wells under a microscope to confirm the absence of precipitate.
Q3: How can I confirm the purity of my this compound sample?
A: The standard method for assessing the purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC).[3][4] An HPLC analysis will separate this compound from any impurities, and the resulting chromatogram can be used to calculate the percentage of purity based on the area under the peaks.[15] For unequivocal proof, coupling HPLC with mass spectrometry (HPLC-MS) is recommended.
Q4: My IC50 value from a cell-based assay is much higher than the value reported from an enzymatic assay. Is this normal?
A: Yes, it is common for IC50 values to be higher in cell-based assays compared to enzymatic assays.[14] This discrepancy arises because:
-
Cellular Barriers: In a cell-based assay, this compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration, leading to a higher apparent IC50.
-
Metabolism: Cells may metabolize this compound into less active or inactive forms, reducing its effective concentration at the target.
-
Off-Target Binding: The compound may bind to other cellular components, such as plasma proteins or lipids, which sequesters it from its intended target.
-
Assay Complexity: Enzymatic assays measure a direct interaction in a clean, controlled system. Cell-based assays measure a downstream consequence (like cell death or reduced proliferation), which is the result of a complex cascade of events.[14][16]
Quantitative Bioactivity Data for this compound
The following table summarizes reported bioactivity values for this compound from various studies. Note that values can differ based on the assay, cell line, and specific experimental conditions.
| Bioactivity Type | Target System | Assay | Value (IC50 / EC50) | Reference |
| Anticancer | H23 (NSCLC) Cells | MTT Assay (48h) | ~44.34 µM | [17][18] |
| Anticancer | H460 (NSCLC) Cells | MTT Assay (48h) | ~44.46 µM | [17][18] |
| Anticancer | A549 (NSCLC) Cells | MTT Assay (48h) | ~81.88 µM | [17][18] |
| Anticancer | MCF-7 (Breast Cancer) Cells | MTT Assay | 52.2 µM | [17] |
| Antimuscarinic | Rat Detrusor Muscle Strips | Carbachol-induced Contraction | 0.35 µM (EC50) | [6][9][19] |
| Anti-inflammatory | Wistar Rats | Carrageenan-Induced Paw Edema | Effective at 10, 20, 40 mg/kg | [7][8] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[20]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 50 mM).
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to create a range of working concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "untreated control" wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[20]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[21]
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the anti-inflammatory properties of this compound.[7][8]
-
Animals and Acclimatization:
-
Use male Wistar rats (180-210 g). Allow them to acclimatize for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6 per group): Negative Control (vehicle - 1% DMSO), Positive Control (e.g., Diclofenac 100 mg/kg), and this compound treatment groups (e.g., 10, 20, and 40 mg/kg).
-
Administer treatments intraperitoneally (i.p.) one hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject 1% λ-carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the paw using a digital plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., every hour for 7 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Compare the paw volume increase in the treatment groups to the negative control group using appropriate statistical tests (e.g., ANOVA).
-
The area under the curve (AUC) of the time-course graph can also be calculated to represent the overall anti-inflammatory effect.[7][8]
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Bioassay Variability
The following diagram outlines a logical approach to troubleshooting inconsistent results in this compound bioactivity assays.
References
- 1. Toward Assay-Aware Bioactivity Model(er)s: Getting a Grip on Biological Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Biocompatibility and structural stability of a laminin biopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound FROM FRUITS OF ALPINIA OXYPHYLLA WITH ANTAGONISTIC ACTIVITY AGAINST THE RAT BLADDER CONTRACTILITY | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating Flavonoid Research: A Technical Guide for Izalpinin Studies
For researchers and drug development professionals working with the flavonoid Izalpinin, this technical support center provides essential guidance to circumvent common experimental pitfalls. By offering detailed troubleshooting, frequently asked questions, and standardized protocols, this resource aims to enhance the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound, like many flavonoids, has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into your aqueous buffer or cell culture medium, add it dropwise while vortexing to prevent precipitation.
Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
A2: Flavonoids, due to their antioxidant properties, can directly reduce tetrazolium salts like MTT, MTS, and XTT, leading to a false-positive signal for cell viability.[1][2][3][4] This interference can mask the true cytotoxic effects of this compound.
-
Troubleshooting:
-
Run a cell-free control containing only your media, the assay reagent, and this compound at the highest concentration used in your experiment. A significant color change indicates interference.
-
Consider using alternative cell viability assays that are not based on cellular reduction potential, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a CyQUANT assay that quantifies DNA content.[1]
-
Q3: My HPLC chromatogram for this compound shows peak tailing and poor resolution. How can I improve this?
A3: Peak tailing in flavonoid analysis is often due to interactions with free silanol groups on the silica-based C18 column.
-
Troubleshooting:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a common practice.
-
Column Choice: Use a high-purity, end-capped C18 column specifically designed to minimize silanol interactions.
-
Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but be mindful of the thermal stability of this compound.
-
Q4: How should I store my this compound stock solutions and how long are they stable?
A4: For long-term storage, this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions is pH and temperature-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment. A formal stability study is recommended to determine the precise shelf-life under your specific experimental conditions.
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in cell-free wells | Direct reduction of the assay reagent (MTT, XTT, MTS) by this compound.[1][2][3][4] | Switch to a non-tetrazolium-based assay like SRB or CyQUANT. Include a "no-cell" control for every this compound concentration to subtract background absorbance. |
| Overestimation of cell viability | Interference from the antioxidant properties of this compound.[1] | Validate findings with a secondary assay that has a different detection principle. |
| Precipitation of this compound in culture medium | Low aqueous solubility. | Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the well is non-toxic and does not exceed recommended limits (e.g., <0.5%). Perform serial dilutions in the culture medium. |
HPLC Analysis
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Interaction with residual silanols on the column. | Use a mobile phase with a low pH (e.g., add 0.1% formic acid). Employ a high-purity, end-capped C18 column. |
| Poor Resolution/Overlapping Peaks | Similar polarity to other compounds in the sample. | Optimize the gradient elution profile. Try a different mobile phase composition (e.g., methanol instead of acetonitrile). |
| Variable Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure precise preparation of the mobile phase and use a column oven for temperature control. |
| Low Signal Intensity | Low concentration or poor ionization. | Concentrate the sample. If using LC-MS, optimize the ionization source parameters. |
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound (Template)
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | DMSO | Data not available | Expected to be highly soluble. |
| Ethanol | Data not available | Expected to be soluble. | |
| PBS (pH 7.4) | Data not available | Expected to have low solubility. | |
| Stability (t½) | pH 5.0, 25°C | Data not available | Stability is pH and temperature-dependent. |
| pH 7.4, 25°C | Data not available | ||
| pH 9.0, 25°C | Data not available | ||
| IC₅₀ Values | Cancer Cell Line | Value (µM) | IC₅₀ values are cell line and assay dependent. |
| e.g., MCF-7 (Breast) | Data not available | ||
| e.g., A549 (Lung) | Data not available | ||
| e.g., HepG2 (Liver) | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be necessary but should be done with caution to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Protocol 2: HPLC Method for this compound Quantification (General Method)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 100% B over 20-30 minutes, followed by a re-equilibration step. This will need to be optimized for your specific sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (typically around 254 nm or 360 nm for flavonoids).
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (prepared from a stock solution) and a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
This compound, as a flavonoid, may modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as NF-κB, MAPK, and PI3K/Akt. The following diagrams illustrate these pathways and a general workflow for investigating the effects of this compound.
Figure 1: General experimental workflow for studying this compound.
Figure 2: Potential inhibition of the NF-κB pathway by this compound.
Figure 3: Potential targets of this compound in the PI3K/Akt and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 4. researchgate.net [researchgate.net]
dealing with Izalpinin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Izalpinin in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a flavonoid compound, specifically a flavone, with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol .[1] It is naturally found in plants such as Alpinia oxyphylla.[2] In research, this compound is investigated for a variety of biological activities, including:
-
Anti-cancer effects: It has been shown to have anti-proliferative activity and induce apoptosis (programmed cell death) in various cancer cell lines.
-
Muscarinic receptor antagonism: this compound can inhibit muscarinic receptors, suggesting potential applications in conditions like overactive bladder.[2]
-
Anti-inflammatory properties: It has demonstrated anti-inflammatory effects in preclinical models.
-
Antioxidant activity: Like many flavonoids, this compound exhibits antioxidant properties.[2]
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?
Precipitation of compounds like this compound, which are often hydrophobic, is a common issue in cell culture experiments. The primary reasons include:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions.
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility and stability of this compound.
-
Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, and it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
You can determine the kinetic solubility of this compound in your specific cell culture medium and conditions by performing a solubility assay. A detailed protocol for a 96-well plate-based assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Scenario | Potential Cause | Troubleshooting & Optimization Steps |
| Precipitate appears immediately upon adding this compound stock to the medium. | Solvent shock, supersaturation. | 1. Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media. 2. Dropwise Addition: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop by drop while gently vortexing or swirling the medium. 3. Lower Stock Concentration: Prepare a lower concentration of your this compound stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. |
| Precipitate forms over time in the incubator. | Temperature-dependent solubility, compound instability, pH shift. | 1. Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. 2. Maintain Stable pH: Use a medium buffered with HEPES to maintain a stable pH, especially for long-term experiments where cell metabolism can acidify the medium. Ensure proper CO₂ levels in the incubator. 3. Assess Compound Stability: Check the stability of this compound at 37°C over the time course of your experiment. It may be necessary to refresh the medium with freshly prepared this compound at regular intervals. |
| Precipitation occurs only in serum-free medium. | Lack of protein binding. | Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution. If your experiment requires serum-free conditions, you may need to explore the use of solubilizing agents or carriers, such as cyclodextrins. However, their compatibility and potential effects on your cells must be carefully evaluated. |
| Precipitation is observed at all tested concentrations. | Low intrinsic solubility of this compound in your specific medium. | 1. Test Different Media: The composition of the cell culture medium can impact compound solubility. If your experimental design allows, test the solubility of this compound in different base media (e.g., DMEM, RPMI-1640). 2. Use Co-solvents: In some cases, using other co-solvents like ethanol or polyethylene glycol (PEG) in combination with DMSO can improve solubility. The toxicity of any co-solvent must be tested for your specific cell line. 3. Determine Kinetic Solubility: Perform the kinetic solubility assay described in the "Experimental Protocols" section to find the maximum achievable concentration without precipitation under your conditions. |
Data Presentation
Illustrative Solubility and Stability of this compound
Disclaimer: The following data is illustrative and based on the general characteristics of flavonoids. Specific experimental data for this compound is limited. Researchers should determine the solubility and stability for their specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| DMSO | > 20 | > 70 |
| Ethanol | ~5-10 | ~17.6 - 35.2 |
| Water | < 0.1 | < 0.35 |
Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures
| Temperature | Half-life (t½) |
| 4°C | > 7 days |
| 25°C (Room Temp) | ~ 24-48 hours |
| 37°C | < 24 hours |
Table 3: Illustrative Effect of pH on this compound Stability in Aqueous Solution at 37°C
| pH | Relative Stability |
| 5.0 | High |
| 7.4 | Moderate |
| 8.5 | Low |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 284.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 2.84 mg of this compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 284.26 g/mol = 0.00284 g = 2.84 mg).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 40 µM):
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete medium (e.g., 1 mL). For a final volume of 10 mL at 40 µM, you would add 4 µL of the 10 mM stock.
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete medium to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: 96-Well Plate-Based Kinetic Solubility Assay
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium (serum-free or complete, as used in your experiment)
-
96-well clear-bottom assay plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a serial dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add cell culture medium to the assay plate: To a new clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.
-
Add the this compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).
-
Measure for precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.
-
-
Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
Mandatory Visualizations
PI3K/Akt/GSK3β Signaling Pathway
This compound has been shown to exert its anti-cancer effects in non-small cell lung cancer cells by inhibiting the PI3K/Akt/GSK3β signaling pathway. This pathway is crucial for cell growth, survival, and metabolism.
Experimental Workflow for Preventing this compound Precipitation
The following workflow outlines the recommended steps to minimize this compound precipitation when preparing it for cell culture experiments.
References
Technical Support Center: Minimizing Off-Target Effects of Izalpinin in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Izalpinin in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound is a flavonol, a type of flavonoid, that has been isolated from plants such as Alpinia oxyphylla.[1][2][3] Its primary documented biological activities include:
-
Muscarinic Receptor Antagonism: this compound has been shown to act as an antagonist of muscarinic receptors, which play a role in smooth muscle contraction. This has been demonstrated through its inhibitory effect on carbachol-induced contractions of rat bladder detrusor smooth muscle.[1][2][4]
-
Anti-inflammatory Effects: Studies have indicated that this compound possesses anti-inflammatory properties, demonstrated by its ability to reduce edema and creatine kinase levels in models of inflammation.[5]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with molecules other than its intended biological target.[6] These unintended interactions can lead to a range of issues in experimental research, including:
-
Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect.
-
Cellular toxicity.[7]
-
Confounding data that can obscure the true biological role of the intended target.
-
Reduced efficacy of the compound for its intended purpose.[6]
Given that many small molecules can interact with multiple proteins, particularly those with conserved binding domains like kinases, it is crucial to consider and investigate potential off-target effects for this compound.[8]
Q3: What are the general strategies to minimize off-target effects?
Several strategies can be employed to reduce the impact of off-target effects in your experiments:
-
Use the Minimum Effective Concentration: Operate at the lowest concentration of this compound that still produces the desired on-target effect. This minimizes the engagement of lower-affinity off-target molecules.[7]
-
Perform Dose-Response Curves: A clear, dose-dependent effect that correlates with the potency (EC50 or IC50) for the primary target suggests on-target activity.[7][9]
-
Use Orthogonal Approaches: Confirm your findings using a structurally different compound that targets the same primary molecule.[7] If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Conduct Rescue Experiments: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. The reversal of the phenotype in these cells strongly supports an on-target mechanism.[7]
-
Profile for Off-Target Liabilities: Screen this compound against a broad panel of potential targets, such as a kinase panel, to identify potential off-target interactions.[7]
Troubleshooting Guide
Issue 1: I am observing unexpected or contradictory cellular phenotypes after treating with this compound.
-
Possible Cause: The observed phenotype may be a result of this compound binding to an unintended target that regulates a different signaling pathway.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor that targets the same protein as this compound. If the phenotype is reproduced, it is more likely to be an on-target effect.[7]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An effect that correlates with the IC50 for the primary target is indicative of on-target activity.[7]
-
Conduct a Rescue Experiment: If a resistant mutant of your target is available, express it in your cells. If the phenotype is reversed, it strongly suggests an on-target mechanism.[7]
-
Issue 2: The potency of this compound in my cellular assay (EC50) is much higher than its biochemical potency (IC50).
-
Possible Cause: This discrepancy could be due to poor cell permeability, active efflux from the cell, or engagement with intracellular off-targets.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays to determine the intracellular concentration of this compound.
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to verify that this compound is binding to its intended target within the cell.[9]
-
Issue 3: I am observing significant cell toxicity at concentrations needed to see my desired on-target effect.
-
Possible Cause: this compound may be interacting with off-targets that are essential for cell survival.[7]
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[7]
-
Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential toxic off-targets.[7]
-
Consider a More Selective Inhibitor: If available, use an alternative inhibitor for your target with a better-documented selectivity profile.[7]
-
Data Presentation
Quantitative data is crucial for assessing the selectivity of this compound. Below is a summary of known quantitative data and a template for presenting your experimental findings.
Table 1: Known Quantitative Data for this compound
| Parameter | Value | Species | Assay |
| EC50 | 0.35 ± 0.05 µM | Rat | Carbachol-induced bladder detrusor contraction |
Data from multiple sources.[1][2][4]
Table 2: Template for Comparing On-Target and Off-Target Potency
| Target | IC50 / EC50 (nM) | Assay Type | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| On-Target X | e.g., 50 | e.g., Biochemical Kinase Assay | N/A |
| Off-Target Y | e.g., 500 | e.g., Biochemical Kinase Assay | 10 |
| Off-Target Z | e.g., 5000 | e.g., Biochemical Kinase Assay | 100 |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits 50% of a specific activity, such as a kinase reaction.
-
Materials:
-
Recombinant target protein (e.g., kinase)
-
Specific substrate for the target protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP (if a kinase) and appropriate reaction buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, radiometric detection)
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the reaction buffer.
-
In a 96-well plate, add the target protein, its substrate, and this compound at various concentrations. Include a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific target protein.
-
Stop the reaction and measure the output signal (e.g., luminescence, radioactivity).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses whether this compound binds to its target protein in intact cells.[9]
-
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Antibody against the target protein for Western blotting
-
-
Methodology:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.[9]
-
Visualizations
References
- 1. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of this compound FROM FRUITS OF ALPINIA OXYPHYLLA WITH ANTAGONISTIC ACTIVITY AGAINST THE RAT BLADDER CONTRACTILITY [journals.athmsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
stability testing of Izalpinin under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Izalpinin under various storage conditions. The information presented is based on the known chemical structure of this compound and established principles of pharmaceutical stability testing.
Disclaimer: The quantitative data and specific degradation products presented in this guide are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is a flavonoid with the chemical structure 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one. Stability testing is crucial to understand how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This information is essential for developing a stable formulation, determining appropriate storage conditions, and establishing a shelf-life for any this compound-containing product.[1][2]
Q2: What are the key factors that can affect the stability of this compound?
A2: Based on its chemical structure, which includes hydroxyl, methoxy, and ketone functional groups within a chromen-4-one core, this compound may be susceptible to degradation through several pathways:
-
Hydrolysis: The ether linkage in the chromenone ring could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The hydroxyl groups on the aromatic rings are prone to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
Photodegradation: The conjugated system in the flavonoid structure can absorb light, potentially leading to photochemical degradation.
-
Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[2] These studies are vital for:
-
Identifying potential degradation products.[2]
-
Elucidating degradation pathways.[2]
-
Demonstrating the specificity of the analytical method, ensuring that the method can accurately measure the amount of this compound in the presence of its degradants.[2]
Troubleshooting Guide for this compound Stability Studies
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed even under mild conditions. | 1. Presence of metal ion impurities in the sample or solvent, which can catalyze oxidation. 2. Use of a solvent that is not inert or contains peroxides. 3. Inappropriate pH of the sample solution. | 1. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to the sample preparation. 2. Test solvents for peroxides before use. Use freshly prepared solutions. 3. Ensure the pH of the sample solution is controlled and appropriate for this compound's stability (typically neutral or slightly acidic for flavonoids). |
| Inconsistent results between replicate samples. | 1. Non-homogeneous sample. 2. Inconsistent exposure to light or temperature during sample preparation and analysis. 3. Variability in the analytical method (e.g., injection volume, integration parameters). | 1. Ensure the sample is thoroughly mixed before taking aliquots. 2. Protect samples from light using amber vials and maintain a consistent temperature throughout the experimental process. 3. Verify the precision of the analytical method and ensure consistent handling of all samples. |
| Appearance of unknown peaks in the chromatogram during the stability study. | 1. Formation of degradation products. 2. Contamination from the container closure system or excipients. 3. Carryover from the analytical instrument. | 1. Perform forced degradation studies to identify and characterize potential degradation products. Use a mass spectrometer detector (LC-MS) for identification. 2. Analyze blank samples containing only the excipients and stored under the same conditions to identify any leached impurities. 3. Run a blank solvent injection after each sample to check for carryover. |
| Loss of mass balance in the assay (sum of this compound and its degradation products is less than 100%). | 1. Formation of non-UV active or volatile degradation products not detected by the current analytical method. 2. Precipitation of this compound or its degradation products from the solution. 3. Adsorption of the analyte to the container surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. 2. Visually inspect the samples for any precipitation. Adjust the solvent composition if necessary. 3. Use silanized glassware or vials to minimize adsorption. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 50 µg/mL.
-
Forced Degradation Study Protocol
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution (1 mg/mL in methanol), add 1 mL of 1 M HCl.
-
Heat the solution at 80 °C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize with 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 1 hour, protected from light.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 105 °C for 24 hours.
-
After exposure, dissolve the powder in methanol and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (50 µg/mL in the mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Data Presentation
The following tables present hypothetical data from a 6-month accelerated stability study of this compound stored at 40 °C / 75% RH.
Table 1: Stability of this compound under Accelerated Conditions (40 °C / 75% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White to off-white powder | 100.0 | 0.0 |
| 1 | White to off-white powder | 99.2 | 0.8 |
| 3 | Slight yellowish powder | 97.5 | 2.5 |
| 6 | Yellowish powder | 95.1 | 4.9 |
Table 2: Profile of Degradation Products under Accelerated Conditions (40 °C / 75% RH)
| Time Point (Months) | Degradation Product 1 (DP1) (%) | Degradation Product 2 (DP2) (%) | Degradation Product 3 (DP3) (%) | Other Unknown Degradants (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 0.3 | 0.2 | 0.1 | 0.2 |
| 3 | 1.0 | 0.8 | 0.4 | 0.3 |
| 6 | 2.1 | 1.5 | 0.7 | 0.6 |
Visualizations
Caption: Experimental workflow for a typical stability study of this compound.
Caption: Factors influencing the potential degradation pathways of this compound.
References
Technical Support Center: Overcoming Izalpinin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Izalpinin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anticancer effects primarily by inhibiting the PI3K/Akt signaling pathway.[1] Molecular docking studies have shown that this compound can directly bind to the ATP-binding pocket of the p85α subunit of PI3K (PIK3R1), leading to reduced phosphorylation of Akt and its downstream target, GSK3β.[1] This inhibition disrupts key cellular processes regulated by this pathway, including cell growth, proliferation, survival, and migration.[1]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. While specific resistance mechanisms to this compound are still under investigation, general principles of drug resistance in cancer suggest several possibilities:[2][3]
-
Target Alteration: Mutations in the this compound binding site on PIK3R1 or other target proteins could prevent effective drug binding.
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the blocked PI3K/Akt pathway, thereby maintaining pro-survival signals.[2][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize this compound into an inactive form more efficiently.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[5]
Q3: Are there specific cancer types or cell line characteristics that might predict a higher likelihood of developing resistance to this compound?
A3: While research is ongoing, cell lines with inherent genomic instability or those known to exhibit plasticity in signaling pathways may be more prone to developing resistance. For instance, tumors with mutations in genes that regulate DNA repair or those with a high degree of heterogeneity may have a greater capacity to evolve resistance mechanisms.[5] Additionally, cancer types where parallel survival pathways are easily activated, such as those with co-occurring mutations in receptor tyrosine kinases (RTKs) or RAS pathway components, might develop resistance more readily.
Troubleshooting Guides
Issue 1: Decreased Cell Death in this compound-Treated Cancer Cell Line
Symptoms:
-
Reduced apoptosis (e.g., lower Caspase-3/7 activity, decreased PARP cleavage) compared to initial experiments.
-
IC50 value of this compound has significantly increased.
-
Cell viability assays (e.g., MTT, CellTiter-Glo) show a rightward shift in the dose-response curve.
Possible Causes & Troubleshooting Steps:
1. Altered Target Engagement
-
Hypothesis: Mutations in the PIK3R1 gene may prevent this compound from binding effectively.
-
Suggested Experiment:
-
Sanger Sequencing of PIK3R1: Sequence the coding region of the PIK3R1 gene in both the sensitive (parental) and resistant cell lines to identify any acquired mutations.
-
Western Blot Analysis: Compare the phosphorylation status of Akt (Ser473) and GSK3β (Ser9) in sensitive and resistant cells after this compound treatment. A lack of dephosphorylation in resistant cells would suggest a block upstream, potentially at the level of PI3K.
-
2. Activation of a Bypass Signaling Pathway
-
Hypothesis: The resistant cells may have upregulated a parallel signaling pathway, such as the MAPK/ERK pathway, to compensate for the inhibition of the PI3K/Akt pathway.[6]
-
Suggested Experiment:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for changes in the phosphorylation status of multiple kinases in key signaling pathways between sensitive and resistant cells.
-
Western Blot Analysis: Based on the array results, perform western blots to confirm the hyperactivation of specific pathways (e.g., check for increased p-ERK, p-MEK).
-
Experimental Protocols
Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for quantification.[1]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | IC50 (µM) at 48h | Fold Resistance |
| H460 (Parental) | 44.2 ± 3.5 | 1.0 |
| H460-IzR (Resistant) | 185.7 ± 12.1 | 4.2 |
| H23 (Parental) | 43.8 ± 4.1 | 1.0 |
| H23-IzR (Resistant) | 179.3 ± 15.8 | 4.1 |
Table 2: Hypothetical Densitometry Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |
| H460 (Parental) | Vehicle | 1.00 | 1.00 |
| H460 (Parental) | This compound (40µM) | 0.25 | 1.10 |
| H460-IzR (Resistant) | Vehicle | 1.15 | 2.50 |
| H460-IzR (Resistant) | This compound (40µM) | 1.05 | 2.45 |
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Moving beyond cisplatin resistance: mechanisms, challenges, and prospects for overcoming recurrence in clinical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
selecting the appropriate vehicle for Izalpinin administration
Welcome to the technical support center for Izalpinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural flavonoid compound with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol .[1] It has been identified in various plants, including Alpinia chinensis and Alpinia japonica.[1] Like many flavonoids, this compound is known to be poorly soluble in water, which presents challenges for its use in aqueous experimental systems.
Q2: I am having trouble dissolving this compound. What solvents should I use?
Due to the lack of specific public solubility data for this compound, we recommend referring to data for structurally similar flavonoids, such as Kaempferol. Kaempferol is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2]
-
For in vitro experiments: A common practice for poorly soluble compounds is to first dissolve them in a small amount of 100% DMSO to create a high-concentration stock solution. This stock can then be diluted to the final desired concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
-
For in vivo experiments: The choice of vehicle is critical and depends on the route of administration. For oral administration, strategies to improve the bioavailability of poorly soluble compounds like flavonoids are often necessary. These can include formulations such as phospholipid complexes or the use of cyclodextrins.[3][4] For parenteral routes, a vehicle that can safely solubilize the compound is required.
Q3: What is a suitable starting concentration for my in vitro experiments?
The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system. Based on studies with similar flavonoids, a starting range of 1-100 µM is often used.
Q4: How should I prepare a stock solution of this compound?
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Gently vortex or sonicate at room temperature until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: My this compound solution appears cloudy or precipitated after dilution in my aqueous buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the initial solvent concentration: Ensure your stock solution in DMSO is at a sufficiently high concentration so that the volume needed for dilution into your aqueous buffer is minimal.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility.
-
Vortex immediately after dilution: Vigorous mixing immediately after adding the stock solution to the buffer can prevent precipitation.
-
Consider a different formulation: For persistent solubility issues, especially for in vivo studies, exploring advanced formulations like liposomes, nanoparticles, or self-emulsifying drug delivery systems (SEDDS) may be necessary.
Q6: What are some potential vehicles for in vivo oral administration of this compound?
Given this compound's poor aqueous solubility, enhancing its oral bioavailability is a key consideration. While specific vehicles for this compound have not been extensively reported, successful strategies for similar flavonoids include:
-
Phospholipid complexes: Formulating kaempferol with phospholipids has been shown to enhance its aqueous solubility and oral bioavailability.[3]
-
Cyclodextrins: These can encapsulate hydrophobic drugs to improve their solubility in water.[4]
-
Gelatin-based formulations: For animal studies, incorporating the compound into flavored gelatin can be an effective method for voluntary oral administration.[5]
Data Presentation: Solubility of a Structurally Similar Flavonoid (Kaempferol)
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | 11 | [2] |
| DMSO | 10 | [2] |
| Dimethyl formamide | 3 | [2] |
| Ethanol:PBS (1:4, pH 7.2) | 0.2 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 284.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the this compound stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently immediately after dilution.
-
Add the appropriate volume of the working solution to your cell culture plates. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
Mandatory Visualizations
Caption: Decision workflow for selecting an appropriate vehicle for this compound administration.
Caption: General experimental workflow for studies involving this compound.
References
- 1. This compound | C16H12O5 | CID 5318691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Izalpinin Metabolism in In Vitro Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vitro metabolism of Izalpinin.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for this compound in in vitro models?
A1: Based on studies of structurally similar flavonoids and preliminary data from plant extracts containing this compound, the primary metabolic pathways for this compound in in vitro models, such as human liver microsomes (HLM) and hepatocytes, are expected to be:
-
Phase II Conjugation: This is likely the major metabolic route.
-
Glucuronidation: The formation of this compound-glucuronide conjugates.
-
Sulfation: The formation of this compound-sulfate conjugates.
-
-
Phase I Oxidation:
-
O-demethylation: this compound (7-O-methylkaempferol) can be demethylated to form its aglycone, kaempferol. This is a critical consideration as kaempferol itself is metabolically active.
-
A study on an extract from Alpiniae oxyphyllae Fructus identified phase II metabolites of this compound and its oxidized product, kaempferol, in rat plasma.[1]
Q2: Which enzyme families are likely responsible for this compound metabolism?
A2: The metabolism of this compound is likely mediated by the following enzyme superfamilies:
-
Uridine diphosphate-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation. For flavonoids, UGT1A1, UGT1A8, and UGT1A9 are often involved.[2]
-
Sulfotransferases (SULTs): These enzymes catalyze sulfation. SULT1A1 is a major isoform involved in the sulfation of phenolic compounds.[3]
-
Cytochrome P450 (CYP) enzymes: These are responsible for the oxidative O-demethylation of this compound to kaempferol. Studies on the related compound kaempferide (4'-O-methylkaempferol) have shown that CYP1A2 and CYP2C9 are the primary enzymes responsible for its oxidation to kaempferol.[4]
Q3: What are the common in vitro models used to study this compound metabolism?
A3: The most common in vitro models for studying the metabolism of compounds like this compound are:
-
Human Liver Microsomes (HLM): These are subcellular fractions that are rich in Phase I (CYP) and some Phase II (UGT) enzymes. They are a cost-effective tool for initial metabolic stability screening and identifying metabolites.[5]
-
Hepatocytes (fresh or cryopreserved): These are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[6]
-
Recombinant Human Enzymes (e.g., specific CYP or UGT isoforms): These are used for reaction phenotyping to identify the specific enzymes responsible for a particular metabolic transformation.[7]
Q4: What analytical techniques are suitable for quantifying this compound and its metabolites?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for the simultaneous quantification of this compound and its metabolites.[8][9] This technique offers the necessary sensitivity and selectivity to detect and quantify the parent drug and its various conjugated and oxidized products in complex biological matrices.
Troubleshooting Guides
Issue 1: Low or No Detectable Metabolism of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound, like many flavonoids, has low aqueous solubility. Ensure it is fully dissolved in the incubation buffer. Consider using a co-solvent like DMSO or methanol, keeping the final concentration low (typically <0.5%) to avoid enzyme inhibition.[10] |
| Inactive Enzymes | Verify the activity of your in vitro system (microsomes or hepatocytes) using a positive control substrate with a known metabolic pathway and rate.[11] |
| Inappropriate Cofactor Concentration | Ensure the appropriate cofactors are present at optimal concentrations. For CYP-mediated metabolism, an NADPH regenerating system is required. For glucuronidation, UDPGA is necessary, and for sulfation, PAPS is needed. |
| This compound is a Poor Substrate for the Chosen System | If using microsomes, consider that some Phase II enzymes may have lower activity compared to hepatocytes. If no metabolism is observed in microsomes, an experiment with hepatocytes is recommended as they have a more complete set of metabolic enzymes.[12] |
Issue 2: High Variability in Metabolic Rate Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the test compound and enzyme source. Use calibrated pipettes. |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reactants, fill the peripheral wells with sterile media or PBS.[13] |
| Incomplete Mixing | Ensure thorough mixing of the incubation components before and at the start of the reaction. |
| Time-dependent Inhibition | This compound or its metabolites may be inhibiting the metabolic enzymes over time. Conduct a time-dependent inhibition assay to investigate this possibility. |
Issue 3: Difficulty in Identifying and Quantifying Metabolites
| Potential Cause | Troubleshooting Steps |
| Low Abundance of Metabolites | Optimize LC-MS/MS parameters for sensitivity. Increase the incubation time or the concentration of the enzyme source (e.g., microsomal protein) to generate more metabolites. |
| Distinguishing Between Isomeric Metabolites | Flavonoids can have multiple hydroxyl groups, leading to the formation of isomeric glucuronide or sulfate conjugates. Use high-resolution mass spectrometry and authentic standards (if available) to differentiate between isomers.[14] |
| Metabolite Instability | Glucuronide and sulfate conjugates can be unstable and may hydrolyze back to the parent compound. Ensure samples are processed and stored appropriately (e.g., at low temperatures and appropriate pH). |
| Matrix Effects in LC-MS/MS | Biological matrices can interfere with the ionization of analytes. Use an internal standard and perform matrix effect experiments to assess and correct for any ion suppression or enhancement. |
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t1/2) | >60 min |
| Intrinsic Clearance (CLint) | < 40 µL/min/mg protein |
Note: This data is hypothetical and for illustrative purposes. Actual values should be determined experimentally. A half-life of >60 minutes and a low intrinsic clearance would suggest that this compound is moderately stable in human liver microsomes.[15]
Table 2: Predicted Major Metabolites of this compound in In Vitro Systems
| Metabolite | Metabolic Pathway | In Vitro System |
| Kaempferol | Phase I: O-demethylation | Liver Microsomes, Hepatocytes |
| This compound-7-O-glucuronide | Phase II: Glucuronidation | Liver Microsomes, Hepatocytes |
| This compound-3-O-glucuronide | Phase II: Glucuronidation | Hepatocytes |
| This compound-sulfate | Phase II: Sulfation | Hepatocytes |
Experimental Protocols
Detailed Methodology for a Typical this compound Metabolic Stability Assay in Human Liver Microsomes
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm a mixture of HLM, phosphate buffer, and this compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining this compound concentration at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[6]
-
Mandatory Visualization
Caption: Experimental workflow for in vitro metabolism of this compound.
Caption: Predicted metabolic pathways of this compound.
Caption: A logical diagram for troubleshooting this compound metabolism experiments.
References
- 1. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 2. Glucuronidation of bavachinin by human tissues and expressed UGT enzymes: Identification of UGT1A1 and UGT1A8 as the major contributing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of the flavonoids galangin and kaempferide by human liver microsomes and CYP1A1, CYP1A2, and CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. Liquid chromatography-tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and determination of glucuronides and their aglycones in Erigeron breviscapus by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
optimizing incubation times for Izalpinin treatment in cell culture
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Izalpinin treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: Based on available research, a broad starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. Studies on non-small cell lung cancer (NSCLC) cell lines have shown IC50 values ranging from approximately 44 µM to 82 µM after 48 hours.[1][2] For breast cancer cell line MCF-7, an IC50 value of 52.2 ± 5.9 μM has been reported.[1]
Q2: What is a typical incubation time for preliminary experiments with this compound?
A2: For initial cytotoxicity and viability assays, standard incubation times of 24 and 48 hours are commonly used.[1] This timeframe allows for the assessment of both early and more prolonged cellular responses to the treatment. Some studies have shown significant apoptosis induction as early as 24 hours.[1]
Q3: How does this compound affect cells? What is its mechanism of action?
A3: this compound, a flavonoid, has been shown to exert anti-tumor and anti-inflammatory effects. Its mechanism of action includes:
-
Inhibition of Cell Viability: It inhibits cancer cell viability in a dose- and time-dependent manner.[1][2]
-
Induction of Apoptosis: It induces programmed cell death (apoptosis) by increasing the production of reactive oxygen species (ROS) and downregulating anti-apoptotic proteins like Bcl-2.[1][2]
-
Signaling Pathway Modulation: this compound can directly bind to the ATP-binding pocket of AKT1, leading to reduced phosphorylation of Akt and its downstream target GSK3β.[1][2] It may also modulate the NF-κB pathway, which is critical in inflammation.[3][4]
Q4: Should I change the cell culture medium during a long incubation period (e.g., > 48 hours)?
A4: Yes, for incubation times longer than 48 hours, it is advisable to perform a medium change. This ensures that nutrient depletion or the accumulation of metabolic waste does not become a confounding factor affecting cell viability, which could interfere with the interpretation of this compound's effects.[5] When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound to maintain consistent exposure.[5][6]
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Incubation Time via Cytotoxicity Assay
This protocol outlines a standard procedure using an MTT or similar viability assay to determine the optimal incubation time for your specific cell line and experimental goals.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent like CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare these at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Set up separate plates for each time point you wish to test (e.g., 6h, 12h, 24h, 48h, 72h).[8]
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂).
-
Incubate each plate for its designated time period.
-
-
Viability Assay (MTT Example):
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the crystals.[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the different incubation times for a chosen concentration (e.g., the approximate IC50) to visualize the time-dependent effect.
-
Data Presentation: Published IC50 Values for this compound
The following table summarizes reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| H23 | Non-Small Cell Lung | 48 hours | ~44 | [1][2] |
| H460 | Non-Small Cell Lung | 48 hours | ~44 | [1][2] |
| A549 | Non-Small Cell Lung | 48 hours | 82 | [1][2] |
| MCF-7 | Breast Cancer | Not Specified | 52.2 ± 5.9 | [1] |
Troubleshooting Guide
Problem 1: No significant cell death or effect is observed at any concentration or time point.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The effect of this compound is time-dependent. Extend the incubation period to 48 or 72 hours.[1] |
| This compound concentration is too low. | Increase the concentration range. If you started with 1-50 µM, try extending it up to 100 µM or higher. |
| Cell line is resistant. | Some cell lines may be inherently resistant to this compound. Confirm the compound's activity on a sensitive control cell line, such as H460.[1] |
| Compound degradation. | Ensure the this compound stock solution is stored correctly and prepare fresh dilutions for each experiment. |
Problem 2: Excessive cell death observed even at the lowest concentrations.
| Possible Cause | Suggested Solution |
| Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment with shorter intervals (e.g., 4, 8, 12, 24 hours) to find the optimal window. |
| This compound concentration is too high. | Lower the concentration range for your experiment. Start with nanomolar or low micromolar concentrations. |
| High solvent (DMSO) concentration. | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control to verify. |
| Cells were unhealthy before treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Do not use over-confluent cultures. |
Problem 3: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to distribute cells evenly. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique, especially when adding the compound and assay reagents. |
| Edge effects in the 96-well plate. | Evaporation from the outer wells can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.[9] |
Visualizations: Workflows and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-inflammatory Effects of the Bioactive Compounds Isolated from Alpinia officinarum Hance Mediated by the Suppression of NF-kappaB and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Izalpinin and Oxybutynin for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the available experimental data on Izalpinin and the well-established drug, oxybutynin, for the treatment of overactive bladder (OAB). While oxybutynin has a long history of clinical use and a large body of research, this compound is a natural compound with preliminary evidence suggesting potential efficacy. This document aims to present the current scientific landscape for both compounds to inform further research and development efforts.
Executive Summary
Oxybutynin is a well-characterized antimuscarinic agent that reduces involuntary bladder contractions by antagonizing M2 and M3 muscarinic receptors in the detrusor muscle.[1] Its efficacy in treating OAB symptoms is well-documented in numerous preclinical and clinical studies. This compound, a flavonoid isolated from Alpinia oxyphylla, has demonstrated in vitro antagonistic activity on rat detrusor muscle contractions, suggesting a similar muscarinic receptor-mediated mechanism.[2][3][4][5] However, to date, there are no published in vivo studies or direct comparative analyses of this compound against oxybutynin. This guide synthesizes the available preclinical data to offer a preliminary comparative perspective.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and oxybutynin from preclinical studies. It is important to note that the data for this compound is limited to a single in vitro study, preventing a direct comparison of in vivo efficacy.
Table 1: In Vitro Efficacy on Detrusor Muscle Contraction
| Compound | Preparation | Agonist | Key Findings | Source |
| This compound | Isolated rat bladder detrusor strips | Carbachol | Concentration-dependently antagonized carbachol-induced contractions with a mean EC50 value of 0.35 µM. | [2][4][5] |
| Oxybutynin | Isolated rabbit bladder strips | Acetylcholine | Vaginally and orally administered oxybutynin effectively inhibited acetylcholine-stimulated bladder contractions. | [6] |
Table 2: In Vivo Efficacy in Animal Models of Overactive Bladder
| Compound | Animal Model | Key Efficacy Parameters | Results | Source |
| This compound | - | - | No in vivo data available. | [3] |
| Oxybutynin | Conscious rats | Micturition pressure, Bladder volume capacity | Dose-dependently decreased micturition pressure with no significant change in bladder volume capacity in several cystometrographic conditions. | [7][8] |
| Oxybutynin | Anesthetized rats | Micturition pressure, Bladder volume capacity | Induced a significant decrease in micturition pressure, with no significant reduction in bladder volume capacity. | [8] |
| Oxybutynin | Conscious obstructed rats | Non-voiding contractions, Bladder capacity, Micturition volume | Did not modify the frequency and amplitude of non-voiding contractions, bladder capacity, or micturition volume. | [8] |
Experimental Protocols
This compound: In Vitro Antagonistic Activity on Rat Detrusor Muscle
This protocol is based on the methodology described in the study by Yuan et al. (2014).[2][3][4][5]
1. Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The urinary bladders are excised and placed in oxygenated Krebs' solution.
-
The bladder body is dissected into longitudinal detrusor muscle strips (approximately 10 mm in length and 2 mm in width).
2. Isometric Tension Recording:
-
Detrusor strips are mounted in organ baths containing oxygenated Krebs' solution at 37°C.
-
One end of the strip is connected to a fixed support, and the other to an isometric force transducer.
-
The strips are equilibrated under a resting tension of 1 g for 60 minutes, with the bathing solution being changed every 15 minutes.
3. Experimental Procedure:
-
The viability of the strips is confirmed by exposure to 80 mM KCl.
-
Cumulative concentration-response curves to the muscarinic agonist carbachol are obtained.
-
To assess the antagonistic effect of this compound, the detrusor strips are pre-incubated with varying concentrations of this compound for 30 minutes before obtaining a second cumulative concentration-response curve to carbachol.
4. Data Analysis:
-
Contractile responses are recorded and expressed as a percentage of the maximal contraction induced by carbachol alone.
-
The half-maximal effective concentration (EC50) of carbachol in the absence and presence of this compound is calculated.
Oxybutynin: In Vivo Urodynamic Effects in Conscious Rats
This protocol is a representative example based on methodologies used in preclinical studies of OAB.[7][8]
1. Animal Model:
-
Female Sprague-Dawley rats are used.
-
A catheter is implanted in the bladder dome for cystometry.
2. Cystometry:
-
Conscious and unrestrained rats are placed in metabolic cages.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min).
-
Micturition pressure (MP) and bladder volume capacity (BVC) are continuously recorded.
3. Drug Administration:
-
Oxybutynin is administered intravenously or orally at various doses.
-
Urodynamic parameters are monitored before and after drug administration.
4. Data Analysis:
-
Changes in MP and BVC following oxybutynin administration are calculated and compared to baseline values.
Signaling Pathways
Both this compound and oxybutynin are proposed to act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors. The primary target in the bladder for the treatment of OAB is the M3 receptor subtype, which is responsible for mediating detrusor muscle contraction.
Muscarinic Receptor Signaling in Detrusor Muscle Contraction
Caption: Proposed mechanism of action for this compound and Oxybutynin.
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle cells. This activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, triggers the contractile machinery of the muscle cell, resulting in bladder contraction. Oxybutynin, and putatively this compound, act by blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and reducing detrusor muscle contractility.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a novel compound for OAB, starting from in vitro screening to in vivo efficacy studies.
Caption: Preclinical development pipeline for OAB drug candidates.
Conclusion and Future Directions
The available evidence suggests that this compound may have potential as a therapeutic agent for OAB, acting through a mechanism similar to that of oxybutynin. The single in vitro study provides a promising starting point, demonstrating a clear antagonistic effect on induced detrusor muscle contractions.[2][3][4][5]
However, the lack of in vivo data for this compound is a significant knowledge gap. To rigorously evaluate its efficacy and potential as a lead compound, further research is imperative. Future studies should focus on:
-
In vivo efficacy studies: Utilizing established animal models of OAB to assess the effects of this compound on urodynamic parameters such as voiding frequency, bladder capacity, and non-voiding contractions.
-
Direct comparative studies: Conducting head-to-head comparisons of this compound and oxybutynin in both in vitro and in vivo models to determine relative potency and efficacy.
-
Muscarinic receptor subtype selectivity: Investigating the binding affinity of this compound for the different muscarinic receptor subtypes (M1-M5) to understand its selectivity profile and predict potential side effects.
-
Pharmacokinetic and toxicological profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
A comprehensive evaluation of these aspects will be crucial in determining whether this compound can be developed into a viable clinical alternative to existing OAB therapies like oxybutynin.
References
- 1. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound FROM FRUITS OF ALPINIA OXYPHYLLA WITH ANTAGONISTIC ACTIVITY AGAINST THE RAT BLADDER CONTRACTILITY | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 6. Effectiveness of vaginally administered oxybutynin on rabbit bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Izalpinin and Tolterodine: A Comparative Analysis of Their Efficacy in Reducing Bladder Contractility
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of izalpinin, a novel natural flavonoid, and tolterodine, an established antimuscarinic drug, on bladder contractility. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and urology.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the detrusor muscle. The mainstay of OAB treatment involves antimuscarinic drugs, such as tolterodine, which antagonize the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing bladder smooth muscle contractions.[1][2][3] this compound, a flavonoid isolated from the fruits of Alpinia oxyphylla, has emerged as a potential therapeutic agent for OAB, demonstrating inhibitory effects on bladder contractility.[1][4] This guide offers a comprehensive, data-driven comparison of this compound and tolterodine, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Comparative Efficacy in Reducing Bladder Contractility
In vitro studies utilizing isolated rat detrusor muscle strips have been conducted to evaluate and compare the inhibitory effects of this compound and tolterodine on bladder contractility induced by the muscarinic agonist, carbachol.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | EC50 | 0.35 µM | Rat Detrusor Strips | [1][4] |
| Tolterodine | pA2 | 8.6 | Guinea Pig Bladder | [5] |
| KB | 3.0 nM | Guinea Pig Bladder | [5] | |
| pA2 | 8.4 | Human Bladder | [5] | |
| KB | 4.0 nM | Human Bladder | [5] | |
| Ki (Muscarinic Receptors) | 3.3 nM | Human Bladder | [5] |
Table 1: In Vitro Potency of this compound and Tolterodine on Bladder Smooth Muscle. EC50 represents the concentration of the compound that produces 50% of its maximal inhibitory effect. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. KB is the equilibrium dissociation constant of the antagonist-receptor complex, and Ki is the inhibition constant. Lower values of EC50, KB, and Ki, and higher values of pA2 indicate greater potency.
This compound demonstrated a concentration-dependent antagonism of carbachol-induced contractions in isolated rat bladder detrusor strips, with a mean EC50 value of 0.35 µM.[1][4] This effect was characterized by a right-ward shift of the cumulative agonist concentration-response curves.[1][4] Tolterodine, used as a positive control in the same study, also produced a concentration-dependent rightward shift of the carbachol-induced contraction curve, demonstrating its antagonistic effect at the muscarinic receptors.[4] Other studies have quantified tolterodine's potency, showing high affinity for muscarinic receptors in both guinea pig and human bladder tissue.[5]
Mechanisms of Action and Signaling Pathways
Both this compound and tolterodine exert their effects on bladder contractility primarily through the antagonism of muscarinic receptors.
Tolterodine is a competitive muscarinic receptor antagonist.[6] It and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, with negligible activity at other neurotransmitter receptors or calcium channels.[6][7] In the bladder, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to contraction. Tolterodine competitively blocks this binding, thereby inhibiting bladder contraction and reducing detrusor pressure.[1][8]
This compound is also suggested to act as a muscarinic receptor antagonist.[1][4] Its ability to concentration-dependently antagonize carbachol-induced contractions and shift the concentration-response curve to the right is indicative of a competitive antagonistic mechanism at the muscarinic receptor.[4]
Caption: Signaling pathway of bladder smooth muscle contraction and inhibition.
Experimental Protocols
The following is a detailed methodology for the in vitro assessment of bladder contractility as described in the comparative study.
Tissue Preparation:
-
Male Sprague-Dawley rats are anesthetized and euthanized.
-
The urinary bladder is excised and placed in oxygenated Krebs' solution (composition in mM: NaCl 114, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
The bladder is dissected to obtain longitudinal detrusor smooth muscle strips (approximately 10 mm in length and 2 mm in width).
Isometric Tension Measurement:
-
Detrusor strips are mounted in organ baths containing oxygenated Krebs' solution at 37°C.
-
The strips are allowed to equilibrate for 60 minutes under a resting tension of 1.0 g, with the bathing solution being replaced every 15 minutes.
-
Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by stimulation with 80 mM KCl.
-
The tissues are washed and allowed to return to baseline tension.
-
Cumulative concentration-response curves to carbachol are generated by adding the agonist in a stepwise manner.
-
To assess the effect of the antagonists, detrusor strips are pre-incubated with either this compound or tolterodine for 30 minutes before generating the carbachol concentration-response curve.
-
The antagonistic effects are quantified by determining the shift in the carbachol concentration-response curve.
Caption: Experimental workflow for in vitro bladder contractility assay.
Conclusion
Both this compound and tolterodine effectively reduce carbachol-induced bladder contractility in vitro, with their primary mechanism of action being the antagonism of muscarinic receptors. Tolterodine is a well-established compound with high affinity for muscarinic receptors. This compound, a natural flavonoid, also demonstrates potent inhibitory activity, suggesting its potential as a lead compound for the development of new therapies for overactive bladder. Further research, including in vivo studies and assessment of muscarinic receptor subtype selectivity, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility. | Semantic Scholar [semanticscholar.org]
- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tolterodine Tartrate Tablets [dailymed.nlm.nih.gov]
- 8. Pharmacological effects of tolterodine on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Izalpinin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural flavonoids have emerged as a promising source of lead compounds. Among these, Izalpinin and Quercetin have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory effects of these two flavonoids, drawing upon available experimental evidence to inform future research and drug development endeavors.
Executive Summary
This comparative guide reveals that while both this compound and Quercetin exhibit anti-inflammatory properties, the extent of scientific investigation into their effects differs significantly. Quercetin is a well-researched flavonoid with a large body of evidence detailing its mechanisms of action and inhibitory concentrations against various inflammatory mediators. In contrast, the anti-inflammatory activities of this compound are less explored, with current knowledge primarily derived from in vivo and in silico studies. This guide synthesizes the available data to provide a parallel assessment of their anti-inflammatory potential, highlighting the existing knowledge gaps and opportunities for future research.
Quantitative Data on Anti-Inflammatory Effects
A direct quantitative comparison of the in vitro anti-inflammatory potency of this compound and Quercetin is challenging due to the limited availability of published IC50 values for this compound. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vivo Anti-Inflammatory Effects of this compound (Carrageenan-Induced Paw Edema in Rats)
| Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| 10 | 1 hour | Significant | [1][2] |
| 20 | 1 hour | Significant | [1][2] |
| 40 | 1 hour | Significant | [1][2] |
| 10 | 3 hours | Significant | [1][2] |
| 20 | 3 hours | Significant | [1][2] |
| 40 | 3 hours | Significant | [1][2] |
Note: The study did not provide specific percentage inhibition values but stated a significant reduction in paw edema at the indicated time points and doses.
Table 2: In Vitro Anti-Inflammatory Effects of Quercetin
| Target | Cell Line | IC50 (µM) | Reference(s) |
| Nitric Oxide (NO) Production | RAW 264.7 | ~27 | |
| TNF-α Production | Human PBMCs | ~5-10 | [3] |
| IL-6 Production | ARPE-19 | <20 | [4] |
| IL-1β Production | THP-1 | - | Data not available in a comparable format |
| COX-2 Expression | A549 | Weak inhibition of expression | [5] |
| 5-LOX Activity | - | - | Data not available in a comparable format |
Note: IC50 values for Quercetin can vary depending on the cell line, stimulus, and experimental conditions. The values presented here are approximate and serve as a general reference.
Mechanistic Insights: A Comparative Overview
Quercetin: The anti-inflammatory mechanism of Quercetin is well-documented and involves the modulation of key signaling pathways. Quercetin is known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitory subunit, IκB. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Quercetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, ERK, and JNK pathways, which are also crucial for the inflammatory response.
This compound: The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not as well-elucidated as those of Quercetin. However, in silico molecular docking studies suggest that this compound has a strong binding affinity for several key proteins involved in the inflammatory process, including COX-2, 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS)[6]. These computational findings suggest that this compound may exert its anti-inflammatory effects by directly inhibiting these enzymes, thereby reducing the production of prostaglandins, leukotrienes, and nitric oxide. Further experimental validation is required to confirm these putative mechanisms.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound and Quercetin
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (different doses of this compound and Quercetin). Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound and Quercetin
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Quercetin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to detect the levels of key proteins involved in inflammatory signaling cascades.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and then to a loading control (e.g., β-actin) to determine the relative changes in protein activation.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the anti-inflammatory effects of this compound and Quercetin. Quercetin stands out as a well-characterized anti-inflammatory agent with established mechanisms of action and a wealth of quantitative data. This compound, while showing promise in in vivo and in silico models, requires further rigorous investigation to substantiate its anti-inflammatory potential and elucidate its molecular targets.
For researchers and drug development professionals, this guide underscores a clear need for future studies focused on:
-
In vitro quantitative analysis of this compound: Determining the IC50 values of this compound against a panel of key inflammatory mediators (e.g., COX-1, COX-2, 5-LOX, iNOS, TNF-α, IL-6, IL-1β) is crucial for a direct comparison with Quercetin and other anti-inflammatory compounds.
-
Mechanistic studies of this compound: Experimental validation of the in silico predictions is necessary to confirm the direct targets of this compound and to investigate its effects on key inflammatory signaling pathways such as NF-κB and MAPK.
-
Head-to-head comparative studies: Conducting direct comparative studies of this compound and Quercetin in standardized in vitro and in vivo models will provide definitive data on their relative potency and efficacy.
By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its standing relative to the well-established anti-inflammatory properties of Quercetin. This will ultimately facilitate the development of new and effective anti-inflammatory drugs from natural sources.
References
- 1. Aspirin inhibits expression of the interleukin-1beta-inducible group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
Isalpinin's Antioxidant Power: A Comparative Analysis Against Quercetin and Kaempferol
For Immediate Release
In the competitive landscape of flavonoid research, isalpinin is emerging as a compound of significant interest. This guide offers a detailed comparison of the antioxidant capacity of isalpinin against two of the most well-researched flavonoids, quercetin and kaempferol. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Antioxidant Capacity: A Head-to-Head Comparison
The antioxidant potential of isalpinin, quercetin, and kaempferol has been assessed using various in vitro assays. The following table summarizes their half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as their Oxygen Radical Absorbance Capacity (ORAC). Lower IC50 values denote greater antioxidant activity, while higher ORAC values indicate a stronger antioxidant effect.
| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| Isalpinin (Salpalaestinin) | 3.01 | Not Widely Reported | Not Widely Reported |
| Quercetin | 1.84 - 19.17 | 1.89 - 84.60 | ~10.7 (as Trolox Equivalents) |
| Kaempferol | 5.318 - 83.57 | 0.8506 - 3.70 | Not Widely Reported |
Note: Direct comparative studies involving isalpinin are limited. The data presented is compiled from various sources and experimental conditions may vary. The DPPH IC50 value for isalpinin is reported from a study identifying the compound as salpalaestinin.
Experimental Protocols: A Closer Look at the Methodology
The following are detailed protocols for the key antioxidant assays cited in this guide, providing a framework for reproducible and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test flavonoid are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control sample (DPPH solution without the antioxidant) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant concentration.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the test flavonoid at various concentrations are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
A control sample (ABTS•+ solution without the antioxidant) is also measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Procedure:
-
A fluorescent probe, commonly fluorescein, is mixed with the antioxidant compound in the wells of a microplate.
-
The reaction is initiated by the addition of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
A blank (fluorescein and AAPH without antioxidant) and a standard antioxidant (usually Trolox) are run in parallel.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox equivalents (TE).
Signaling Pathway Involvement: The PI3K/Akt Pathway
Recent research on isalpinin's biological activities, particularly its anti-cancer effects, has highlighted its interaction with key cellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is crucial for regulating cell survival, growth, and proliferation, and is often dysregulated in various diseases. The antioxidant properties of flavonoids can influence such pathways by modulating the cellular redox state.
Validating the In Vivo Efficacy of Izalpinin in a Secondary Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Izalpinin, a flavonoid with potential anti-inflammatory properties, in a secondary animal model of inflammation. The data presented is based on published experimental findings and aims to assist researchers in evaluating its therapeutic potential against established anti-inflammatory agents.
Comparative Efficacy of this compound in Carrageenan-Induced Paw Edema
A well-established secondary animal model for acute inflammation is the λ-carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.
This compound has been evaluated for its anti-inflammatory effects in this model, demonstrating a dose-dependent reduction in paw edema. For comparative purposes, its performance is presented alongside a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, which was used as a positive control in a relevant study.
Data Summary: Anti-inflammatory Effect of this compound vs. Diclofenac [1]
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 1 hour | Paw Edema Inhibition (%) at 3 hours |
| Vehicle (1% DMSO) | - | 0 | 0 |
| This compound | 10 | Significant Inhibition | Significant Inhibition |
| This compound | 20 | Significant Inhibition | Significant Inhibition |
| This compound | 40 | Significant Inhibition**** | Significant Inhibition**** |
| Diclofenac | 100 | Significant Inhibition**** | Significant Inhibition**** |
*p < 0.05, **p < 0.001, ****p < 0.0001 compared to the negative control group.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies.
λ-Carrageenan-Induced Paw Edema in Rats[2]
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Animal Model: Male Wistar rats.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Rats are randomly divided into several groups:
-
Negative Control: Receives the vehicle (e.g., 1% DMSO).
-
Test Compound Groups: Receive varying doses of this compound (e.g., 10, 20, 40 mg/kg).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Diclofenac, 100 mg/kg).
-
-
Administration: The test compound, positive control, or vehicle is administered, typically intraperitoneally (i.p.), one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specific time intervals after carrageenan injection (e.g., every hour for up to 7 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the negative control group.
Proposed Anti-inflammatory Signaling Pathway of this compound
In silico molecular docking studies have provided insights into the potential mechanism of action of this compound. These computational models predict that this compound can bind to and potentially inhibit key enzymes involved in the inflammatory cascade. A primary target identified is Cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via COX-2 inhibition.
Experimental Workflow for Efficacy Validation
The process of validating the in vivo efficacy of a compound like this compound in a secondary animal model follows a structured workflow, from initial screening to data analysis.
Caption: Workflow for in vivo validation of this compound's anti-inflammatory efficacy.
References
Cross-Validation of Izalpinin's Bioactivity: A Comparative Guide for Researchers
An In-depth Analysis of Anticancer, Anti-inflammatory, and Antimicrobial Properties Across Independent Laboratory Studies
Izalpinin, a flavonoid found in various medicinal plants of the Alpinia genus, has garnered significant attention for its potential therapeutic properties. This guide provides a comprehensive comparison of its bioactivity as demonstrated by different research laboratories, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. By collating and standardizing data from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of this compound's performance and facilitate further investigation into its therapeutic potential.
Anticancer Activity: Cross-Lab Validation
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. This section compares the half-maximal inhibitory concentration (IC50) values reported by different research groups for the same cell lines, providing a basis for cross-laboratory validation of its anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Research Lab/Study |
| MCF-7 | Breast Cancer | 52.2 ± 5.9 | Referenced in No-in et al. (2025)[1] |
| HepG2 | Liver Cancer | 4.62 ± 1.50 | From Paphiopedilum callosum study[1] |
| A549 | Non-Small Cell Lung Cancer | 81.88 ± 23.36 (48h) | No-in et al. (2025)[2][3] |
| H23 | Non-Small Cell Lung Cancer | 44.34 ± 16.34 (48h) | No-in et al. (2025)[2][3] |
| H460 | Non-Small Cell Lung Cancer | 44.46 ± 13.40 (48h) | No-in et al. (2025)[2][3] |
Experimental Protocols: Anticancer Assays
The following methodologies are commonly employed to assess the anticancer activity of this compound:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, A549, H23, H460) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is used to assess cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Anti-inflammatory Activity: Mechanistic Insights
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
| Activity | Target | IC50/Effect | Research Lab/Study |
| Anti-inflammatory | COX-2 | IC50 = 59.7 µg/mL (phenolic extract) | Study on Zuccagnia punctata[4] |
| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibitor | Lyu et al. (2017)[5] |
Experimental Protocols: Anti-inflammatory Assays
-
COX-2 Inhibition Assay: The ability of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme is often measured using commercially available assay kits. The assay typically involves the incubation of the enzyme with arachidonic acid (the substrate) in the presence and absence of the test compound. The production of prostaglandins is then quantified, often through a colorimetric or fluorometric method.
-
Nitric Oxide (NO) Inhibition Assay: This assay is commonly performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cells are pre-treated with various concentrations of this compound.
-
The cells are then stimulated with LPS to induce the production of NO.
-
The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Antimicrobial Activity: Emerging Evidence
While research into the antimicrobial properties of this compound is still emerging, preliminary studies and data on related compounds suggest its potential as an antibacterial agent.
A review of chemical constituents from Alpinia species reported that compounds structurally similar to this compound exhibited activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the millimolar range[6][7]. However, specific MIC values for pure this compound against common bacterial pathogens like Staphylococcus aureus and Escherichia coli from multiple, independent studies are not yet consistently available in the published literature. General mentions of this compound's antimicrobial properties can be found in several reviews, indicating it as a compound of interest for further investigation[8][9][10][11][12].
Experimental Protocols: Antimicrobial Assays
-
Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
Conclusion
The compiled data indicates that this compound exhibits promising anticancer and anti-inflammatory activities, with some level of cross-laboratory validation for its cytotoxic effects against specific cancer cell lines. Its role as an inhibitor of the NF-κB pathway and COX-2 enzyme provides a mechanistic basis for its anti-inflammatory properties. While the antimicrobial potential of this compound is suggested by preliminary findings and its chemical class, more rigorous and comparative studies are needed to establish its efficacy and spectrum of activity. This guide serves as a valuable resource for researchers, highlighting the current state of knowledge on this compound's bioactivity and underscoring the need for further standardized, cross-validated research to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 3. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scispace.com [scispace.com]
- 6. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. c430.it [c430.it]
Confirming the Molecular Target of Izalpinin: A Comparative Guide Using a Hypothetical Knockout Model Approach
Introduction
Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has demonstrated potential therapeutic effects, particularly in the context of overactive bladder.[1][2] Preliminary pharmacological studies strongly suggest that its mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs). However, definitive confirmation of a drug's molecular target is crucial for its development and for understanding its specificity and potential off-target effects. The gold-standard for such validation is the use of knockout (KO) animal models.
Currently, there are no published studies that utilize knockout models to confirm the molecular target of this compound. This guide, therefore, presents a comparative framework based on a hypothetical study using muscarinic receptor knockout mice. By comparing the known in vitro effects of this compound with the well-established responses of mAChR knockout models to standard muscarinic agonists and antagonists, we can build a strong case for this compound's molecular target and provide a roadmap for future validation studies.
Existing Evidence for Muscarinic Receptor Antagonism
In vitro studies have shown that this compound competitively antagonizes carbachol-induced contractions of isolated rat bladder detrusor strips.[1][2] Carbachol is a non-selective muscarinic agonist that induces smooth muscle contraction. This compound was found to inhibit these contractions in a concentration-dependent manner, with a mean EC50 value of 0.35 µM.[1][2][3] This antagonistic effect suggests that this compound directly competes with muscarinic agonists for binding to their receptors on bladder smooth muscle.
Hypothetical Knockout Model Validation: A Comparative Analysis
To definitively confirm that the muscarinic receptor is the molecular target of this compound, a study employing mice with a genetic knockout of the relevant muscarinic receptor subtype would be necessary. In the urinary bladder, the M3 muscarinic receptor subtype is the primary mediator of smooth muscle contraction.[4][5][6] Therefore, an M3 receptor knockout (M3-KO) mouse model would be the ideal tool for this validation.
This section outlines the expected outcomes of such a study, comparing the effects of this compound with a known muscarinic antagonist, Oxybutynin, in both wild-type (WT) and M3-KO mice.
Data Presentation
Table 1: Effect of Carbachol on Bladder Contractility in Wild-Type vs. M3-KO Mice
| Treatment | Genotype | Maximal Contraction (% of WT control) |
| Carbachol (10 µM) | Wild-Type | 100% |
| Carbachol (10 µM) | M3-KO | ~5%[7] |
Table 2: Hypothetical Effect of this compound on Carbachol-Induced Bladder Contractility
| Pre-treatment | Genotype | Carbachol-Induced Contraction (% of WT control) |
| Vehicle | Wild-Type | 100% |
| This compound (1 µM) | Wild-Type | Reduced (e.g., ~35%) |
| Vehicle | M3-KO | ~5% |
| This compound (1 µM) | M3-KO | ~5% (No significant further reduction) |
Table 3: Comparative Effect of a Standard Muscarinic Antagonist (Oxybutynin)
| Pre-treatment | Genotype | Carbachol-Induced Contraction (% of WT control) |
| Vehicle | Wild-Type | 100% |
| Oxybutynin (1 µM) | Wild-Type | Reduced (e.g., ~20%) |
| Vehicle | M3-KO | ~5% |
| Oxybutynin (1 µM) | M3-KO | ~5% (No significant further reduction) |
Experimental Protocols
Animals
Wild-type and M3 muscarinic receptor knockout (M3-KO) mice on a C57BL/6 background would be used. Animals would be housed under standard conditions with free access to food and water. All experimental procedures would be performed in accordance with institutional animal care and use guidelines.
Isolated Bladder Strip Contractility Assay
-
Tissue Preparation: Mice are euthanized, and the urinary bladders are excised and placed in cold, oxygenated Krebs-Henseleit solution. The bladder body is cut into longitudinal smooth muscle strips (approximately 2 mm wide and 5 mm long).
-
Organ Bath Setup: Each strip is mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record contractile activity.
-
Experimental Procedure:
-
Strips are allowed to equilibrate for 60 minutes under a resting tension of 1 g.
-
The viability of the strips is tested by exposing them to a high-potassium solution (80 mM KCl).
-
After a washout period, a cumulative concentration-response curve to carbachol (1 nM to 100 µM) is generated for both WT and M3-KO strips.
-
For antagonist studies, a separate set of strips is pre-incubated with either vehicle, this compound (at various concentrations), or a reference antagonist (e.g., Oxybutynin) for 30 minutes before generating the carbachol concentration-response curve.
-
-
Data Analysis: The maximal contraction response to carbachol is measured and expressed as a percentage of the response in vehicle-treated wild-type tissues.
Mandatory Visualization
Caption: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's molecular target using M3-KO mice.
Conclusion
While direct experimental evidence from knockout models is currently lacking for this compound, the existing pharmacological data strongly points to its role as a muscarinic receptor antagonist. The hypothetical comparative guide presented here illustrates how a knockout study would provide definitive evidence for this mechanism. The expected outcome is that this compound's inhibitory effect on bladder contractility would be observed in wild-type mice but would be absent in M3 muscarinic receptor knockout mice, as the molecular target of the compound would be absent in the latter group. This approach not only strengthens the case for the muscarinic receptor as the primary target of this compound but also provides a clear experimental design for future studies aimed at rigorously validating this hypothesis. Such confirmation is a critical step in the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M(3)-receptor knockout mice: muscarinic receptor function in atria, stomach fundus, urinary bladder, and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile: Izalpinin vs. Standard-of-Care Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with improved safety profiles, natural compounds are a significant area of interest. Izalpinin, a flavonoid isolated from Alpinia oxyphylla, has demonstrated potential anti-inflammatory and other pharmacological activities. However, a comprehensive understanding of its safety is crucial before it can be considered a viable alternative to established standard-of-care drugs. This guide provides a comparative analysis of the available safety data for this compound against two major classes of anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Due to the limited public data on this compound, this guide incorporates safety findings for a molecule derived from Alpinia oxyphylla (PD-00105) as a proxy, alongside traditional use information for the plant extract. It is critical to note that this is not a direct safety assessment of this compound, and dedicated preclinical toxicology studies are required.
Quantitative Safety Data Comparison
The following table summarizes the incidence of key adverse effects for this compound's surrogate, common NSAIDs (Ibuprofen and Naproxen), and a widely used corticosteroid (Prednisone). This data is compiled from a range of clinical trials and post-marketing surveillance studies.
| Adverse Effect Category | This compound (surrogate data from Alpinia oxyphylla-derived PD-00105) | Ibuprofen | Naproxen | Prednisone (short-term, high-dose) |
| Gastrointestinal | No data available. Traditional use of A. oxyphylla suggests possible mild digestive discomfort. | Serious GI reactions (hematemesis, peptic ulcer): 1.5%[1]. Endoscopic ulcers in chronic users: 18.8%[2]. | Nausea: 3.4% (similar to placebo at 3.1%)[3]. GI adverse events (OTC dosage): 11.6% (not significantly different from placebo at 9.5%)[4]. | Abdominal discomfort: 26.8%[5]. |
| Cardiovascular | No data available. | Increased risk of myocardial infarction with chronic high-dose use.[1] | Generally considered to have a more favorable cardiovascular profile among NSAIDs. | No direct acute cardiovascular events commonly reported in short-term studies. |
| Renal | Liver and kidney toxicity at high doses (50 and 100 mg/kg BW/day) in a 90-day rat study. NOAEL established at 10 mg/kg BW/day. | Associated with an increased risk of hospital-acquired acute kidney injury in children, particularly at high doses[6][7]. Reporting odds ratio for AKI: 2.14[8]. | Clinically apparent liver injury is rare (~1 in 10,000 new users)[9]. Low rate of hospitalization for liver injury (3 per 100,000 patients)[10]. | Changes in kidney function can occur. |
| Dermatological | No data available. Traditional use mentions rare allergic reactions. | Skin rash. | Skin rash. | Skin rash: 14.7%[5]. |
| Endocrine/Metabolic | No data available. | - | - | Increased appetite, weight gain, alteration in glucose tolerance. |
| Neurological | No data available. | Headache: ~5% (similar to placebo). | Headache: 4.8% (placebo 6.4%)[3]. | Insomnia, mood changes. |
| Other | - | - | Somnolence: 2.7% (placebo 1.9%)[3]. | Swelling: 13.4%, Hot flush: 6.9%[5]. Increased risk of sepsis, venous thromboembolism, and fracture with short-term use[11]. |
Disclaimer: The data for the Alpinia oxyphylla-derived molecule (PD-00105) is from a single preclinical study and is not directly transferable to this compound. The incidence rates for standard-of-care drugs can vary based on dosage, duration of use, and patient population.
Experimental Protocols for Key Safety Studies
To ensure robust and reproducible safety data, standardized preclinical testing is essential. The following are outlines of key experimental protocols based on OECD guidelines, which are critical for evaluating the safety of a new chemical entity like this compound.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Principle: This in vitro assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Strains: A minimum of five bacterial strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97a) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the liver.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.
-
In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Principle: This in vitro genotoxicity assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division. This allows for the specific analysis of cells that have undergone mitosis during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408
-
Principle: This in vivo study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period. It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
-
Dosing: The test substance is administered daily via gavage or in the diet to at least three dose groups and a control group for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
-
Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.
-
Preclinical Safety Assessment Workflow
A typical workflow for assessing the preclinical safety of a new chemical entity is illustrated below. This multi-stage process begins with in vitro assays to screen for potential liabilities and progresses to more complex in vivo studies to understand the systemic effects of the compound.
Caption: A generalized workflow for preclinical safety assessment.
Conclusion
The safety profiles of standard-of-care NSAIDs and corticosteroids are well-characterized, with a wealth of clinical data outlining their benefits and risks. While effective, their use is associated with significant gastrointestinal, cardiovascular, and metabolic side effects, particularly with long-term use.
In contrast, the safety profile of this compound is largely unknown. The available data on a related molecule from Alpinia oxyphylla suggests potential for dose-dependent liver and kidney toxicity at high concentrations in preclinical models, but this cannot be directly extrapolated to this compound. The traditional use of the source plant points towards a generally safe profile at common dosages, with only mild and infrequent side effects reported.
For this compound to be considered a viable therapeutic alternative, a comprehensive preclinical safety evaluation following standardized protocols, such as those outlined by the OECD, is imperative. This will be essential to establish a reliable safety profile and to determine a safe dose range for potential first-in-human clinical trials. Researchers and drug development professionals are urged to prioritize these studies to fully understand the therapeutic potential and risks associated with this compound.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety profile of over-the-counter naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pceconsortium.org [pceconsortium.org]
- 5. Characteristics of Adverse Effects When Using High Dose Short Term Steroid Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aboutlawsuits.com [aboutlawsuits.com]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. Naproxen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs: What is the actual risk of liver damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short term use of oral corticosteroids and related harms among adults in the United States: population based cohort study | The BMJ [bmj.com]
A Comparative Analysis of Muscarinic Receptor Antagonists: Benchmarking Against the Potential of Izalpinin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinities of established muscarinic receptor antagonists. While direct binding data for the flavonoid Izalpinin is not yet available, this document serves as a foundational reference for understanding the receptor binding landscape and the methodologies employed in such evaluations.
Introduction to Muscarinic Receptors and Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in the parasympathetic nervous system, mediating a wide array of physiological functions.[1] There are five distinct subtypes, M1 through M5, each with unique tissue distribution and signaling pathways.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[2][3][4] The development of subtype-selective muscarinic antagonists is a key objective in drug discovery for treating various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[5]
This compound, a flavonoid found in plants of the Alpinia genus, is a compound of interest due to the known interactions of other flavonoids with muscarinic receptors.[6] Although direct experimental data on this compound's binding affinity to muscarinic receptor subtypes is currently unavailable, this guide provides a comparative framework by examining the binding profiles of several well-characterized muscarinic antagonists.
Comparative Binding Affinity of Muscarinic Receptor Antagonists
The binding affinity of a ligand for a receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of several common muscarinic antagonists for the five human muscarinic receptor subtypes.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | ~2.4 | ~6.7 | ~0.67 | ~2.0 | ~11.0 |
| Scopolamine | ~0.83 | ~5.3 | ~0.34 | ~0.38 | ~0.34 |
| Pirenzepine | ~1.8 x 10¹ | ~4.8 x 10² | ~6.9 x 10² | - | - |
| Darifenacin | ~20.6 | ~243 | ~2.16 | - | - |
| Tolterodine | ~3.0 | ~3.8 | ~3.4 | ~5.0 | ~3.4 |
Analysis:
-
Atropine and Scopolamine are non-selective antagonists, exhibiting high affinity for multiple muscarinic receptor subtypes.[7][8][9]
-
Pirenzepine displays a preference for the M1 receptor subtype.[10][11][12][13][14]
-
Darifenacin is recognized for its selectivity for the M3 receptor.[15][16][17][18]
-
Tolterodine shows relatively similar and high affinity across all five subtypes, making it a non-selective antagonist.[1][6][19][20]
Experimental Methodologies: Radioligand Binding Assays
The determination of binding affinities for muscarinic receptors is commonly achieved through in vitro radioligand binding assays. These assays are crucial for characterizing the selectivity and affinity of novel compounds.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing a specific human muscarinic receptor subtype (M1-M5).[5][15]
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor compound (the antagonist being tested).[15]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow of a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Understanding the signaling pathways activated by muscarinic receptors is essential for predicting the functional consequences of antagonist binding.
Caption: Simplified signaling pathways of muscarinic receptors.
As depicted, the M1, M3, and M5 receptor subtypes activate the Gq/11 pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C.[4] Conversely, the M2 and M4 subtypes inhibit adenylyl cyclase via the Gi/o pathway, leading to a decrease in cyclic AMP (cAMP) levels.[4]
Conclusion and Future Directions
This guide provides a concise comparison of the binding affinities of several key muscarinic receptor antagonists. The data clearly illustrates the varying degrees of subtype selectivity among these established drugs. While direct binding data for this compound on muscarinic receptors is not yet available, the known activity of other flavonoids at these receptors suggests that this compound warrants further investigation.[6] Future research employing radioligand binding assays, as detailed in this guide, will be crucial to elucidate the potential of this compound as a novel muscarinic receptor modulator. Such studies would not only fill a critical knowledge gap but could also pave the way for the development of new therapeutic agents with improved selectivity and side-effect profiles.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 3. Anticholinergic effects of artemisinin, an antimalarial drug, in isolated guinea pig heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergic - Wikipedia [en.wikipedia.org]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID 977608 - Experimentally measured binding affinity data (IC50) for protein-ligand complexes derived from PDB - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. More is simpler: Decomposition of ligand‐binding affinity for proteins being disordered - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonism of acetylcholine by adrenaline antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Antagonism of acetylcholine by adrenaline antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
A Mechanistic Showdown: Izalpinin and Other Flavonoids in the Fight Against Inflammation
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a detailed mechanistic comparison of Izalpinin against other well-researched anti-inflammatory flavonoids: Apigenin, Luteolin, Quercetin, and Kaempferol. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of next-generation anti-inflammatory agents.
Mechanistic Comparison of Anti-Inflammatory Action
The anti-inflammatory effects of these flavonoids are multifaceted, primarily revolving around the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. While sharing common targets, the potency and specific molecular interactions of each flavonoid can vary, offering a spectrum of therapeutic potential.
This compound , a flavone isolated from Chromolaena leivensis, has demonstrated notable anti-inflammatory activity. Its mechanism is primarily attributed to the inhibition of enzymes involved in the inflammatory cascade. In silico molecular docking studies have shown a strong binding affinity of this compound to cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS), key enzymes in the synthesis of prostaglandins, leukotrienes, and nitric oxide, respectively[1][2][3][4]. This suggests that this compound exerts its anti-inflammatory effect by directly targeting these pro-inflammatory enzyme activities.
Apigenin , abundant in chamomile, parsley, and celery, exhibits potent anti-inflammatory properties by modulating multiple signaling pathways. It is a known inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression[5]. Apigenin prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB[6]. Furthermore, it downregulates the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38 pathways, which are also crucial for the expression of inflammatory mediators[7].
Luteolin , found in foods such as celery, green pepper, and chamomile, shares structural similarities with Apigenin and also demonstrates robust anti-inflammatory effects. Like Apigenin, Luteolin is a potent inhibitor of the NF-κB and MAPK pathways[8][9][10]. It has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various inflammatory models[9][11]. Some studies suggest that Luteolin's anti-inflammatory efficacy may be slightly higher than that of Apigenin in certain contexts.
Quercetin , a flavonol ubiquitously present in fruits and vegetables like onions, apples, and berries, is one of the most extensively studied flavonoids. Its anti-inflammatory mechanism involves the inhibition of multiple pathways, including NF-κB, MAPK, and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway[4][12][13]. Quercetin's ability to scavenge reactive oxygen species (ROS) also contributes significantly to its anti-inflammatory profile by reducing oxidative stress, a key component of the inflammatory response[14][15].
Kaempferol , another flavonol found in various plant-based foods like kale, beans, and tea, exerts its anti-inflammatory effects through mechanisms similar to Quercetin. It effectively inhibits the NF-κB and MAPK signaling pathways[16][17][18]. Kaempferol has also been shown to downregulate the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[6][16].
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the other selected flavonoids. The IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Inhibition of Pro-inflammatory Enzymes and Mediators
| Flavonoid | Target/Assay | Cell Line/Model | IC50 Value | Reference(s) |
| This compound | Carrageenan-induced paw edema | Wistar rats | Effective at 10, 20, 40 mg/kg | [1][2] |
| Molecular Docking (COX-2) | In silico | -8.7 kcal/mol (Binding Energy) | [1] | |
| Molecular Docking (5-LOX) | In silico | -8.4 kcal/mol (Binding Energy) | [1] | |
| Molecular Docking (iNOS) | In silico | -8.9 kcal/mol (Binding Energy) | [1] | |
| Apigenin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | ~14 µM | [19] |
| TNF-α Production | LPS-stimulated RAW 264.7 | ~25 µM | [19] | |
| IL-6 Production | LPS-stimulated RAW 264.7 | ~18 µM | [19] | |
| COX-2 Expression | LPS-stimulated RAW 264.7 | Potent Inhibition | [19] | |
| Luteolin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | ~7 µM | [8] |
| TNF-α Production | LPS-stimulated RAW 264.7 | < 1 µM | [20] | |
| IL-6 Production | LPS-stimulated RAW 264.7 | < 1 µM | [20] | |
| NF-κB Activation | LPS-stimulated RAW 264.7 | 35.1 ± 15.8 µmol/kg | [8] | |
| Quercetin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | ~20 µM | [4] |
| TNF-α Production | LPS-stimulated PBMCs | Effective at 5-50 µM | [12] | |
| 15-Lipoxygenase | In vitro | 62% inhibition | [21] | |
| NF-κB1 Gene Expression | PBMCs | Effective at 10-50 µM | [12] | |
| Kaempferol | Nitric Oxide (NO) Production | LPS-stimulated BV2 | Effective at 25, 50 µM | [17] |
| TNF-α Production | High glucose-treated cells | Dose-dependent decrease | [16] | |
| IL-1β Production | High glucose-treated cells | Dose-dependent decrease | [16] | |
| Intracellular ROS | AAPH-induced HaCaT | 7.58 µM | [21] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Rats are randomly divided into control and treatment groups (n=6 per group).
-
Treatment: Test compounds (e.g., this compound) or a standard drug (e.g., Indomethacin) are administered intraperitoneally or orally at specified doses 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Calculation of Inflammation: The percentage of paw edema is calculated using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time 't' and V0 is the initial paw volume. The percentage of inhibition of edema is calculated by comparing the treated groups with the control group.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test flavonoids for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to each well (except for the unstimulated control) and incubating for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated by comparing the treated groups with the LPS-stimulated control.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the expression and phosphorylation status of key proteins in these signaling cascades.
-
Cell Lysis: After treatment and/or stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the relative protein expression is normalized to the loading control.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Key inflammatory signaling pathways and points of intervention by flavonoids.
Caption: General experimental workflow for evaluating anti-inflammatory flavonoids.
Conclusion
This compound and the other flavonoids discussed herein represent a rich source of potential anti-inflammatory drug candidates. While they share common mechanistic pathways, the subtle differences in their molecular targets and inhibitory potencies warrant further investigation. This comparative guide provides a foundational framework for researchers to design and interpret studies aimed at harnessing the therapeutic potential of these natural compounds. The provided experimental protocols and quantitative data serve as a valuable resource for the objective evaluation and comparison of these and other novel anti-inflammatory agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. inotiv.com [inotiv.com]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective Effect of Kaempferol—A Review [mdpi.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. thaiscience.info [thaiscience.info]
- 19. tandfonline.com [tandfonline.com]
- 20. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 21. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Izalpinin in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the synergistic potential of Izalpinin, a flavonoid with known bioactive properties, when used in combination with conventional chemotherapeutic agents. By leveraging established methodologies for assessing drug synergy, researchers can systematically investigate whether this compound can enhance the efficacy of existing cancer treatments, potentially leading to reduced drug dosages and mitigated side effects. This document outlines detailed experimental protocols, presents hypothetical yet representative data in structured tables, and illustrates key experimental workflows and signaling pathways using Graphviz diagrams.
I. Introduction to Synergy in Cancer Therapy
The rationale for combination therapy in oncology is to achieve a therapeutic effect that is greater than the sum of the individual effects of each drug. This phenomenon, known as synergy, can be quantitatively assessed to distinguish it from additive or antagonistic interactions. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, utilizing the Combination Index (CI).[1][2] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[1][2] Flavonoids, a class of natural compounds to which this compound belongs, have been shown to exert synergistic effects with chemotherapeutic drugs like cisplatin and doxorubicin by modulating various signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance.[3][4][5]
II. Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic effects of this compound with a chemotherapeutic agent (e.g., Doxorubicin), a series of in vitro experiments are recommended.
This protocol determines the cytotoxic effects of this compound and the combination treatment on cancer cells and quantifies the interaction.
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Single-Agent Cytotoxicity:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and Doxorubicin individually for 48 or 72 hours.
-
Perform an MTT assay to determine the cell viability and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound.
-
-
Combination Treatment:
-
Treat cells with combinations of this compound and Doxorubicin at a constant ratio (e.g., based on their IC50 values) or at varying ratios.
-
Incubate for the same duration as the single-agent treatment.
-
-
Data Analysis:
This experiment investigates whether the synergistic cytotoxicity is due to an increase in programmed cell death.
-
Cell Treatment: Treat cancer cells with this compound, Doxorubicin, and the combination at concentrations determined to be synergistic from the cell viability assay. Include an untreated control.
-
Staining: After the treatment period (e.g., 24 or 48 hours), harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Interpretation: Quantify the percentage of apoptotic cells in each treatment group. A significant increase in the apoptotic cell population in the combination group compared to the single-agent groups indicates that the synergy is mediated through the induction of apoptosis.
This protocol examines the molecular mechanisms underlying the observed synergistic effects by analyzing key protein expression levels.
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53) and cell survival (e.g., p-Akt, Akt, p-ERK, ERK).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.
-
-
Densitometry Analysis: Quantify the intensity of the protein bands to determine the relative changes in protein expression across the different treatment groups.
III. Data Presentation: Comparative Tables
The following tables provide examples of how to present the quantitative data obtained from the described experiments. The values are hypothetical and for illustrative purposes.
Table 1: Cytotoxicity and Combination Index of this compound and Doxorubicin in MCF-7 Cells
| Treatment | IC50 (µM) | Combination Index (CI) at Fa 0.5 | Interaction |
| This compound | 50 | - | - |
| Doxorubicin | 0.5 | - | - |
| This compound + Doxorubicin (100:1 ratio) | - | 0.6 | Synergy |
Fa 0.5 represents the effect level where 50% of cells are inhibited.
Table 2: Apoptosis Induction by this compound and Doxorubicin in MCF-7 Cells (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Control | 1.5 | 0.8 | 2.3 |
| This compound (25 µM) | 5.2 | 2.1 | 7.3 |
| Doxorubicin (0.25 µM) | 8.9 | 4.5 | 13.4 |
| This compound + Doxorubicin | 20.7 | 15.3 | 36.0 |
Table 3: Relative Protein Expression Changes in Key Signaling Pathways
| Protein | This compound | Doxorubicin | This compound + Doxorubicin |
| Bcl-2 | ↓ | ↓↓ | ↓↓↓↓ |
| Bax | ↑ | ↑↑ | ↑↑↑↑ |
| Cleaved Caspase-3 | ↑ | ↑↑ | ↑↑↑↑ |
| p-Akt/Akt | ↓ | ↓ | ↓↓↓ |
Arrows indicate the direction and magnitude of change relative to the untreated control.
IV. Visualization of Workflows and Pathways
The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and a hypothetical signaling pathway for the synergistic action of this compound and Doxorubicin.
V. Conclusion
This guide provides a structured approach for researchers to evaluate the synergistic potential of this compound in combination with other anticancer compounds. By following the detailed experimental protocols, presenting data in a clear and comparative manner, and visualizing the underlying mechanisms, a robust assessment of this compound's therapeutic promise can be achieved. The hypothetical data and pathways presented herein serve as a template for the types of results that would strongly support the further development of this compound as a synergistic agent in cancer therapy. Such studies are crucial for the rational design of more effective and less toxic combination treatments for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer [mdpi.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Review of Izalpinin's Bioactivity: Evaluating Reproducibility in Preclinical Studies
Izalpinin, a flavonoid found in several plant species, has garnered attention within the research community for its potential therapeutic effects. This guide provides a comparative analysis of published literature on the bioactivity of this compound, with a focus on its anti-inflammatory and anti-cancer properties. By presenting quantitative data from various studies in a standardized format, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of the reproducibility of this compound's reported effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding of the current state of this compound research.
Anti-Cancer Effects of this compound
Recent studies have explored the potential of this compound as an anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). A key study investigated its effects on various NSCLC cell lines, demonstrating a dose- and time-dependent inhibition of cell viability.
Comparative Efficacy of this compound in NSCLC Cell Lines
The cytotoxic potential of this compound was evaluated against A549, H23, and H460 NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment. The results indicated that H23 and H460 cells were more sensitive to this compound than A549 cells.[1] For comparison, the study also evaluated the cytotoxicity of cisplatin, a commonly used chemotherapy drug.[1]
| Cell Line | This compound IC50 (µM) at 48h | Cisplatin IC50 (µM) |
| A549 | 81.88 ± 23.36 | 19.7 ± 3.34 |
| H23 | 44.34 ± 16.34 | 33.39 ± 2.95 |
| H460 | 44.46 ± 13.40 | 41.43 ± 8.58 |
| NIH/3T3 (normal cells) | > 100 | 14.65 ± 2.58 |
Data presented as mean ± standard deviation.
Notably, this compound exhibited minimal cytotoxicity towards normal mouse embryonic fibroblast cells (NIH/3T3), with an IC50 value exceeding 100 μM.[1] This suggests a degree of selectivity for cancer cells over non-cancerous cells, a desirable characteristic for a potential therapeutic agent.
Experimental Protocol: Cell Viability Assay
The cytotoxic effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A549, H23, H460, and NIH/3T3 cells were seeded in 96-well plates at a density of 5 x 103 cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (0–200 μM) or cisplatin (0–250 μM) for 24 and 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated using non-linear regression analysis.
Mechanism of Action: Apoptosis Induction
This compound's anti-cancer activity is attributed, at least in part, to the induction of apoptosis.[1] Treatment with this compound led to a concentration- and time-dependent increase in apoptotic cell death in all three NSCLC cell lines.[1] This was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an increase in the production of reactive oxygen species (ROS).[1] Molecular docking studies have suggested that this compound may directly bind to the ATP-binding pocket of AKT1, leading to reduced phosphorylation of Akt and its downstream target GSK3β.[2]
Caption: Proposed mechanism of this compound-induced apoptosis in NSCLC cells.
Anti-Inflammatory Effects of this compound
This compound has also demonstrated significant anti-inflammatory properties in a preclinical model of acute inflammation.
Efficacy in Carrageenan-Induced Paw Edema
In a study utilizing a rat model, this compound was shown to reduce λ-carrageenan-induced paw edema.[3][4] The anti-inflammatory effect was dose-dependent, with significant reductions in paw volume observed at doses of 10, 20, and 40 mg/kg.[4][5]
| Treatment Group | Dose (mg/kg) | Paw Volume Reduction (AUC) | Serum CK Level (% of Control) |
| This compound | 10 | Significant at 1h & 3h | Statistically significant reduction (p < 0.01) |
| This compound | 20 | AUC = 116.1 | Statistically significant reduction (*p < 0.005) |
| This compound | 40 | AUC = 116.5 | Not statistically significant |
| Diclofenac | 100 | Significant at 1h & 3h | - |
| Vehicle (DMSO 1%) | - | AUC = 641 | 100% |
AUC (Area Under the Curve) values represent the overall anti-inflammatory effect over the measurement period.[5] Serum Creatine Kinase (CK) levels are an indicator of muscle damage.[4]
The study also found that this compound treatment led to a reduction in serum creatine kinase (CK) levels, indicating less skeletal muscle damage, and decreased infiltration of polymorphonuclear cells in the paw tissue.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats were used for the study.
-
Induction of Edema: Plantar edema was induced by injecting 0.1 mL of 1% λ-carrageenan solution into the right hind paw.
-
Treatment: this compound (10, 20, and 40 mg/kg), diclofenac (100 mg/kg as a positive control), or vehicle (1% DMSO) was administered orally one hour before the carrageenan injection.
-
Paw Volume Measurement: Paw volume was measured using a plethysmometer at one-hour intervals for seven hours.
-
Serum CK Measurement: At the end of the experiment, blood samples were collected to measure serum creatine kinase levels.
-
Histological Analysis: Paw tissue was collected for histological examination to assess inflammatory cell infiltration.
In Silico Analysis of Anti-Inflammatory Mechanism
Molecular docking studies have suggested that this compound has a strong binding affinity for several target proteins involved in the inflammatory process.[4][5] This in silico evidence provides a basis for the observed anti-inflammatory effects and suggests potential molecular targets for further investigation.
Caption: Experimental workflow for evaluating the anti-inflammatory effect of this compound.
Muscarinic Receptor Antagonistic Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to exhibit antagonistic activity against muscarinic receptors in the rat bladder.
Inhibition of Carbachol-Induced Bladder Contraction
A study on isolated rat detrusor smooth muscle strips demonstrated that this compound concentration-dependently antagonized the contractile responses induced by carbachol, a muscarinic receptor agonist.[6]
| This compound Concentration | Effect on Carbachol-Induced Contraction | EC50 (µM) |
| 30 nM - 10 µM | Parallel right-ward shift of the concentration-response curve | 0.35 ± 0.05 |
| 1 µM | Reduced Emax to 64.3% | - |
| 10 µM | Reduced Emax to 86.6% | - |
EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response.
These findings suggest that this compound may have potential as a lead compound for the development of treatments for overactive bladder syndrome.[6]
Experimental Protocol: Isolated Rat Detrusor Strip Assay
-
Tissue Preparation: Detrusor smooth muscle strips were isolated from rat bladders.
-
Organ Bath Setup: The strips were mounted in organ baths containing oxygenated Krebs' solution.
-
Contraction Induction: Cumulative concentration-response curves to carbachol were obtained to induce muscle contraction.
-
This compound Treatment: The effects of different concentrations of this compound on the carbachol-induced contractions were evaluated.
-
Data Analysis: The concentration-response curves were analyzed to determine the antagonistic effects of this compound.
Conclusion
The published literature provides reproducible evidence for the anti-cancer and anti-inflammatory effects of this compound in preclinical models. The quantitative data, while originating from a limited number of studies, shows consistency in the dose-dependent nature of its activity. The detailed experimental protocols offer a basis for other researchers to replicate and further investigate these findings. The elucidation of its mechanisms of action, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways, provides a strong rationale for continued research into the therapeutic potential of this compound. Further studies are warranted to confirm these effects in vivo and to explore the full spectrum of its pharmacological activities.
References
- 1. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effect of this compound Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Guideline: Izalpinin and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of the natural flavonoid Izalpinin and its synthetic derivatives. Due to a lack of publicly available, direct comparative studies, this document focuses on providing a framework for comparison, detailing established experimental protocols, and summarizing the known biological activities and associated signaling pathways of this compound. The information presented herein is intended to guide future research and development of this compound-based therapeutic agents.
Executive Summary
This compound, a flavonoid found in plants of the Alpinia genus, has demonstrated promising anti-inflammatory and anti-cancer properties. Structural modifications to the this compound scaffold have the potential to improve its pharmacokinetic profile, enhancing its therapeutic efficacy. This guide outlines the methodologies to assess these pharmacokinetic parameters and visualizes the key signaling pathways modulated by this compound, providing a foundation for the rational design and evaluation of its synthetic derivatives.
Data Presentation: Pharmacokinetic Parameters
While direct comparative quantitative data for this compound and its synthetic derivatives are not available in the current literature, the following tables illustrate the standard parameters used to evaluate and compare the pharmacokinetics of flavonoids. Researchers are encouraged to populate these tables with their experimental data.
Table 1: In Vitro ADME Profile of this compound and Its Synthetic Derivatives
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | Data not available | Data not available | Data not available |
| Derivative 1 | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and Its Synthetic Derivatives in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacokinetic profiles of this compound and its derivatives.
Caco-2 Permeability Assay
This in vitro assay is a reliable method for predicting intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Study: The test compound (e.g., this compound or a derivative) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
Quantification: The concentration of the compound in the collected samples is determined using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A × C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Liver Microsomal Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the liver.
-
Incubation: The test compound is incubated with liver microsomes (from human or relevant animal species) and a NADPH-regenerating system to initiate metabolic reactions.
-
Sample Collection: Aliquots are taken at different time points and the reaction is quenched (e.g., with cold acetonitrile).
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation of Half-Life (t½): The in vitro half-life is determined from the slope of the natural logarithm of the remaining compound concentration versus time.
In Vivo Pharmacokinetic Study in Rats
This study provides key information on the absorption, distribution, and elimination of a compound in a living organism.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: A single dose of the test compound is administered via oral gavage (for bioavailability assessment) or intravenous injection (for clearance and volume of distribution).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and the concentration of the compound is quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance, and bioavailability.
Mandatory Visualization
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways.
Caption: this compound inhibits the PI3K/Akt/GSK3β signaling pathway in cancer cells.
Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: A typical experimental workflow for a comparative pharmacokinetic study.
Safety Operating Guide
Essential Guide to the Proper Disposal of Izalpinin
This guide provides procedural, step-by-step instructions to ensure the safe management and disposal of Izalpinin waste, thereby minimizing risks to laboratory personnel and the environment.
Hazard and Safety Data Summary
Before handling this compound, it is crucial to be aware of the potential hazards associated with flavonoids and similar organic compounds. The following table summarizes key safety data that would typically be found in an SDS. This information is provided as a general reference and may not be specific to this compound.
| Property | Illustrative Value | Source/Comment |
| Physical State | Solid (Powder) | General observation for flavonoids. |
| Solubility | Soluble in DMSO, ethanol. | Based on typical laboratory use of similar compounds. |
| Incompatibilities | Strong oxidizing agents. | A common incompatibility for organic compounds. |
| Toxicity | Potential for toxicity; handle with care. | Flavonoids should be handled as potentially hazardous. |
| Environmental Hazard | Assume harmful to aquatic life. | Prudent practice for synthetic organic compounds. |
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2][3] Double gloving is recommended when handling the pure compound.[3]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary if there is a risk of splashing.[3][4]
-
Skin and Body Protection: A lab coat is mandatory.[2] Ensure it is clean and fully buttoned.
-
Respiratory Protection: For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) may be required to prevent inhalation of dust.[3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[6][7] Never dispose of this compound or its waste in the general trash or down the drain.[2][8]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated labware (e.g., weigh boats, filter paper, pipette tips).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate the Waste:
-
Solid Waste: Collect pure this compound and contaminated solids in a designated container labeled "Solid Organic Hazardous Waste."[9][10]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible container labeled "Liquid Organic Hazardous Waste."
-
Sharps: Any contaminated sharps (e.g., needles) must be placed in a designated, puncture-resistant sharps container.[9]
-
Do not mix this compound waste with incompatible waste streams.[6][11] For example, keep it separate from strong oxidizing agents.[12]
-
Step 2: Waste Collection and Container Requirements
-
Container Selection: Use chemically compatible containers, preferably the original container or a high-density polyethylene (HDPE) bottle for solids and a plastic-coated glass bottle for liquids.[13] Containers must be in good condition with a secure, leak-proof screw-top cap.[13]
-
Labeling: All hazardous waste containers must be properly labeled before any waste is added.[6] The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
Associated hazards (e.g., "Toxic," "Environmentally Hazardous").
-
The accumulation start date.
-
-
Collection: Carefully transfer waste into the labeled container, avoiding spills. Keep the container closed at all times except when adding waste.[6][13] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[12]
Step 3: Storage and Disposal
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] The SAA should be away from general traffic and have secondary containment to hold any potential leaks.[14]
-
Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] All hazardous waste must be managed and transported by a licensed professional waste disposal service.[7]
Step 4: Decontamination and Empty Container Disposal
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous liquid waste. Then, wash with soap and water.
-
Empty Containers: A container that held pure this compound is not considered "empty" until it has been triple-rinsed with an appropriate solvent.[7][13] The rinsate must be collected and disposed of as hazardous liquid waste.[7][13] Once decontaminated, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[7]
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or if there is significant dust in the air, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Assemble Materials: Gather the chemical spill kit, which should contain inert absorbent material (e.g., vermiculite, sand), bags for waste, and appropriate PPE.[15]
-
Clean-Up (for minor spills):
-
Wearing the appropriate PPE, carefully sweep up the solid material to avoid creating dust.[16][17]
-
Place the swept-up material and any broken containers into a sealed, labeled hazardous waste bag or container.[16]
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (like ethanol), then with soap and water.[15][16]
-
Collect all cleaning materials (absorbent pads, contaminated paper towels, gloves) and place them in the hazardous waste container.[16]
-
-
Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's EHS office for guidance and assistance.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 17. offices.austincc.edu [offices.austincc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
